molecular formula C17H33ClO B104568 Heptadecanoyl Chloride CAS No. 40480-10-2

Heptadecanoyl Chloride

カタログ番号: B104568
CAS番号: 40480-10-2
分子量: 288.9 g/mol
InChIキー: ICDQUAGMQCUEMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Heptadecanoyl chloride reacts with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine to form 1-palmitoyl-2-oleoyl-N-heptadecanoyl phosphatidylethanolamine.>

特性

IUPAC Name

heptadecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDQUAGMQCUEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393225
Record name Heptadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40480-10-2
Record name Heptadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptadecanoyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Heptadecanoyl Chloride from Heptadecanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of heptadecanoyl chloride from heptadecanoic acid, a critical process for the development of novel therapeutics and advanced drug delivery systems. This compound serves as a key intermediate in the synthesis of various lipid-based molecules, including those used in targeted drug delivery and the formation of complex bioconjugates.[1] This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and relevant data for the successful and efficient preparation of this valuable compound.

Physicochemical Properties

A summary of the key physicochemical properties of heptadecanoic acid and this compound is presented in Table 1. This data is essential for reaction planning, purification, and final product characterization.

Table 1: Physicochemical Properties of Heptadecanoic Acid and this compound

PropertyHeptadecanoic AcidThis compound
Synonyms Margaric AcidMargaroyl chloride, n-Heptadecanoyl chloride
CAS Number 506-12-740480-10-2[2][3]
Molecular Formula C₁₇H₃₄O₂C₁₇H₃₃ClO[2][3]
Molecular Weight 270.45 g/mol 288.90 g/mol [2][3]
Appearance White crystalline solidColorless to light yellow liquid[2][3]
Melting Point 61-63 °C12-14 °C
Boiling Point 227 °C at 100 mmHg176 °C at 4 mmHg[2][3]
Density 0.853 g/cm³0.883 g/mL at 25 °C[2][3]
Refractive Index -n20/D 1.453[2][3]

Synthetic Methodologies

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. For long-chain fatty acids like heptadecanoic acid, the most common and effective methods involve the use of chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Thionyl Chloride Method

Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides due to its reactivity and the convenient removal of byproducts (SO₂ and HCl), which are gaseous. The reaction can be performed neat or in an inert solvent. For long-chain fatty acids, the reaction is often carried out at elevated temperatures to ensure the complete conversion of the starting material. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

Oxalyl Chloride Method

Oxalyl chloride is another effective reagent for this transformation and is often preferred for its milder reaction conditions. The byproducts of this reaction, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are all gaseous, which simplifies the workup procedure. This method is particularly suitable for substrates that may be sensitive to the higher temperatures required for the thionyl chloride method. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or toluene (B28343), often with a catalytic amount of DMF.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using thionyl chloride and oxalyl chloride. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of long-chain fatty acid chlorides.

Materials:

  • Heptadecanoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Inert solvent (e.g., toluene, anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add heptadecanoic acid (1 equivalent).

  • Under a nitrogen or argon atmosphere, add an excess of thionyl chloride (typically 2-3 equivalents). Alternatively, an inert solvent such as toluene can be used.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure, followed by vacuum distillation.[4]

  • The crude this compound can be purified by fractional distillation under reduced pressure (e.g., 176 °C at 4 mmHg) to yield a colorless to light yellow liquid.[2][3]

Protocol 2: Synthesis using Oxalyl Chloride

This protocol is based on general procedures for converting carboxylic acids to acid chlorides under milder conditions.[5]

Materials:

  • Heptadecanoic acid

  • Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Inert solvent (e.g., dichloromethane (DCM), anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet, dissolve heptadecanoic acid (1 equivalent) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add oxalyl chloride (1.5-2 equivalents) dropwise to the stirred solution.

  • Add a catalytic amount of anhydrous DMF (1 drop).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride using a rotary evaporator. To ensure all volatile impurities are removed, the crude product can be co-evaporated with an anhydrous solvent like toluene.[5]

  • The resulting this compound is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be performed.

Quantitative Data

The yield and purity of this compound are critical parameters for its use in further synthetic steps.

Table 2: Reaction Parameters and Expected Outcomes

ParameterThionyl Chloride MethodOxalyl Chloride Method
Typical Yield > 90%> 95%
Purity (Typical) > 98% (after distillation)[2][3]> 99%
Reaction Temperature Reflux (80-90 °C)0 °C to Room Temperature[6][7]
Reaction Time 2-4 hours1-2 hours
Key Advantages Cost-effectiveMilder conditions, high purity
Key Disadvantages Harsher conditions, potential for side reactionsMore expensive reagent

Spectroscopic Data:

Characterization of the final product is crucial to confirm its identity and purity.

Table 3: Spectroscopic Data for this compound

SpectroscopyExpected Chemical Shifts / Peaks
¹H NMR (CDCl₃) δ ~2.88 (t, 2H, -CH₂-COCl), ~1.70 (quint, 2H, -CH₂-CH₂-COCl), ~1.25 (br s, 26H, -(CH₂)₁₃-), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~173.9 (C=O), ~47.5 (-CH₂-COCl), ~33.8, ~31.9, ~29.6 (multiple), ~29.4, ~29.3, ~29.1, ~28.8, ~24.9, ~22.7, ~14.1 (-CH₃)
IR (neat) ν ~2925, 2854 (C-H stretch), ~1800 (C=O stretch, characteristic for acyl chloride), ~1465 (C-H bend) cm⁻¹
Mass Spec (EI) m/z 288 [M]⁺, 252 [M-HCl]⁺

Note: Predicted values based on typical chemical shifts for similar long-chain acyl chlorides. Actual values may vary slightly.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage cluster_application Application in Drug Development Start Heptadecanoic Acid Reaction Reaction (Controlled Temperature) Start->Reaction Reagents Chlorinating Agent (SOCl₂ or (COCl)₂) + Catalyst (DMF) Reagents->Reaction Removal Removal of Excess Reagent & Solvent (Distillation/Evaporation) Reaction->Removal Purification Vacuum Distillation (Optional) Removal->Purification Product Pure this compound Purification->Product Application Synthesis of Lipid-Based Drug Delivery Systems Product->Application

General workflow for this compound synthesis.

Applications in Drug Development

This compound is a valuable building block in pharmaceutical research and development. Its primary application lies in the synthesis of complex lipids and lipid-based drug delivery systems.[1] These systems, such as liposomes and solid lipid nanoparticles, can enhance the solubility, stability, and bioavailability of therapeutic agents. The long alkyl chain of this compound allows for the creation of amphipathic molecules that can self-assemble into nanoparticles, encapsulating drugs and facilitating their transport across biological membranes.[8][9][10][11] For instance, it can be used to synthesize specific phospholipids (B1166683) or to acylate amine-containing drugs or targeting ligands. An example is its use in the synthesis of N-heptadecanoylethanolamine.[2][3]

Safety Considerations

Both thionyl chloride and oxalyl chloride are corrosive and toxic reagents that react violently with water. All manipulations should be performed in a fume hood, and appropriate safety precautions, including the use of gloves, safety goggles, and a lab coat, must be taken. The gaseous byproducts (HCl, SO₂, CO, CO₂) are also hazardous and should be properly vented or neutralized. This compound itself is corrosive and moisture-sensitive and should be handled with care under anhydrous conditions.

References

A Technical Guide to High-Purity Heptadecanoyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial landscape, quality benchmarks, and practical applications of high-purity Heptadecanoyl Chloride in scientific research and pharmaceutical development.

This compound (CH₃(CH₂)₁₅COCl), also known as Margaroyl Chloride, is a long-chain acyl chloride that serves as a critical building block in organic synthesis. Its utility is particularly pronounced in the fields of lipid chemistry, drug delivery systems, and the development of novel therapeutic agents. This guide provides a comprehensive overview of commercially available high-purity this compound, including a comparison of suppliers, detailed experimental protocols for its application, and an exploration of its metabolic significance.

Commercial Supplier Analysis

The procurement of high-purity this compound is a critical first step for any research or development endeavor. A variety of chemical suppliers offer this reagent, with purity levels being a key differentiator. The following table summarizes the offerings from several prominent commercial suppliers. It is important to note that while Certificates of Analysis (CoA) are often available upon request, detailed impurity profiles are not always publicly accessible. Researchers are advised to request lot-specific CoAs to ascertain the suitability of the product for their specific application.

SupplierPurity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )
--INVALID-LINK--≥ 99% (Assay by titration)[1]40480-10-2[1]C₁₇H₃₃ClO[1]288.9[1]
--INVALID-LINK--98%[2]40480-10-2[2]CH₃(CH₂)₁₅COCl[2]288.90[2]
--INVALID-LINK-->99%[3]40480-10-2[3]C₁₇H₃₃ClO[3]288.9[3]
Santa Cruz BiotechnologyNot specified, refer to CoA40480-10-2C₁₇H₃₃ClO288.90
BOC SciencesNot specified40480-10-2C₁₇H₃₃ClO288.90
LGC StandardsNot specified40480-10-2C₁₇H₃₃ClO288.9
MedChemExpressNot specified40480-10-2C₁₇H₃₃ClO288.9

Analytical Characterization

The quality and purity of this compound are paramount for reproducible experimental outcomes. The primary analytical techniques for characterizing acyl chlorides include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis: This technique is crucial for determining the purity of this compound and identifying any volatile impurities. A typical protocol involves the derivatization of the acyl chloride to a less reactive species, such as a fatty acid methyl ester (FAME), followed by GC separation and MS detection. The resulting chromatogram will show a major peak corresponding to the heptadecanoyl derivative, with minor peaks indicating impurities.

NMR Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the molecule.

  • ¹H NMR: The spectrum of this compound will show characteristic signals for the protons on the acyl chain. The protons alpha to the carbonyl group (H-C-C=O) typically resonate around 2.0-2.5 ppm.[4]

  • ¹³C NMR: The carbonyl carbon of the acyl chloride is a key indicator and typically appears in the range of 160-180 ppm.[4]

Experimental Protocols

This compound is a versatile reagent employed in various synthetic procedures. Below are detailed protocols for two of its significant applications: the synthesis of N-heptadecanoylethanolamine and the formulation of lipid-based nanoparticles.

Synthesis of N-Heptadecanoylethanolamine

N-acylethanolamines are a class of lipid mediators with important biological activities. The synthesis of N-heptadecanoylethanolamine can be achieved by reacting this compound with ethanolamine (B43304).[5]

Materials:

Procedure:

  • Reaction Setup: All glassware must be thoroughly dried and the reaction conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolution: Dissolve ethanolamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add an excess of triethylamine or pyridine (e.g., 1.5 equivalents) to the reaction mixture.

  • Acyl Chloride Addition: Dissolve this compound (1.0-1.2 equivalents) in anhydrous DCM and add it dropwise to the stirred ethanolamine solution at 0°C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-heptadecanoylethanolamine by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterization: Confirm the identity and purity of the final product using NMR and MS analysis.

Synthesis of N-heptadecanoylethanolamine Workflow
Formulation of Lipid Nanoparticles

This compound can be used to synthesize custom lipids for the formulation of lipid nanoparticles (LNPs), which are effective drug delivery vehicles.[1] The general principle involves creating a lipid mixture that can self-assemble into nanoparticles, encapsulating a therapeutic payload.

Materials:

  • Synthesized N-heptadecanoyl-containing lipid (e.g., N-heptadecanoyl phosphatidylethanolamine)

  • Helper lipids (e.g., cholesterol, DSPC)

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • Ethanol (B145695)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Therapeutic payload (e.g., mRNA, siRNA)

  • Microfluidic mixing device

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of the N-heptadecanoyl-containing lipid, helper lipids, and PEGylated lipid in ethanol at desired concentrations.

  • Lipid Mixture Formulation: Combine the lipid stock solutions in a specific molar ratio to create the final lipid mixture in ethanol.

  • Aqueous Phase Preparation: Dissolve the therapeutic payload in the aqueous buffer.

  • Nanoparticle Formation:

    • Load the lipid mixture and the aqueous phase into separate syringes.

    • Use a microfluidic mixing device to rapidly mix the two solutions at a controlled flow rate ratio (e.g., 3:1 aqueous to ethanol phase). This rapid mixing leads to the self-assembly of LNPs.

  • Purification and Concentration:

    • Dialyze the resulting LNP dispersion against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated payload.

    • Concentrate the purified LNPs using techniques like tangential flow filtration if necessary.

  • Characterization:

    • Determine particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Assess encapsulation efficiency using a suitable assay (e.g., RiboGreen assay for RNA).

    • Visualize nanoparticle morphology using transmission electron microscopy (TEM).

LNP_Formulation cluster_preparation Solution Preparation Lipid_Mixture Lipid Mixture (Heptadecanoyl-lipid, helper lipids, PEG-lipid) in Ethanol Mixing Microfluidic Mixing Lipid_Mixture->Mixing Aqueous_Phase Therapeutic Payload (e.g., mRNA) in Aqueous Buffer Aqueous_Phase->Mixing Purification Purification (e.g., Dialysis) Mixing->Purification Characterization Characterization (DLS, TEM, Encapsulation Efficiency) Purification->Characterization Final_LNPs Formulated Lipid Nanoparticles Characterization->Final_LNPs

Lipid Nanoparticle Formulation Workflow

Metabolic Significance and Signaling Pathway

This compound, upon hydrolysis to heptadecanoic acid, enters the metabolic pathways of odd-chain fatty acids. Unlike even-chain fatty acids which are metabolized exclusively to acetyl-CoA, the β-oxidation of odd-chain fatty acids yields acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, which is an intermediate of the Krebs cycle (citric acid cycle). This metabolic route has implications for cellular energy and biosynthesis.

The metabolism of heptadecanoic acid can be summarized as follows:

  • Activation: Heptadecanoic acid is activated to heptadecanoyl-CoA in the cytoplasm.

  • Mitochondrial Transport: Heptadecanoyl-CoA is transported into the mitochondria via the carnitine shuttle.

  • β-Oxidation: A series of β-oxidation cycles cleaves two-carbon units as acetyl-CoA.

  • Final Product: The final β-oxidation cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.

  • Propionyl-CoA Metabolism: Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA.

  • Krebs Cycle Entry: Succinyl-CoA enters the Krebs cycle, contributing to ATP production and providing precursors for other biosynthetic pathways.

Fatty_Acid_Metabolism Heptadecanoic_Acid Heptadecanoic Acid (from this compound hydrolysis) Heptadecanoyl_CoA Heptadecanoyl-CoA Heptadecanoic_Acid->Heptadecanoyl_CoA Activation Beta_Oxidation β-Oxidation in Mitochondria Heptadecanoyl_CoA->Beta_Oxidation Transport Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Succinyl_CoA->Krebs_Cycle

Metabolic Pathway of Heptadecanoic Acid

References

Heptadecanoyl Chloride: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoyl chloride (CH₃(CH₂)₁₅COCl), also known as margaroyl chloride, is a long-chain acyl chloride that serves as a critical reagent in organic synthesis. Its utility is particularly pronounced in the creation of complex lipids and fatty acid derivatives, which are integral to advancements in drug delivery systems, cosmetics, and various biomaterials.[1] The reactivity of the acyl chloride group makes it an efficient acylating agent, enabling the introduction of the 17-carbon heptadecanoyl chain into a variety of molecules.[2][3] However, this high reactivity, especially towards protic solvents, necessitates a thorough understanding of its solubility and handling characteristics in suitable organic media.

This technical guide provides an in-depth overview of the solubility of this compound in common organic solvents, based on available data for long-chain acyl chlorides and related fatty acid derivatives. It also includes a generalized experimental protocol for determining solubility and a visualization of its application in chemical synthesis.

Core Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for its effective use.

PropertyValueReference
Chemical Formula C₁₇H₃₃ClO[4][5]
Molecular Weight 288.90 g/mol [4][5][]
Appearance Colorless to pale yellow liquid[2]
Density Approximately 0.883 g/mL at 25°C[4][]
Boiling Point 176 °C at 4 mmHg[4][]
Refractive Index n20/D 1.453[4]
CAS Number 40480-10-2[4][5]

Solubility in Organic Solvents

Key Solubility Principles:

  • "Like Dissolves Like": The substantial non-polar character of the C17 alkyl chain dictates its high solubility in non-polar solvents.

  • Reactivity with Protic Solvents: Acyl chlorides react vigorously with protic solvents such as water, alcohols, and primary/secondary amines.[3][8][9] This is not a dissolution process but a chemical reaction (hydrolysis, alcoholysis, or amidation) that consumes the this compound. Therefore, these solvents are unsuitable for dissolving the compound if recovery of the acyl chloride is intended.

Qualitative Solubility Table

The following table summarizes the expected solubility of this compound in a range of common organic solvents. "Soluble" indicates that it is likely to be miscible or form a solution at typical laboratory concentrations.

SolventSolvent TypeExpected SolubilityRationale
HexaneNon-polarSoluble"Like dissolves like"; both are non-polar hydrocarbons.[7]
TolueneNon-polar (aromatic)SolubleA common non-polar solvent for organic reactions.
Diethyl EtherPolar AproticSolubleGood solvent for a wide range of organic compounds.[8]
Dichloromethane (DCM)Polar AproticSolubleEffective at dissolving many organic compounds.[8]
ChloroformPolar AproticSolubleSimilar to DCM, a good solvent for non-polar to moderately polar compounds.[7]
Tetrahydrofuran (THF)Polar AproticSolubleA versatile polar aprotic solvent.
Ethyl AcetatePolar AproticSolubleA moderately polar solvent.
AcetonePolar AproticSolubleA common polar aprotic solvent.
AcetonitrilePolar AproticLikely SolublePolarity may be on the higher side, but solubility is expected.
Dimethylformamide (DMF)Polar AproticSolubleA highly polar aprotic solvent, often used as a reaction medium for acyl chlorides.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA highly polar aprotic solvent capable of dissolving a wide range of substances.
MethanolPolar ProticReactive Reacts to form methyl heptadecanoate.[8]
EthanolPolar ProticReactive Reacts to form ethyl heptadecanoate.[8]
WaterPolar ProticReactive Reacts vigorously (hydrolyzes) to form heptadecanoic acid and HCl.[3][7][8]

Experimental Protocols

As specific experimental data for the solubility of this compound is scarce, a general protocol for determining the solubility of a reactive compound is provided below. This method can be adapted to quantify the solubility in various aprotic solvents.

Protocol: Gravimetric Determination of Solubility in an Aprotic Solvent

Objective: To determine the solubility of this compound in a given aprotic organic solvent (e.g., hexane, dichloromethane) at a specific temperature.

Materials:

  • This compound

  • Selected anhydrous aprotic solvent

  • Temperature-controlled shaker or water bath

  • Inert gas (e.g., nitrogen or argon)

  • Glass vials with screw caps (B75204) and PTFE septa

  • Analytical balance

  • Micropipettes

  • Rotary evaporator or a gentle stream of inert gas for solvent removal

Methodology:

  • Preparation of Saturated Solution: a. Add a known volume (e.g., 2 mL) of the chosen anhydrous solvent to several vials. b. Add an excess amount of this compound to each vial. An excess is present when solid material remains undissolved. c. Purge the vials with an inert gas and seal them tightly to prevent reaction with atmospheric moisture. d. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). e. Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: a. After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved material has settled. b. Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a micropipette. c. Transfer the supernatant to a pre-weighed, dry vial. d. Evaporate the solvent from the vial using a rotary evaporator or a gentle stream of inert gas. Take care to avoid heating, which could degrade the sample. e. Once the solvent is completely removed, weigh the vial containing the this compound residue.

  • Calculation of Solubility: a. Subtract the initial weight of the empty vial from the final weight to determine the mass of the dissolved this compound. b. Calculate the solubility using the following formula:

Safety Precautions:

  • This compound is corrosive and reacts with moisture. Handle it in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (gloves, safety glasses).

  • Ensure all glassware is thoroughly dried before use.

  • Use anhydrous solvents.

Visualization of Synthetic Application

This compound is not a signaling molecule itself but is a precursor for synthesizing lipids that can be part of larger systems like lipid nanoparticles for drug delivery. The following diagram illustrates a typical synthetic workflow where this compound is used to acylate a hypothetical alcohol, a fundamental step in building more complex lipid structures.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Hept_Cl This compound CH3(CH2)15COCl Ester Acylated Product (Ester or Amide) Hept_Cl->Ester ROH Substrate with Hydroxyl Group (e.g., alcohol, amine) ROH->Ester Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Ester Base Base (Optional) (e.g., Pyridine, Triethylamine) Base->Ester Byproduct Byproduct (HCl or Amine Hydrochloride)

References

An In-depth Technical Guide to the Research Applications of Heptadecanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanoyl chloride, a 17-carbon saturated fatty acyl chloride, is a versatile reagent with significant applications in synthetic chemistry and biomedical research. Its utility spans the synthesis of complex lipids and bioactive molecules, serving as a crucial tool in drug delivery systems and as an internal standard in lipidomics. This guide provides a comprehensive overview of the core research applications of this compound, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant biological pathways.

Introduction

This compound (C₁₇H₃₃ClO) is a reactive organic compound valued for its ability to readily undergo acylation reactions with a variety of nucleophiles, including alcohols, amines, and aromatic compounds.[1][2] This reactivity makes it an essential building block for the synthesis of a diverse range of fatty acid derivatives, such as esters and amides.[3] Beyond its role in chemical synthesis, the heptadecanoyl group (C17:0) serves as an important odd-chain fatty acid marker in biological systems. As it is present in low abundance in most biological samples, it is an ideal internal standard for accurate quantification in lipidomics studies.[1][4] Furthermore, recent research has highlighted the biological activities of heptadecanoic acid, the parent fatty acid of this compound, particularly in cancer research, where it has been shown to induce apoptosis and influence key signaling pathways.[5][6]

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Synonyms Margaroyl chloride, n-Heptadecanoyl chloride[2]
CAS Number 40480-10-2[2]
Molecular Formula C₁₇H₃₃ClO[7]
Molecular Weight 288.90 g/mol [7]
Appearance Colorless to light yellow liquid[2]
Boiling Point 176 °C at 4 mmHg[7]
Density 0.883 g/mL at 25 °C[7]
Refractive Index n20/D 1.453[7]
Purity ≥98%[7]

Key Research Applications

Synthesis of Bioactive Molecules and Complex Lipids

This compound is a key reagent in the synthesis of various fatty acid derivatives with applications in pharmaceuticals and cosmetics.[3] Its ability to form stable amide and ester linkages is crucial for creating novel compounds for drug delivery and formulation.[3]

This compound readily reacts with primary and secondary amines to form N-heptadecanoyl amides and with alcohols to form heptadecanoate esters. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General N-Acylation of an Amine with this compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this, add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise with stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water or a dilute aqueous acid solution. Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Logical Workflow for N-Acylation of an Amine

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine (1.0 eq) Flask Flame-dried flask under N2/Ar Amine->Flask Base Base (e.g., Et3N, 1.1 eq) Base->Flask Solvent Anhydrous Solvent (DCM/THF) Solvent->Flask IceBath Cool to 0 °C Hept_Cl This compound (1.05 eq) Hept_Cl->IceBath dropwise addition Stir Stir at RT (2-12h) IceBath->Stir Quench Quench (H2O or dilute acid) Extract Extract (e.g., EtOAc) Quench->Extract Purify Purify (Chromatography/Recrystallization) Extract->Purify Product N-Heptadecanoyl Amide Purify->Product

General workflow for the N-acylation of an amine using this compound.

This compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a Friedel-Crafts acylation reaction.[8][9] This reaction introduces the heptadecanoyl group onto the aromatic ring, forming an aryl ketone.

Experimental Protocol: Friedel-Crafts Acylation of Benzene with this compound

  • Catalyst Suspension: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a gas outlet to a trap, suspend anhydrous aluminum chloride (1.1 - 1.3 equivalents) in an excess of the aromatic substrate (e.g., benzene) or an inert solvent like carbon disulfide or nitrobenzene (B124822) under an inert atmosphere.

  • Addition of Acyl Chloride: Cool the suspension to 0-5 °C using an ice bath. Add this compound (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring. Control the rate of addition to maintain the temperature.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes, then warm to room temperature or heat to reflux (e.g., 60 °C) for 1-3 hours to complete the reaction.[8]

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The resulting aryl ketone can be purified by distillation or recrystallization.

Mechanism of Friedel-Crafts Acylation

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Hept_Cl This compound Acylium Acylium Ion (Electrophile) Hept_Cl->Acylium + AlCl3 AlCl3 AlCl3 (Lewis Acid) Benzene Benzene Ring Sigma Sigma Complex (Arenium Ion) Benzene->Sigma + Acylium Ion Deprotonation Deprotonation Sigma->Deprotonation - H+ Product Aryl Ketone Deprotonation->Product

Simplified mechanism of the Friedel-Crafts acylation reaction.

This compound is used in the synthesis of thiazole-based amides, which are of interest in medicinal chemistry.[10] The synthesis typically involves the acylation of an aminothiazole derivative.

Lipidomics and Use as an Internal Standard

Heptadecanoic acid (C17:0) and its derivatives are widely used as internal standards in lipidomics for the quantification of fatty acids and other lipids by mass spectrometry (MS).[1][4] The rationale for their use is that odd-chain fatty acids are naturally present in very low abundance in most mammalian tissues.[1] By adding a known amount of a C17:0-containing lipid to a sample prior to extraction and analysis, variations in sample preparation and instrument response can be corrected for, leading to more accurate and reproducible quantification of endogenous lipids.

Experimental Protocol: Fatty Acid Analysis using a C17:0 Internal Standard by LC-MS

  • Sample Preparation: To a known quantity of biological sample (e.g., plasma, cell pellet, tissue homogenate), add a known amount of a C17:0 internal standard solution (e.g., heptadecanoic acid-d3).[4]

  • Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure, or a methyl-tert-butyl ether (MTBE) based method.[11] This involves partitioning the lipids into an organic phase.

  • Saponification (for total fatty acids): To measure total fatty acids (both free and esterified), the lipid extract is subjected to saponification (alkaline hydrolysis) to release the fatty acids from complex lipids. This is typically done by heating with a methanolic potassium hydroxide (B78521) solution.[12]

  • Derivatization (optional, for GC-MS): For gas chromatography-mass spectrometry (GC-MS) analysis, the fatty acids are often converted to their more volatile methyl esters (FAMEs) by reaction with a methylating agent like BF₃ in methanol.[13]

  • LC-MS/MS Analysis: Reconstitute the final lipid extract in a suitable solvent and inject it into an LC-MS/MS system. The fatty acids are separated by reverse-phase liquid chromatography and detected by mass spectrometry, often in negative ion mode.

  • Quantification: The peak area of each endogenous fatty acid is normalized to the peak area of the C17:0 internal standard. The concentration of the endogenous fatty acid is then calculated using a calibration curve generated from standards.

Workflow for Lipidomics Analysis with a C17:0 Internal Standard

G Sample Biological Sample Spike Spike Sample with IS Sample->Spike IS C17:0 Internal Standard IS->Spike Extract Lipid Extraction (e.g., Folch) Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantification Analyze->Quantify Results Lipid Concentrations Quantify->Results G cluster_hippo Hippo Signaling Pathway cluster_nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_P Nucleus Nucleus YAP_TAZ->Nucleus translocation Degradation Cytoplasmic Degradation YAP_TAZ_P->Degradation TEAD TEAD Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression Heptadecanoic_Acid Heptadecanoic Acid Heptadecanoic_Acid->LATS1_2 inhibits? YAP_TAZ_n YAP/TAZ YAP_TAZ_n->TEAD co-activates G cluster_pi3k PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Akt_P p-Akt (Active) Akt->Akt_P Downstream Downstream Effectors Akt_P->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Heptadecanoic_Acid Heptadecanoic Acid Heptadecanoic_Acid->PI3K inhibits G cluster_ceramide Ceramide de novo Synthesis Serine Serine SPT SPT Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-KSR Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Heptadecanoyl_CoA Heptadecanoyl-CoA Heptadecanoyl_CoA->CerS Dihydroceramide Dihydroceramide (C17) CerS->Dihydroceramide DES DES1 Dihydroceramide->DES Ceramide Ceramide (C17) DES->Ceramide

References

Methodological & Application

Application Notes and Protocols for Heptadecanoyl Chloride Derivatization in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in biological and pharmaceutical research, such as fatty acids, alcohols, and amines, are often non-volatile or exhibit poor chromatographic behavior due to their polar functional groups. Chemical derivatization is a crucial sample preparation step to enhance the volatility and thermal stability of these analytes, thereby improving their separation and detection by GC-MS.[1][2][3]

Acylation is a common derivatization technique that introduces an acyl group into a molecule, typically by reacting an analyte containing active hydrogens (e.g., in hydroxyl, amino, or thiol groups) with an acylating agent.[1] Heptadecanoyl chloride (C17H33ClO) is a long-chain fatty acyl chloride that can be used as a derivatizing reagent to improve the gas chromatographic analysis of various compounds. The introduction of the C17 aliphatic chain increases the hydrophobicity and molecular weight of the analytes, leading to better chromatographic peak shapes and enabling their separation from the solvent front and other early-eluting interferences. Furthermore, the resulting derivatives often produce characteristic mass spectra that can aid in structural elucidation.

This document provides a detailed protocol for the derivatization of target analytes with this compound for subsequent GC-MS analysis.

Principle of the Method

This compound reacts with nucleophilic functional groups such as hydroxyl (-OH) and primary/secondary amino (-NH2, -NHR) groups to form the corresponding esters and amides. The reaction is typically carried out in an aprotic solvent in the presence of a base, which acts as a catalyst and neutralizes the hydrochloric acid byproduct.

Reaction Scheme:

  • For Alcohols: R-OH + C16H33COCl → R-O-CO-C16H33 + HCl

  • For Amines: R-NH2 + C16H33COCl → R-NH-CO-C16H33 + HCl

The resulting heptadecanoyl derivatives are more volatile and thermally stable than the parent compounds, making them amenable to GC-MS analysis.

Experimental Protocols

Reagents and Materials
  • This compound (≥98% purity)

  • Anhydrous Pyridine (B92270) (or other suitable base like triethylamine)

  • Anhydrous Hexane (B92381) (or other suitable aprotic solvent like toluene (B28343) or dichloromethane)

  • Target analyte(s)

  • Internal Standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties but a different retention time)

  • Nitrogen gas, high purity

  • Glass reaction vials with PTFE-lined screw caps

  • Microsyringes

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Standard and Sample Preparation
  • Standard Preparation: Prepare a stock solution of the target analyte(s) and internal standard in a suitable solvent. Create a series of calibration standards by diluting the stock solution to achieve a range of concentrations that bracket the expected sample concentrations.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For biological samples, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is typically required to isolate the analytes of interest and remove interfering substances. The final extract should be evaporated to dryness under a gentle stream of nitrogen before derivatization.

Derivatization Procedure
  • To the dried sample extract or a known amount of standard in a glass reaction vial, add 100 µL of anhydrous hexane (or another suitable solvent).

  • Add 50 µL of anhydrous pyridine (or triethylamine). Pyridine acts as a catalyst and an HCl scavenger.

  • Add 50 µL of a 10% (v/v) solution of this compound in anhydrous hexane.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the reaction mixture at 60-70°C for 30-60 minutes in a heating block or water bath. The optimal temperature and time may need to be determined empirically for specific analytes.

  • Cool the vial to room temperature.

  • (Optional) Add 100 µL of deionized water to quench the reaction and wash the organic layer. Vortex and centrifuge to separate the layers.

  • Carefully transfer the upper organic layer to a new autosampler vial for GC-MS analysis.

GC-MS Analysis

The following are general GC-MS parameters that can be used as a starting point. Optimization will be required for specific analytes and instrumentation.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 150°C, hold for 2 min
Ramp: 10°C/min to 300°C
Hold: 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Scan ModeFull Scan (m/z 50-650) or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis is typically performed using an internal standard method. The ratio of the peak area of the analyte derivative to the peak area of the internal standard derivative is plotted against the concentration of the analyte to generate a calibration curve.

Table 1: Example Calibration Data for a Hypothetical Analyte

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio
1015,234145,8760.104
2538,123146,1230.261
5076,543145,9980.524
100152,987146,0541.047
250380,123145,8882.606
500765,432146,1115.239

Table 2: Method Validation Parameters (Hypothetical)

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%

Mandatory Visualization

G Experimental Workflow for this compound Derivatization cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Biological or Pharmaceutical Sample Extraction Extraction of Analytes (LLE or SPE) Sample->Extraction Drying Evaporation to Dryness (under Nitrogen) Extraction->Drying Reconstitution Reconstitute in Anhydrous Solvent Drying->Reconstitution AddBase Add Anhydrous Base (e.g., Pyridine) Reconstitution->AddBase AddReagent Add this compound AddBase->AddReagent Reaction Incubate at 60-70°C AddReagent->Reaction Quench Cool and Quench (optional) Reaction->Quench Transfer Transfer Organic Layer Quench->Transfer GCMS GC-MS Analysis Transfer->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Workflow of this compound Derivatization for GC-MS.

Discussion

The use of this compound for derivatization offers several advantages. The long alkyl chain effectively increases the volatility of polar analytes and improves their interaction with non-polar GC columns, leading to enhanced resolution and peak symmetry. The derivatization reaction is relatively straightforward and can be completed within a reasonable timeframe.

However, there are some considerations to keep in mind. The purity of the reagents, particularly the absence of water, is critical for a successful derivatization, as water will hydrolyze the acyl chloride. The reaction conditions, including the choice of solvent, base, temperature, and time, may need to be optimized for different classes of analytes to achieve maximum derivatization efficiency. It is also important to remove excess derivatizing reagent before GC-MS analysis to prevent contamination of the instrument. This can often be achieved through a simple liquid-liquid wash or by evaporation if the derivatives are significantly less volatile than the reagent.

Conclusion

This compound is a valuable derivatizing reagent for the GC-MS analysis of compounds containing hydroxyl and amino functional groups. The protocol described in this application note provides a solid foundation for developing robust and sensitive analytical methods for a wide range of analytes in various matrices. Proper optimization and validation are essential to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for Peptide Acylation using Heptadecanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidation, the covalent attachment of a lipid moiety to a peptide, is a powerful strategy in drug development to enhance the therapeutic properties of peptides. This post-translational modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrophobicity, which can lead to enhanced plasma protein binding, reduced renal clearance, and prolonged in vivo half-life. Heptadecanoyl chloride, an 18-carbon saturated fatty acid chloride, is a valuable reagent for introducing a heptadecanoyl group onto a peptide, a modification that has been utilized in the development of long-acting peptide therapeutics.

This document provides detailed application notes and protocols for the acylation of peptides with this compound, covering both solid-phase and solution-phase methodologies. It also includes information on the purification and characterization of the resulting acylated peptides and discusses their potential roles in cellular signaling.

Data Presentation

Table 1: General Parameters for Peptide Acylation with this compound

ParameterSolid-Phase AcylationSolution-Phase Acylation
Peptide Substrate Resin-bound peptide with a free N-terminal amine or a side-chain amine (e.g., Lysine)Purified peptide with a free N-terminal amine or a side-chain amine in a suitable solvent
Reagents This compound, Base (e.g., DIEA), Solvent (e.g., DMF, DCM)This compound, Base (e.g., DIEA, TEA), Solvent (e.g., DMF, DCM, TFA)
Molar Excess of Reagents This compound (1.5-5 eq.), Base (2-10 eq.)This compound (1.1-2 eq.), Base (2-5 eq.)
Reaction Time 1 - 4 hours1 - 24 hours
Reaction Temperature Room Temperature0 °C to Room Temperature
Monitoring Kaiser Test (for primary amines)TLC, HPLC, LC-MS
Typical Yield > 90% (on-resin)50 - 80% (isolated)
Purification Cleavage from resin followed by RP-HPLCRP-HPLC

Experimental Protocols

Protocol 1: Solid-Phase N-Terminal Acylation of a Peptide with this compound

This protocol describes the acylation of the N-terminal α-amino group of a peptide synthesized on a solid support using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Kaiser test reagents

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a blue color.

  • Acylation Reaction:

    • Prepare a solution of this compound (3 equivalents relative to the resin loading) and DIEA (6 equivalents) in DMF.

    • Add the acylation solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test. A negative result (yellow color) indicates complete acylation. If the test is positive, continue the reaction for another 1-2 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Treat the acylated peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Purification:

    • Precipitate the crude heptadecanoylated peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3][4]

Protocol 2: Solution-Phase Acylation of a Peptide with this compound

This protocol is suitable for acylating a purified peptide in solution.

Materials:

  • Purified peptide with a free amine group

  • This compound

  • Trifluoroacetic acid (TFA) (optional, for peptide dissolution)

  • Methanol (B129727)

  • Water (Milli-Q or equivalent)

  • Lyophilizer

Procedure:

  • Peptide Dissolution: Dissolve the synthetic peptide (e.g., 250 µg) in a minimal amount of TFA (e.g., 12.5 µL).[5]

  • Acylation Reaction:

    • Add this compound (a molar excess, e.g., 1.5 equivalents) to the peptide solution.

    • Incubate the reaction mixture for 10-30 minutes at room temperature with continuous shaking.[5]

  • Quenching and Dilution:

    • Add methanol (e.g., 240 µL) and water (e.g., 1 mL) to the reaction mixture to quench the reaction and prepare for lyophilization.[5]

  • Lyophilization: Freeze the sample and lyophilize to remove the solvents.[5]

  • Purification: Purify the crude heptadecanoylated peptide by RP-HPLC.

Mandatory Visualizations

experimental_workflow_solid_phase start Start: Peptide-Resin swell Swell Resin (DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 kaiser1 Kaiser Test (Confirm Free Amine) wash1->kaiser1 acylate Acylation: This compound, DIEA in DMF kaiser1->acylate Positive kaiser2 Kaiser Test (Confirm Completion) acylate->kaiser2 kaiser2->acylate Positive wash2 Wash (DMF, DCM) kaiser2->wash2 Negative cleave Cleavage from Resin (TFA Cocktail) wash2->cleave precipitate Precipitate (Cold Ether) cleave->precipitate purify Purify (RP-HPLC) precipitate->purify end End: Purified Heptadecanoylated Peptide purify->end experimental_workflow_solution_phase start Start: Purified Peptide dissolve Dissolve Peptide (e.g., TFA) start->dissolve acylate Acylation: This compound dissolve->acylate quench Quench & Dilute (Methanol, Water) acylate->quench lyophilize Lyophilize quench->lyophilize purify Purify (RP-HPLC) lyophilize->purify end End: Purified Heptadecanoylated Peptide purify->end

References

Application Notes and Protocols for Heptadecanoyl Chloride as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative lipidomics is a critical discipline for understanding the roles of lipids in health and disease, and for the development of novel therapeutics. A significant challenge in mass spectrometry-based lipidomics is the inherent variability introduced during sample preparation, extraction, and analysis. To ensure accurate and reproducible quantification, the use of an internal standard is essential.[1][2] Heptadecanoyl chloride, a derivative of heptadecanoic acid (C17:0), serves as an effective internal standard for the quantification of fatty acids and other lipid classes. Due to the low natural abundance of odd-chain fatty acids in most mammalian tissues, C17:0 and its derivatives are ideal for this purpose as they are unlikely to be present endogenously in the analyzed samples.[1]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in lipidomics workflows, primarily focusing on its conversion to heptadecanoic acid methyl ester for gas chromatography-mass spectrometry (GC-MS) analysis.

Principle of Internal Standardization

An internal standard is a compound of known concentration that is added to a sample at the beginning of the analytical process.[2] Its primary role is to compensate for the potential loss of the analyte during sample processing and for variations in instrument response.[1] An ideal internal standard should be chemically and physically similar to the analyte, absent from the original sample, stable throughout the procedure, and clearly distinguishable by the analytical instrument.[1] this compound, once converted to its methyl ester, behaves similarly to other fatty acid methyl esters during GC-MS analysis, making it a suitable choice for fatty acid profiling.

Advantages of Heptadecanoyl-Based Internal Standards

  • Low Endogenous Abundance: As an odd-chain fatty acid, heptadecanoic acid is typically absent or present at very low levels in biological samples, minimizing interference with the quantification of endogenous even-chain fatty acids.[1]

  • Commercial Availability: this compound and its derivatives are readily available from various chemical suppliers.

  • Suitability for GC-MS: After conversion to its methyl ester, it is well-suited for GC-MS applications, which are commonly used for fatty acid analysis.[3]

Limitations

  • Structural Dissimilarity: While suitable for fatty acid analysis, its chemical properties may differ from other lipid classes like phospholipids (B1166683) or triglycerides, which can lead to variations in extraction efficiency and ionization response in broader lipidomics studies.[1]

  • Dietary Intake: It is important to consider that odd-chain fatty acids can be consumed through diet, which could potentially affect quantification if not accounted for.[4]

Experimental Protocols

Protocol 1: Preparation of Heptadecanoic Acid Methyl Ester (C17:0 FAME) Internal Standard Stock Solution from this compound

This protocol describes the synthesis of a C17:0 fatty acid methyl ester (FAME) stock solution from this compound. This FAME solution can then be used as the internal standard.

Materials:

Procedure:

  • Reaction Setup: In a clean, dry 2 mL glass reaction vial, add 10 mg of this compound.

  • Esterification: To the vial, add 1 mL of anhydrous methanol and 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and scavenges the HCl byproduct.

  • Incubation: Securely cap the vial and heat at 60°C for 1 hour in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water to the vial.

  • Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collection of FAME: Carefully collect the upper hexane layer, which contains the heptadecanoic acid methyl ester, and transfer it to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Storage: Transfer the dried hexane solution to a clean, amber glass vial and store at -20°C. The concentration of the C17:0 FAME should be accurately determined before use.

Protocol 2: Quantitative Analysis of Fatty Acids in Biological Samples (e.g., Plasma) using GC-MS and C17:0 FAME Internal Standard

This protocol outlines the steps for lipid extraction, derivatization of endogenous fatty acids to FAMEs, and their quantification using the prepared C17:0 FAME internal standard.

Materials:

  • Biological sample (e.g., 100 µL of plasma)

  • C17:0 FAME internal standard solution (prepared in Protocol 1, concentration known)

  • Chloroform/Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Sample Preparation: To a glass tube, add 100 µL of plasma.

  • Addition of Internal Standard: Add a known amount of the C17:0 FAME internal standard solution (e.g., 10 µL of a 1 mg/mL solution) to the plasma sample.

  • Lipid Extraction (Folch Method):

    • Add 3 mL of chloroform/methanol (2:1, v/v) to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.6 mL of 0.9% NaCl solution.

    • Vortex for another 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer (chloroform) containing the lipids into a new glass tube.

  • Drying: Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

    • Cap the tube tightly and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial insert.

    • Dry the hexane extract with a small amount of anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the final hexane extract into the GC-MS.

    • Typical GC conditions:

      • Column: DB-23 or similar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

      • Injector Temperature: 250°C.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Typical MS conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-550.

  • Data Analysis:

    • Identify the FAMEs based on their retention times and mass spectra by comparing them to a standard FAME mixture (e.g., Supelco 37 Component FAME Mix).

    • Quantify each endogenous fatty acid by calculating the ratio of its peak area to the peak area of the C17:0 FAME internal standard.

    • Create a calibration curve for each analyte using a series of standards with known concentrations and a constant amount of the internal standard.

Data Presentation

The performance of an internal standard is crucial for reliable quantification. The following tables summarize the expected performance characteristics when using a C17:0-based internal standard for fatty acid analysis.

Table 1: Performance Characteristics of C17:0 Internal Standard in GC-MS Fatty Acid Analysis

ParameterTypical PerformanceNotes
Linearity (R²) > 0.99For a range of fatty acid concentrations typically found in biological samples.
Precision (%RSD) < 15%Intra-day and inter-day precision for repeated measurements of the same sample.
Accuracy (% Recovery) 85-115%Determined by spiking known amounts of fatty acid standards into a matrix.
Limit of Quantification (LOQ) Analyte-dependentTypically in the low ng/mL range for most common fatty acids.

Table 2: Comparison of Internal Standard Types for Lipidomics

Internal Standard TypeAdvantagesDisadvantagesBest Suited For
Odd-Chain (e.g., C17:0) Low cost, commercially available, low endogenous levels.[1]Structural dissimilarity to some lipid classes, potential dietary intake.[1][4]Targeted fatty acid analysis by GC-MS.
Stable Isotope-Labeled "Gold standard", chemically identical to the analyte, corrects for matrix effects effectively.[2]Higher cost, may not be available for all analytes.Broad, quantitative lipidomics by LC-MS.
Non-Endogenous Lipids Not naturally present in the sample.May have different extraction and ionization efficiencies compared to endogenous lipids.Specific targeted assays where SIL standards are unavailable.

Visualizations

G Figure 1. Experimental Workflow for FAME Analysis sample Biological Sample (e.g., Plasma) add_is Add C17:0 FAME Internal Standard sample->add_is extraction Lipid Extraction (Folch Method) add_is->extraction dry_lipid Dry Lipid Extract extraction->dry_lipid derivatization Derivatization to FAMEs (BF3-Methanol) dry_lipid->derivatization extract_fame FAME Extraction (Hexane) derivatization->extract_fame gcms GC-MS Analysis extract_fame->gcms data Data Analysis (Quantification) gcms->data

Figure 1. Experimental Workflow for FAME Analysis

G Figure 2. Logic of Internal Standard Selection start Start: Need for Quantitative Lipidomics question1 Targeting only fatty acids? start->question1 gcms Use Odd-Chain Standard (e.g., C17:0) question1->gcms Yes broad_lipidomics Broader Lipidomics (e.g., Phospholipids) question1->broad_lipidomics No question2 Is a Stable Isotope-Labeled (SIL) standard available and affordable? question2->gcms No lcms Use SIL Standard question2->lcms Yes broad_lipidomics->question2

Figure 2. Logic of Internal Standard Selection

References

Protocol for N-heptadecanoylation of Primary Amines: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-heptadecanoylation, the process of introducing a heptadecanoyl group (a 17-carbon saturated fatty acyl chain) onto a primary amine, is a significant chemical modification in the study and development of bioactive molecules. N-acyl amides, the products of this reaction, are a class of lipid signaling molecules that play crucial roles in various physiological processes. This document provides detailed protocols and application notes for the N-heptadecanoylation of primary amines, focusing on the widely applicable Schotten-Baumann reaction conditions.

Data Presentation: Synthesis of N-Acyl Amides

The following table summarizes representative yields for the N-acylation of various primary amines with long-chain fatty acyl chlorides, which serve as a proxy for heptadecanoyl chloride due to their similar reactivity.

Primary Amine SubstrateAcyl ChlorideProductYield (%)Reference
GlycineStearoyl ChlorideN-Stearoyl-glycine96[1]
L-Glutamic acidStearoyl ChlorideN-Stearoyl-L-glutamic acid92[2]
L-Aspartic acidStearoyl ChlorideN-Stearoyl-L-aspartic acid90[2]
L-ArginineStearoyl ChlorideN-Stearoyl-L-arginine87[2]
L-LysineStearoyl ChlorideN-Stearoyl-L-lysine-[2]
L-HistidineStearoyl ChlorideN-Stearoyl-L-histidine-[2]
L-ProlineStearoyl ChlorideN-Stearoyl-L-proline-[2]
L-PhenylalanineStearoyl ChlorideN-Stearoyl-L-phenylalanine-[2]
L-TryptophanStearoyl ChlorideN-Stearoyl-L-tryptophan-[2]
L-TyrosineStearoyl ChlorideN-Stearoyl-L-tyrosine-[2]
AnilineBenzyl ChloroformateN-Phenylbenzamide14[3]
4-Chloro-3-nitroanilineBenzyl ChloroformateN-(4-chloro-3-nitrophenyl)benzamide14[3]

Experimental Protocols

Protocol 1: General Procedure for N-heptadecanoylation of Primary Amines via Schotten-Baumann Reaction

This protocol describes a general method for the synthesis of N-heptadecanoyl amides from primary amines and this compound using a biphasic solvent system.[4][5]

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Dichloromethane (B109758) (DCM) or Diethyl ether

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Addition of Base: Add an equal volume of 1 M NaOH solution to the flask.

  • Acylation: While stirring vigorously, slowly add this compound (1.0-1.2 eq) to the biphasic mixture at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: Continue stirring for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M NaOH, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-heptadecanoyl amide.

    • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Purification of N-heptadecanoyl Amides by Recrystallization

This protocol outlines the purification of solid N-heptadecanoyl amides.[3][6]

Materials:

  • Crude N-heptadecanoyl amide

  • Recrystallization solvent (e.g., ethanol, acetone, acetonitrile, or a mixture like ethanol/petroleum ether)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the amide has high solubility at elevated temperatures and low solubility at room temperature.[6] Common solvents for amides include ethanol, acetone, and acetonitrile.[6]

  • Dissolution: Place the crude amide in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, cool it slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Mandatory Visualization

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Amine Primary Amine ReactionVessel Stirred Reaction Vessel Amine->ReactionVessel Solvent Organic Solvent (e.g., DCM) Solvent->ReactionVessel Base Aqueous Base (e.g., NaOH) Base->ReactionVessel AcylChloride This compound AcylChloride->ReactionVessel Slow Addition Separation Phase Separation ReactionVessel->Separation Washing Aqueous Washes Separation->Washing Drying Drying (e.g., MgSO4) Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization FinalProduct Pure N-Heptadecanoyl Amide Recrystallization->FinalProduct

Caption: Experimental workflow for N-heptadecanoylation of primary amines.

Signaling_Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_degradation Degradation PL Membrane Phospholipids NAPE N-Acyl-Phosphatidylethanolamine PL->NAPE NAT Receptor Cannabinoid Receptor (CB1/CB2) NAE N-Acyl Ethanolamine (e.g., Anandamide) NAPE->NAE NAPE-PLD NAE->Receptor FAAH Fatty Acid Amide Hydrolase (FAAH) NAE->FAAH Hydrolysis SignalingCascade Downstream Signaling (e.g., ↓cAMP, ↑MAPK) Receptor->SignalingCascade PhysiologicalEffects PhysiologicalEffects SignalingCascade->PhysiologicalEffects Modulation of Neurotransmission, Inflammation, etc. FA Fatty Acid FAAH->FA Ethanolamine Ethanolamine FAAH->Ethanolamine

References

Application Notes and Protocols: Heptadecanoyl Chloride in the Synthesis of Novel Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoyl chloride, a 17-carbon chain fatty acyl chloride, serves as a key building block in the synthesis of novel surfactants, particularly N-acyl amino acid surfactants. These surfactants are gaining significant attention across various industries, including pharmaceuticals, cosmetics, and bioremediation, due to their biocompatibility, biodegradability, and unique physicochemical properties. The odd-numbered carbon chain of this compound can impart distinct characteristics to the resulting surfactant, such as altered packing at interfaces and different phase behavior compared to their even-chained counterparts.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of novel surfactants derived from this compound, with a focus on N-acyl amino acid surfactants prepared via the Schotten-Baumann reaction.

Applications of this compound-Derived Surfactants

Novel surfactants synthesized from this compound have a wide range of potential applications:

  • Drug Delivery: Their amphiphilic nature makes them suitable for encapsulating and solubilizing poorly water-soluble drugs, enhancing bioavailability and enabling targeted delivery. The biocompatibility of amino acid-based surfactants is a significant advantage in pharmaceutical formulations.

  • Cosmetics and Personal Care: Due to their mildness and foaming properties, these surfactants are excellent candidates for use in skin cleansers, shampoos, and other personal care products.

  • Bioremediation: Surfactants can enhance the bioavailability of hydrophobic pollutants to microorganisms, thereby accelerating their degradation. The biodegradability of N-acyl amino acid surfactants makes them an environmentally friendly option for such applications.

  • Material Science: They can be used as stabilizers in the synthesis of nanoparticles and in the formulation of emulsions and foams for various material science applications.

Physicochemical Properties of a Representative Surfactant: Sodium N-Heptadecanoyl Glycinate (B8599266)

While specific experimental data for surfactants derived directly from this compound is limited in publicly available literature, we can estimate their properties based on the trends observed for other long-chain N-acyl amino acid surfactants. The following table summarizes the estimated physicochemical properties of Sodium N-Heptadecanoyl Glycinate.

PropertyEstimated ValueMethod of Determination
Molecular Weight 351.48 g/mol Calculation
Critical Micelle Concentration (CMC) ~0.2 - 0.5 mMTensiometry / Conductometry
Surface Tension at CMC (γCMC) ~30 - 35 mN/mTensiometry (Wilhelmy Plate or Du Noüy Ring)
Appearance White to off-white solidVisual Inspection
Solubility Soluble in waterObservation

Experimental Protocols

Protocol 1: Synthesis of Sodium N-Heptadecanoyl Glycinate via Schotten-Baumann Reaction

This protocol details the synthesis of an exemplary novel surfactant, Sodium N-Heptadecanoyl Glycinate.

Materials:

  • This compound (C17H33ClO)

  • Glycine (B1666218) (NH2CH2COOH)

  • Sodium hydroxide (B78521) (NaOH)

  • Acetone

  • Hydrochloric acid (HCl, concentrated)

  • Distilled water

  • Round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Drying oven

Procedure:

  • Preparation of Sodium Glycinate Solution:

    • In a 500 mL round-bottom flask, dissolve 7.51 g (0.1 mol) of glycine in 100 mL of distilled water.

    • Cool the solution in an ice bath to below 10°C.

    • Slowly add a 4 M sodium hydroxide solution while stirring until the pH of the solution reaches 10-11. This forms the sodium glycinate in situ. Maintain the temperature below 10°C.

  • Acylation Reaction:

    • In a separate beaker, dissolve 28.89 g (0.1 mol) of this compound in 50 mL of acetone.

    • Transfer the this compound solution to a dropping funnel.

    • Slowly add the this compound solution to the stirred sodium glycinate solution over a period of 1-2 hours.

    • Simultaneously, add a 4 M sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 10 and 11.

    • Continue stirring the reaction mixture in the ice bath for an additional 2-3 hours after the addition is complete.

  • Acidification and Isolation of N-Heptadecanoyl Glycine:

    • After the reaction is complete, slowly add concentrated hydrochloric acid to the mixture with stirring to adjust the pH to approximately 2.

    • A white precipitate of N-Heptadecanoyl Glycine will form.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with cold distilled water to remove any unreacted glycine and salts.

  • Neutralization to Form Sodium N-Heptadecanoyl Glycinate:

    • Suspend the filtered N-Heptadecanoyl Glycine in 150 mL of distilled water.

    • Slowly add 1 M sodium hydroxide solution while stirring until the solid completely dissolves and the pH of the solution is neutral (pH 7).

    • The resulting solution is an aqueous solution of Sodium N-Heptadecanoyl Glycinate.

  • Purification and Drying:

    • The product can be purified further by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

    • To obtain the solid product, the water can be removed using a rotary evaporator, followed by drying in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Characterization of Sodium N-Heptadecanoyl Glycinate

This protocol describes the determination of the Critical Micelle Concentration (CMC) and surface tension of the synthesized surfactant.

Materials and Equipment:

  • Synthesized Sodium N-Heptadecanoyl Glycinate

  • Distilled water

  • Tensiometer (with Wilhelmy plate or Du Noüy ring)

  • Conductivity meter

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure for CMC and Surface Tension Determination by Tensiometry:

  • Prepare a Stock Solution:

    • Accurately weigh a known amount of dried Sodium N-Heptadecanoyl Glycinate and dissolve it in a known volume of distilled water to prepare a stock solution of a concentration well above the expected CMC (e.g., 10 mM).

  • Prepare a Series of Dilutions:

    • Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC (e.g., from 0.01 mM to 10 mM).

  • Measure Surface Tension:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.

    • Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned and dried between each measurement.

    • Allow the surface tension reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot should show two distinct linear regions. The point of intersection of these two lines is the Critical Micelle Concentration (CMC).

    • The surface tension value at the plateau region above the CMC is the surface tension at the CMC (γCMC).

Visualizations

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: This compound Glycine, NaOH reaction Schotten-Baumann Reaction start->reaction acidification Acidification (HCl) reaction->acidification isolation Isolation of N-Heptadecanoyl Glycine acidification->isolation neutralization Neutralization (NaOH) isolation->neutralization product Sodium N-Heptadecanoyl Glycinate neutralization->product stock Prepare Stock Solution product->stock dilutions Serial Dilutions stock->dilutions measurement Surface Tension / Conductivity Measurement dilutions->measurement analysis Data Analysis measurement->analysis results Determine CMC and γCMC analysis->results

Caption: General workflow for the synthesis and characterization of Sodium N-Heptadecanoyl Glycinate.

Schotten_Baumann_Reaction hept_chloride This compound (CH3(CH2)15COCl) intermediate Tetrahedral Intermediate hept_chloride->intermediate + glycinate Sodium Glycinate (H2N-CH2-COONa) base NaOH (aq) glycinate->intermediate product Sodium N-Heptadecanoyl Glycinate (CH3(CH2)15CONH-CH2-COONa) intermediate->product - Cl- nacl NaCl

Caption: Schotten-Baumann reaction for the synthesis of Sodium N-Heptadecanoyl Glycinate.

Signaling Pathways

While N-acyl amino acids are known to be involved in various biological signaling processes, the specific role of exogenously introduced N-heptadecanoyl amino acid surfactants in modulating these pathways is an area for further research. Their structural similarity to endogenous signaling lipids suggests potential interactions with receptors and enzymes involved in lipid signaling. However, detailed studies are required to elucidate these mechanisms.

Conclusion

This compound is a valuable precursor for the synthesis of novel N-acyl amino acid surfactants. The Schotten-Baumann reaction provides a robust and versatile method for their preparation. The resulting surfactants are expected to exhibit excellent surface activity and biocompatibility, making them promising candidates for a wide range of applications in drug delivery, personal care, and beyond. The protocols provided herein offer a solid foundation for researchers to synthesize and characterize these novel surfactants, paving the way for further exploration of their unique properties and applications.

Surface Modification of Polymers with Heptadecanoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of polymeric biomaterials play a pivotal role in dictating their interaction with biological systems. Surface modification is a critical strategy to enhance biocompatibility, control cellular adhesion, and tailor drug delivery kinetics. Heptadecanoyl chloride (CH₃(CH₂)₁₅COCl), a long-chain fatty acyl chloride, offers a versatile tool for rendering polymer surfaces more hydrophobic. This modification can be instrumental in various biomedical applications, including the development of controlled-release drug delivery systems and the modulation of cell-material interfaces.

This document provides detailed application notes and experimental protocols for the surface modification of polymers using this compound. It is intended to guide researchers in harnessing the potential of this hydrophobic modification for their specific research and development needs.

Principle of Modification

This compound reacts with nucleophilic functional groups present on a polymer's surface, such as hydroxyl (-OH) and amine (-NH₂) groups. This reaction, typically an acylation, results in the formation of stable ester or amide linkages, respectively. The covalent attachment of the long C17 alkyl chain of this compound significantly increases the hydrophobicity of the polymer surface.

Applications in Drug Development and Research

The increased hydrophobicity imparted by this compound modification can be leveraged for several applications:

  • Controlled Drug Release: A more hydrophobic polymer surface can retard the ingress of aqueous media into the polymer matrix, thereby slowing the dissolution and release of an encapsulated drug. This is particularly useful for creating sustained-release formulations of both hydrophilic and hydrophobic drugs.

  • Modulation of Cellular Adhesion: The wettability of a surface is a key determinant of cell adhesion and proliferation. By tuning the surface hydrophobicity with this compound, it is possible to either promote or inhibit the attachment of specific cell types, which is critical in tissue engineering and for implantable devices. Generally, moderate hydrophobicity tends to enhance cell adhesion, while very high hydrophobicity may reduce it.

  • Enhanced Biocompatibility: For certain applications, a more hydrophobic surface can reduce non-specific protein adsorption, which is often the initial step in adverse biological responses to foreign materials.

  • Drug Encapsulation: The hydrophobic nature of the modified polymer can improve the encapsulation efficiency of lipophilic drugs.

Experimental Protocols

The following are generalized protocols for the surface modification of polymers containing hydroxyl or amine groups with this compound. Researchers should optimize the reaction conditions (e.g., reaction time, temperature, and concentration) for their specific polymer and application.

Protocol 1: Surface Modification of Hydroxyl-Containing Polymers (e.g., Polyvinyl Alcohol - PVA, Polylactic Acid - PLA)

This protocol describes the esterification of surface hydroxyl groups.

Materials:

  • Polymer substrate with surface hydroxyl groups (e.g., PVA film, plasma-treated PLA)

  • This compound (≥98%)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Anhydrous base (e.g., Pyridine, Triethylamine)

  • Anhydrous wash solvents (e.g., Ethanol (B145695), Acetone)

  • Nitrogen or Argon gas supply

  • Glass reaction vessel with a stirrer

Procedure:

  • Substrate Preparation:

    • Ensure the polymer substrate is clean and dry. If necessary, pre-treat the surface to generate hydroxyl groups (e.g., via oxygen plasma treatment for polymers like PLA).

    • Place the polymer substrate in the reaction vessel.

  • Reaction Setup:

    • Dry the reaction vessel and substrate under vacuum or by purging with an inert gas (Nitrogen or Argon).

    • Add the anhydrous solvent to the reaction vessel, ensuring the substrate is fully submerged.

    • Add the anhydrous base to the solvent (e.g., a 1.2 molar equivalent relative to the estimated surface hydroxyl groups).

  • Acylation Reaction:

    • Dissolve this compound in a small amount of the anhydrous solvent.

    • Slowly add the this compound solution to the reaction vessel under an inert atmosphere. A typical starting concentration is 0.1 M, but this should be optimized.

    • Allow the reaction to proceed at room temperature with gentle stirring for a period of 2 to 24 hours. The optimal reaction time will depend on the polymer and desired degree of modification.

  • Washing and Purification:

    • After the reaction, remove the substrate from the reaction vessel.

    • Wash the substrate sequentially with the reaction solvent, followed by ethanol and acetone (B3395972) to remove unreacted this compound, the base, and any by-products.

    • Dry the modified substrate under a stream of inert gas or in a vacuum oven at a temperature below the polymer's glass transition temperature.

  • Characterization:

    • Characterize the modified surface using techniques such as contact angle goniometry, ATR-FTIR spectroscopy, and XPS (see Data Presentation section).

Experimental Workflow for Hydroxyl-Containing Polymer Modification

G cluster_prep Substrate Preparation cluster_reaction Acylation Reaction cluster_purification Purification cluster_char Characterization p1 Clean & Dry Polymer Substrate p2 Optional: Oxygen Plasma Treatment (to generate -OH groups) p1->p2 r1 Place Substrate in Anhydrous Solvent + Base p2->r1 r2 Add this compound Solution (under inert atmosphere) r1->r2 r3 React for 2-24 hours (with stirring) r2->r3 w1 Wash with Solvent r3->w1 w2 Wash with Ethanol w1->w2 w3 Wash with Acetone w2->w3 d1 Dry under Vacuum or Inert Gas w3->d1 c1 Contact Angle d1->c1 c2 ATR-FTIR d1->c2 c3 XPS d1->c3 G cluster_prep Substrate Preparation cluster_reaction Acylation Reaction cluster_purification Purification cluster_char Characterization p1 Clean & Dry Polymer Substrate r1 Place Substrate in Anhydrous Solvent (e.g., DMF) p1->r1 r2 Add this compound Solution (under inert atmosphere) r1->r2 r3 React for 2-24 hours (with stirring) r2->r3 w1 Wash/Precipitate with Ethanol r3->w1 w2 Wash with Acetone w1->w2 d1 Dry under Vacuum w2->d1 c1 Contact Angle d1->c1 c2 ATR-FTIR d1->c2 c3 XPS d1->c3 G mod Surface Modification with This compound hydro Increased Surface Hydrophobicity mod->hydro protein Altered Protein Adsorption (Amount and Conformation) hydro->protein release Sustained Drug Release hydro->release cell Modulated Cellular Response protein->cell adhesion Changes in Cell Adhesion, Spreading, and Proliferation cell->adhesion

Application Notes and Protocols for Derivatization of Non-Polar Lipids for Analysis Using a Heptadecanoyl-Based Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of non-polar lipids, specifically fatty acids, for quantitative analysis by gas chromatography-mass spectrometry (GC-MS). A key aspect of accurate quantification in lipidomics is the use of an internal standard, and this document highlights the role of heptadecanoic acid (C17:0) for this purpose. While heptadecanoyl chloride is not typically used to derivatize the entire sample, heptadecanoic acid is a widely accepted internal standard that is derivatized along with the endogenous fatty acids in the sample.

Application Notes

The Principle of Derivatization for GC-MS Analysis of Fatty Acids

Free fatty acids are often difficult to analyze directly by gas chromatography because their polar carboxyl groups can lead to poor peak shapes and inaccurate quantification.[1] Derivatization is a chemical process that converts these polar functional groups into less polar and more volatile derivatives, making them suitable for GC analysis.[1] The most common derivatization technique for fatty acids is esterification, which converts them into fatty acid methyl esters (FAMEs).[1] This process neutralizes the polar carboxyl group, allowing for separation based on properties like boiling point and degree of unsaturation.[1]

The Critical Role of Internal Standards in Quantitative Lipidomics

Quantitative lipidomics aims to accurately measure the amount of different lipid species in a sample.[2] However, the multi-step process of sample preparation, extraction, and analysis can introduce variability, leading to potential loss of the analyte and fluctuations in instrument response.[3] To correct for these variations, an internal standard is added in a known quantity to the sample at the beginning of the workflow.[3]

An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the analytical instrument.[3] Heptadecanoic acid (C17:0) is an excellent internal standard for fatty acid analysis because it is a 17-carbon saturated fatty acid that is either absent or present in very low amounts in most biological samples.[2] By comparing the signal of the endogenous fatty acids to the signal of the C17:0 internal standard, accurate and reproducible quantification can be achieved.[2]

Why Heptadecanoic Acid (C17:0) is an Effective Internal Standard
  • Low Natural Abundance: Its rarity in biological systems ensures that the measured signal primarily comes from the known amount added.[2]

  • Chemical Similarity: As a fatty acid, it behaves similarly to other fatty acids during extraction and derivatization.[3]

  • Chromatographic Separation: It is easily separated from other common fatty acids in a GC run.

  • Commercial Availability: High-purity heptadecanoic acid is readily available.[3]

Experimental Protocols

This section provides a detailed protocol for the derivatization of fatty acids to FAMEs using boron trifluoride (BF₃)-methanol, a widely used and effective reagent. The protocol includes the use of heptadecanoic acid as an internal standard.

Materials and Reagents
  • Lipid extract sample

  • Heptadecanoic acid (C17:0) internal standard solution (e.g., 1 mg/mL in a suitable solvent like toluene)

  • Boron trifluoride-methanol (BF₃-methanol) reagent (12-14% w/w)[1]

  • Hexane (B92381) or Heptane (GC grade)[1]

  • Saturated sodium chloride (NaCl) solution or water

  • Anhydrous sodium sulfate (B86663)

  • Glass tubes with PTFE-lined screw caps[1]

  • Heating block or water bath[1]

  • Vortex mixer

  • Pipettes

  • GC vials

Derivatization Protocol
  • Sample Preparation:

    • Pipette a known volume of the lipid extract into a screw-capped glass tube.

    • Add a precise amount of the heptadecanoic acid (C17:0) internal standard solution to the sample tube. The amount of internal standard added should be within the range of the expected concentrations of the fatty acids in the sample.

  • Solvent Evaporation:

    • Evaporate the solvent from the sample and internal standard mixture under a gentle stream of nitrogen gas.

  • Derivatization Reaction:

    • Add 2 mL of BF₃-methanol reagent to the dried sample.

    • Tightly cap the tube and vortex thoroughly to dissolve the lipid residue.

    • Heat the reaction mixture at 60-100°C for 5-10 minutes in a heating block or water bath.[1] The optimal time and temperature may need to be determined empirically for specific sample types.[1]

  • Extraction of FAMEs:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane (or heptane) and 1 mL of water to the tube.

    • Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the organic (upper) layer.[1]

  • Phase Separation and Collection:

    • Allow the layers to separate. Centrifugation can be used to facilitate phase separation.

    • Carefully transfer the upper organic layer containing the FAMEs to a clean vial.

  • Drying and Concentration:

    • Dry the extracted organic layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and then transferring the dried solution to a new vial.

    • If necessary, the sample can be concentrated by evaporating some of the solvent under a gentle stream of nitrogen.

  • Analysis by GC-MS:

    • Transfer the final sample to a GC vial for analysis.

    • Inject an appropriate volume of the sample into the GC-MS system.

Data Presentation

The following table summarizes the typical reaction conditions for FAME preparation using different common reagents.

ParameterBoron Trifluoride (BF₃)-MethanolMethanolic HCl (from Acetyl Chloride)Base-Catalyzed (Sodium Methoxide)
Sample Amount 1-25 mg~25 mgVariable
Reagent Volume 2 mL of 12-14% BF₃-Methanol2 mL of ~2M Methanolic HCl0.5 M Sodium Methoxide in Methanol
Reaction Temperature 60-100°C80°CRoom Temperature or slight warming
Reaction Time 5-10 minutes20 minutes5-10 minutes
Extraction Solvent Hexane or HeptaneHeptaneHexane
Key Advantage Rapid and effective for a wide range of lipids.Simple, single-step process.[4]Very rapid for transesterification of glycerolipids.

Visualizations

Experimental Workflow for Fatty Acid Derivatization

experimental_workflow start Start: Lipid Sample add_is Add Internal Standard (Heptadecanoic Acid) start->add_is evaporate Evaporate Solvent add_is->evaporate add_reagent Add Derivatization Reagent (e.g., BF3-Methanol) evaporate->add_reagent heat Heat (60-100°C) add_reagent->heat extract Extract with Hexane/Water heat->extract collect Collect Organic Layer extract->collect dry Dry with Na2SO4 collect->dry analyze Analyze by GC-MS dry->analyze

Caption: Workflow for FAME preparation with an internal standard.

Signaling Pathway of Acid-Catalyzed Esterification

esterification_pathway fatty_acid Fatty Acid (R-COOH) protonation Protonation of Carbonyl Oxygen fatty_acid->protonation + H+ protonated_fa Protonated Fatty Acid protonation->protonated_fa nucleophilic_attack Nucleophilic Attack by Methanol protonated_fa->nucleophilic_attack methanol Methanol (CH3OH) methanol->nucleophilic_attack + CH3OH tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer intermediate2 Intermediate proton_transfer->intermediate2 elimination Elimination of Water intermediate2->elimination protonated_ester Protonated Ester elimination->protonated_ester water Water (H2O) elimination->water - H2O deprotonation Deprotonation protonated_ester->deprotonation fame Fatty Acid Methyl Ester (R-COOCH3) deprotonation->fame catalyst Acid Catalyst (H+) deprotonation->catalyst - H+ catalyst->protonation

Caption: Acid-catalyzed formation of a fatty acid methyl ester (FAME).

References

Application Note and Protocol: Quantitative Lipid Analysis Using a Heptadecanoyl Chloride Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of lipids is a cornerstone of research in numerous fields, including drug development, disease biomarker discovery, and nutritional science. Accurate quantification is often challenged by variations introduced during sample preparation, extraction, and analysis. To mitigate these variables, the use of an internal standard is crucial.[1][2] An ideal internal standard is a compound chemically similar to the analytes of interest but not naturally present in the sample.[2][3]

Heptadecanoic acid (C17:0), a saturated fatty acid with a 17-carbon chain, and its derivatives like Heptadecanoyl Chloride, serve as excellent internal standards for lipid analysis.[1] This is because odd-chain fatty acids are typically absent or found in very low concentrations in most biological matrices.[1][4] By adding a known amount of the C17:0 standard at the initial stage of sample preparation, it experiences similar conditions as the endogenous lipids throughout the extraction and derivatization process.[1] This allows for the correction of sample loss and analytical variability, leading to accurate and reproducible quantification of fatty acids.[1]

This document provides a detailed protocol for the preparation of biological samples for lipid analysis, specifically focusing on the transesterification of fatty acids to fatty acid methyl esters (FAMEs) for subsequent gas chromatography (GC) analysis, using this compound as the internal standard.

Experimental Protocol: Lipid Extraction and Transesterification

This protocol is a modified one-step extraction and transesterification method suitable for a variety of biological samples, including tissues and cell pellets.

2.1. Materials and Reagents

  • This compound (C17:0) solution (1 mg/mL in a suitable organic solvent like hexane (B92381) or toluene)

  • Methanol (anhydrous, HPLC grade)

  • Acetyl Chloride (Reagent grade)

  • Hexane (HPLC grade)

  • Distilled Water

  • Sample (e.g., ~50 mg of tissue, cell pellet)

  • Glass test tubes with PTFE-lined screw caps

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

2.2. Procedure

  • Sample Preparation: Accurately weigh the biological sample (e.g., 50 mg of homogenized tissue or a cell pellet) and place it into a glass test tube.

  • Internal Standard Addition: Add a precise volume of the this compound internal standard solution to the sample. The amount added should be chosen to be within the linear range of the analytical method and comparable to the expected concentration of the analytes of interest. For example, add 50 µL of a 1 mg/mL solution for a final amount of 50 µg of the standard.

  • Reagent Addition: Add 1 mL of hexane and 2 mL of a freshly prepared methylation mixture of methanol:acetyl chloride (20:1, v/v).[5]

    • Safety Note: Acetyl chloride is corrosive and reacts violently with water. Prepare the methylation mixture in a fume hood by slowly adding acetyl chloride to methanol.

  • Transesterification: Securely cap the tubes and vortex briefly. Place the tubes in a heating block or water bath set at 100°C for 10 minutes to allow for simultaneous lipid extraction and transesterification of fatty acids into FAMEs.[6][7]

  • Phase Separation: Cool the tubes to room temperature. Add 1 mL of distilled water to the mixture. Vortex thoroughly for 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to facilitate phase separation.

  • FAMEs Extraction: Two distinct phases will form. The upper hexane layer contains the FAMEs. Carefully transfer the upper hexane layer to a clean GC vial for analysis.

  • GC Analysis: Inject the FAMEs extract into the GC-FID or GC-MS system for separation and quantification.

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis Sample 1. Biological Sample Add_IS 2. Add this compound (Internal Standard) Sample->Add_IS Add_Reagents 3. Add Hexane & Methanol:Acetyl Chloride Add_IS->Add_Reagents Heat 4. Heat at 100°C (Transesterification) Add_Reagents->Heat Cool_Separate 5. Cool & Add Water (Phase Separation) Heat->Cool_Separate Extract 6. Collect Upper Hexane Layer (FAMEs) Cool_Separate->Extract GC_Analysis 7. GC-FID / GC-MS Analysis Extract->GC_Analysis Data_Processing 8. Data Processing & Quantification GC_Analysis->Data_Processing

Caption: Experimental workflow for lipid analysis.

Data Presentation and Quantification

The quantification of individual fatty acids is achieved by comparing the peak area of each analyte FAME to the peak area of the C17:0 FAME internal standard. The concentration is calculated using the following formula:

Concentration of Analyte = (Peak Area of Analyte / Peak Area of C17:0 IS) * (Amount of C17:0 IS / Sample Weight) * Response Factor

A response factor, if not assumed to be 1, can be determined by analyzing a standard mixture with known concentrations of all fatty acids and the internal standard.

The quantitative data should be summarized in a structured table for clear comparison.

Sample IDFatty AcidRetention Time (min)Peak Area (Analyte)Peak Area (C17:0 IS)Response FactorConcentration (µg/mg sample)
Control_1C16:010.21500001000001.075.0
Control_1C18:1n912.52000001000001.0100.0
Treated_1C16:010.21200001050001.054.4
Treated_1C18:1n912.52500001050001.0119.0
.....................

Signaling Pathway Logical Relationship

While this application note focuses on the analytical protocol, the quantified fatty acids are involved in numerous signaling pathways. For example, polyunsaturated fatty acids (PUFAs) are precursors to eicosanoids, which are critical signaling molecules in inflammation. The diagram below illustrates this general relationship.

Signaling cluster_membrane Cell Membrane cluster_pathway Signaling Cascade cluster_response Cellular Response PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 Stimulus PUFA PUFAs (e.g., Arachidonic Acid) PLA2->PUFA releases COX_LOX COX / LOX Enzymes PUFA->COX_LOX Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids synthesizes Inflammation Inflammation Eicosanoids->Inflammation mediates

Caption: PUFA signaling pathway overview.

By accurately quantifying fatty acid profiles using the described method, researchers can gain valuable insights into the modulation of these and other critical signaling pathways in response to drug treatment or disease progression.

References

Application Notes and Protocols for Heptadecanoylation of Hydroxyl Groups in Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptadecanoylation, the covalent attachment of a seventeen-carbon fatty acid (heptadecanoic acid) to a small molecule, is a lipidation strategy employed to modify the physicochemical properties of pharmacologically active compounds. This long-chain fatty acylation significantly increases the lipophilicity of polar small molecules, such as flavonoids and steroids, which can profoundly influence their biological activity, cellular uptake, and pharmacokinetic profiles. By esterifying hydroxyl groups, heptadecanoylation can enhance the affinity of small molecules for cellular membranes, facilitate their transport across biological barriers, and potentially lead to novel mechanisms of action or improved therapeutic efficacy.

These application notes provide an overview of the significance of heptadecanoylation, detailed experimental protocols for chemical and enzymatic synthesis, and methods for the characterization of heptadecanoylated small molecules.

Applications in Research and Drug Development

The addition of a heptadecanoyl chain to a small molecule can lead to several advantageous modifications in its biological and pharmacological properties:

  • Enhanced Lipophilicity and Cellular Uptake: Increased lipophilicity can improve the ability of a drug to cross cell membranes, potentially leading to higher intracellular concentrations and enhanced bioactivity. O-acylation of polyphenols has been shown to improve their stability and membrane permeability.[1]

  • Improved Bioavailability: By masking polar hydroxyl groups, heptadecanoylation can increase the oral bioavailability of certain small molecules.

  • Targeted Drug Delivery: The long fatty acid chain can be exploited for targeted delivery to specific tissues or cells. For instance, lipidated molecules can be incorporated into lipid nanoparticles or other lipid-based drug delivery systems.[2][3][4][5][6]

  • Modulation of Biological Activity: The addition of a lipid chain can alter the interaction of the small molecule with its biological target, potentially leading to increased potency or a modified spectrum of activity. Studies on resveratrol (B1683913) and its long-chain fatty acid esters have shown that these derivatives can exhibit enhanced antioxidant and anticancer activities.[7]

  • Creation of Prodrugs: The ester linkage formed during heptadecanoylation can be designed to be cleaved by intracellular esterases, releasing the active parent molecule at the site of action.

Experimental Protocols

Two primary methods for the heptadecanoylation of hydroxyl groups in small molecules are chemical synthesis using an activated fatty acid derivative and enzymatic synthesis catalyzed by lipases.

Protocol 1: Chemical Synthesis of Heptadecanoylated Quercetin (B1663063)

This protocol describes the chemical esterification of a hydroxyl group on the flavonoid quercetin with heptadecanoyl chloride. This method is generally applicable to other small molecules containing accessible hydroxyl groups.

Materials:

  • Quercetin

  • This compound

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve quercetin (1 equivalent) in anhydrous pyridine and anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add this compound (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with 1M HCl, followed by saturated NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the heptadecanoylated quercetin.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure and identify the position of acylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[8][9][10][11][12]

Protocol 2: Enzymatic Synthesis of Heptadecanoylated Resveratrol

This protocol details the lipase-catalyzed esterification of a hydroxyl group on resveratrol with heptadecanoic acid. Enzymatic methods offer higher regioselectivity and milder reaction conditions.[13][14][15][16][17]

Materials:

  • Resveratrol

  • Heptadecanoic acid

  • Immobilized Candida antarctica lipase (B570770) B (CALB)

  • 2-Methyl-2-butanol (B152257) (tert-amyl alcohol)

  • Molecular sieves (3 Å)

  • Orbital shaker with temperature control

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a screw-capped vial, combine resveratrol (1 equivalent), heptadecanoic acid (3 equivalents), and immobilized CALB (e.g., Novozym 435, 10% w/w of substrates).

  • Solvent and Dehydration: Add 2-methyl-2-butanol as the solvent and activated molecular sieves to remove water produced during the reaction.

  • Reaction: Place the vial in an orbital shaker at 60 °C and 200 rpm for 48-72 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • After the reaction, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with the solvent and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the heptadecanoylated resveratrol.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure and determine the site of esterification.

  • Mass Spectrometry (MS): To verify the molecular weight of the ester.

Data Presentation

Table 1: Comparison of Chemical vs. Enzymatic Heptadecanoylation
ParameterChemical Synthesis (Acyl Chloride)Enzymatic Synthesis (Lipase)
Reagents This compound, Pyridine/DCMHeptadecanoic acid, Immobilized Lipase
Reaction Conditions 0 °C to room temperature, anhydrous40-60 °C, non-aqueous solvent
Regioselectivity Often low, can lead to mixtures of isomersGenerally high, depends on the enzyme
Byproducts HCl, Pyridinium saltsWater
Purification Requires extensive work-up and chromatographySimpler work-up, chromatography often still needed
Substrate Scope Broad, but sensitive functional groups may reactDependent on enzyme specificity
Table 2: Hypothetical Characterization Data for Mono-Heptadecanoylated Quercetin
AnalysisExpected Result
Molecular Formula C₃₂H₄₀O₈
Molecular Weight 552.66 g/mol
¹H NMR (CDCl₃, ppm) Signals for quercetin protons, additional signals for the heptadecanoyl chain (triplet ~0.88 ppm for CH₃, multiplets ~1.2-1.6 ppm for CH₂, triplet ~2.3 ppm for α-CH₂ to C=O). A downfield shift of the proton on the carbon bearing the esterified hydroxyl group is expected.
¹³C NMR (CDCl₃, ppm) Signals for quercetin carbons, additional signals for the heptadecanoyl chain (~14 ppm for CH₃, ~22-34 ppm for CH₂, ~173 ppm for C=O). A shift in the carbon signal of the esterified hydroxyl position is expected.
Mass Spec (ESI-MS) [M+H]⁺ at m/z 553.27, [M+Na]⁺ at m/z 575.25

Visualizations

Diagram 1: General Workflow for Chemical Heptadecanoylation

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve Small Molecule and Pyridine in DCM B Cool to 0 C A->B C Add this compound B->C D Stir at Room Temperature C->D E Quench with NaHCO3 D->E F Extract with DCM E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Workflow for chemical heptadecanoylation.

Diagram 2: Signaling Pathway Modulation by Lipidated Flavonoids

Note: This is a generalized diagram illustrating how increased lipophilicity can enhance the interaction of a flavonoid with cell signaling pathways.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A Flavonoid C Membrane Interaction A->C Limited Permeation B Heptadecanoylated Flavonoid B->C Enhanced Permeation D Signaling Cascade (e.g., Kinase Inhibition) C->D E Cellular Response (e.g., Apoptosis) D->E

Caption: Enhanced cellular interaction of lipidated flavonoids.

References

Application Notes and Protocols for Chiral Separation of Amino Acids using Heptadecanoyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomeric purity of amino acids is of paramount importance in the pharmaceutical industry, drug development, and various fields of biochemical research. The biological activity of peptides and protein-based therapeutics is often dictated by the specific chirality of their constituent amino acids. Consequently, robust and reliable analytical methods for the chiral separation of amino acids are essential.

This document provides a detailed application note and a generalized protocol for the chiral separation of amino acids following derivatization with heptadecanoyl chloride. This method is based on the principle of converting the chiral amino acids into N-heptadecanoyl-amino acid diastereomers, which can then be separated and quantified using gas chromatography-mass spectrometry (GC-MS) with a chiral stationary phase. The long alkyl chain from the this compound increases the hydrophobicity and volatility of the amino acid derivatives, making them amenable to GC analysis. While specific literature on the use of this compound for this exact application is not abundant, the protocol described herein is based on well-established principles of amino acid derivatization with acyl chlorides.

Principle of the Method

The primary amino group of an amino acid undergoes a nucleophilic acyl substitution reaction with this compound under basic conditions. This reaction forms a stable N-acyl amino acid derivative. To enhance volatility for gas chromatography, the carboxylic acid group of the amino acid is typically esterified (e.g., methylation or silylation) in a subsequent or preceding step. The resulting derivatized amino acid enantiomers are then separated on a chiral capillary column and detected by mass spectrometry.

The general reaction is as follows:

R-CH(NH2)-COOH + CH3(CH2)15COCl → R-CH(NH-CO-(CH2)15CH3)-COOH

This is then followed by esterification of the carboxylic acid group.

Experimental Protocols

Materials and Reagents
  • Amino Acid Standards: D/L-Alanine, D/L-Valine, D/L-Leucine, D/L-Phenylalanine (or other amino acids of interest)

  • This compound (≥98% purity)

  • Anhydrous Pyridine (B92270)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Methanolic HCl (3 N) or other esterification reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Hexane (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Sodium Bicarbonate (NaHCO3), saturated solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Ultrapure Water

  • Nitrogen Gas (for drying)

Instrumentation
  • Gas Chromatograph (GC) equipped with a split/splitless injector and a mass selective detector (MSD)

  • Chiral Capillary Column: e.g., Chirasil-L-Val or equivalent (e.g., 25 m x 0.25 mm I.D., 0.16 µm film thickness)

  • Vortex Mixer

  • Centrifuge

  • Heating Block or Water Bath

  • Evaporator (e.g., nitrogen evaporator)

Protocol 1: Two-Step Derivatization (Acylation followed by Esterification)
  • Sample Preparation:

    • Accurately weigh 1 mg of the amino acid standard or sample into a clean, dry reaction vial.

    • If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen.

  • N-Acylation with this compound:

    • Add 200 µL of anhydrous pyridine and 300 µL of anhydrous dichloromethane to the dried sample.

    • Vortex briefly to dissolve the amino acid.

    • Add 50 µL of this compound solution (10 mg/mL in anhydrous dichloromethane) to the vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the reaction mixture at 60°C for 1 hour in a heating block.

    • Cool the vial to room temperature.

  • Esterification of the Carboxylic Acid:

    • Evaporate the solvents completely under a gentle stream of nitrogen.

    • Add 500 µL of 3 N methanolic HCl to the residue.

    • Cap the vial and heat at 100°C for 30 minutes.

    • Cool the vial and evaporate the methanolic HCl to dryness under nitrogen.

  • Extraction of the Derivative:

    • Add 500 µL of ethyl acetate and 500 µL of saturated sodium bicarbonate solution to the vial.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 rpm for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

    • Dry the organic extract over a small amount of anhydrous sodium sulfate.

    • Transfer the dried extract to a new vial for GC-MS analysis.

GC-MS Analysis Conditions (Example)
  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 5°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Data Presentation

The following table presents hypothetical retention time data for the chiral separation of several amino acids derivatized with this compound and subsequently methylated, analyzed under the GC-MS conditions described above.

Amino AcidL-Enantiomer Retention Time (min)D-Enantiomer Retention Time (min)Separation Factor (α)
Alanine22.5423.181.03
Valine25.8226.551.03
Leucine28.1528.931.03
Phenylalanine35.4036.211.02

Note: This data is illustrative and actual retention times and separation factors will depend on the specific instrument, column, and experimental conditions.

Mandatory Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis start Amino Acid Sample dry Dry Sample start->dry acyl N-Acylation with This compound dry->acyl ester Esterification acyl->ester extract Liquid-Liquid Extraction ester->extract dry_extract Dry Extract extract->dry_extract gcms Chiral GC-MS Analysis dry_extract->gcms data Data Processing & Quantification gcms->data

Caption: Workflow for the derivatization and chiral analysis of amino acids.

Reaction_Scheme cluster_reactants cluster_products amino_acid Amino Acid (R-CH(NH2)-COOH) plus + amino_acid->plus acyl_chloride This compound (C16H33COCl) n_acyl_aa N-Heptadecanoyl Amino Acid (R-CH(NHCOC16H33)-COOH) acyl_chloride->n_acyl_aa Pyridine plus->acyl_chloride

Caption: Reaction of an amino acid with this compound.

Troubleshooting and Method Optimization

  • Poor Derivatization Yield: Ensure all reagents and solvents are anhydrous, as water will react with this compound. Optimize reaction time and temperature.

  • Peak Tailing in GC: Incomplete derivatization of either the amino or carboxyl group can lead to peak tailing. Ensure both acylation and esterification steps go to completion.

  • Poor Chiral Separation: The choice of chiral stationary phase is critical. A Chirasil-L-Val column is a good starting point, but other chiral columns may provide better resolution for specific amino acids. The GC oven temperature program can also be optimized to improve separation. Lowering the ramp rate can often increase resolution.

  • Interfering Peaks: Ensure proper sample clean-up. The liquid-liquid extraction step is important for removing excess reagents and by-products.

Conclusion

The derivatization of amino acids with this compound, followed by esterification and analysis by chiral GC-MS, presents a viable, albeit not commonly documented, method for their enantiomeric separation. The protocol provided here serves as a foundational methodology that can be optimized for specific amino acids and sample matrices. This approach is particularly useful for researchers and professionals in drug development who require accurate determination of amino acid chirality.

Troubleshooting & Optimization

Technical Support Center: Optimizing Heptadecanoyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for Heptadecanoyl Chloride acylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the acylation reaction using this compound.

Q1: My Friedel-Crafts acylation with this compound is resulting in a very low yield or is failing completely. What are the common causes and solutions?

Low yields in Friedel-Crafts acylation can stem from several factors. The most common culprits include:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and therefore, strongly electron-withdrawing groups on the aromatic substrate will deactivate it towards the reaction.[1] If your aromatic ring contains substituents like nitro (NO₂), cyano (CN), or carbonyl groups (ketones, esters), the reaction may not proceed efficiently or at all.[1]

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst.[1] It is crucial to use anhydrous conditions and freshly opened or purified reagents.[1]

  • Insufficient Catalyst: In many cases, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst, rather than a catalytic amount.[1] This is because the product ketone can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][2]

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the yield. While some reactions proceed well at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition.[1]

  • Poor Quality Reagents: The purity of this compound and the aromatic substrate is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.[1]

Q2: I am observing the formation of multiple products. What could be the reason?

While Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation, the formation of multiple products can still occur, especially with highly activated aromatic rings.[1] The introduction of an acyl group deactivates the ring, making a second acylation less favorable.[3] However, if the initial aromatic substrate is highly activated (e.g., phenols, anilines), polyacylation might be observed.[1] Another possibility is the presence of impurities in the starting materials that lead to side reactions.[1] With substituted aromatic rings, the formation of regioisomers (ortho, meta, para) is a common reason for multiple products.[3]

Q3: I am working with a phenolic substrate and getting a low yield of the C-acylated product. What is happening?

With phenolic substrates, a competing reaction, O-acylation, can occur at the hydroxyl group to form a phenyl ester.[3] This competes with the desired C-acylation on the aromatic ring.[3] The resulting phenyl ester can sometimes undergo a Fries rearrangement under the reaction conditions to yield the desired ortho- and para-hydroxyarylketones, but this is not always efficient.[3] To favor C-acylation, protecting the hydroxyl group before the acylation reaction is a common strategy.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid catalyst in the this compound acylation reaction?

The Lewis acid catalyst, typically aluminum chloride (AlCl₃), plays a crucial role in activating the this compound. It coordinates to the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion.[4][5] This acylium ion is the reactive species that is then attacked by the aromatic ring in the electrophilic aromatic substitution reaction.[5]

Q2: Why is a stoichiometric amount of Lewis acid often required for this reaction?

A stoichiometric amount of the Lewis acid is often necessary for two main reasons:

  • Acylium Ion Generation: The primary role of the Lewis acid is to react with the this compound to generate the electrophilic acylium ion.[2]

  • Product Complexation: The carbonyl oxygen of the resulting aryl ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst.[2] This complexation deactivates the catalyst, preventing it from participating in further acylium ion formation.[2] Therefore, enough catalyst must be present to both generate the electrophile and to be complexed with the product.[2]

Q3: What are suitable solvents for this compound acylation?

The choice of solvent is critical and it must be inert to the highly reactive species present in the reaction. Common solvents for Friedel-Crafts acylation include:

  • Dichloromethane (CH₂Cl₂): A common and effective solvent.[2]

  • Carbon disulfide (CS₂): A traditional solvent, but its use is often avoided due to its toxicity and flammability.

  • Nitrobenzene: Can be used, especially when a higher reaction temperature is required.

It is imperative that the chosen solvent is anhydrous to prevent deactivation of the Lewis acid catalyst.[1]

Q4: Can I perform a Friedel-Crafts acylation on a substrate with an amine group, like aniline?

No, this is generally not feasible.[2] The lone pair of electrons on the nitrogen atom of an amine is basic and will react with the Lewis acid catalyst.[2] This forms a complex that places a positive charge on the nitrogen, which in turn becomes a very strong deactivating group, shutting down the electrophilic substitution reaction.[2]

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on the Acylation of Toluene with a Long-Chain Acyl Chloride (General Representation)

Lewis Acid CatalystStoichiometry (equivalents)Temperature (°C)Reaction Time (h)Conversion (%)
AlCl₃1.2252~85
FeCl₃1.2254~70
ZnCl₂1.5506~60
Solid Acid Catalysts (e.g., Zeolites)Catalytic100-1508Variable, often lower than with AlCl₃

Note: This table provides a general representation of catalyst activity. Actual yields can vary significantly based on the specific substrate and reaction conditions. Long-chain acyl chlorides have been reported to have conversions in the range of 70-80%.[6]

Table 2: Influence of Solvent on the Regioselectivity of Acylation of Naphthalene (Illustrative Example)

SolventDielectric Constant (ε)Product Ratio (α-acylated : β-acylated)
Carbon Disulfide (CS₂)2.699 : 1 (Kinetic control)
Nitrobenzene34.810 : 90 (Thermodynamic control)

Experimental Protocols

Protocol 1: General Procedure for the Friedel-Crafts Acylation of an Aromatic Compound with this compound

Materials:

  • Aromatic substrate (e.g., Anisole)

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel. All glassware must be thoroughly dried to prevent reaction with moisture-sensitive reagents.[7]

  • Reagent Preparation: In a fume hood, cautiously add 1.1 equivalents of anhydrous AlCl₃ to the reaction flask.[3] Add anhydrous DCM to the flask to create a suspension.[7]

  • Acyl Chloride Addition: Dissolve 1.0 equivalent of this compound in anhydrous DCM and add it to the addition funnel. Slowly add the this compound solution dropwise to the stirred AlCl₃ suspension.[8]

  • Substrate Addition: After the addition of the acyl chloride is complete, dissolve 1.0 equivalent of the aromatic substrate in anhydrous DCM and add it to the addition funnel. Add the aromatic substrate solution dropwise to the reaction mixture, maintaining the temperature at 0-5 °C with an ice bath.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[8] This will decompose the aluminum chloride complex.[9]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]

  • Purification: The crude product can be further purified by column chromatography or recrystallization.[2]

Visualizations

G cluster_reagents Reagents cluster_reaction Reaction Steps cluster_workup Work-up Heptadecanoyl_Chloride This compound Acylium_Ion_Formation Acylium Ion Formation Heptadecanoyl_Chloride->Acylium_Ion_Formation Aromatic_Substrate Aromatic Substrate Electrophilic_Attack Electrophilic Aromatic Substitution Aromatic_Substrate->Electrophilic_Attack Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion_Formation Acylium_Ion_Formation->Electrophilic_Attack Electrophile Product_Complex Product-Lewis Acid Complex Electrophilic_Attack->Product_Complex Quenching Quenching (Ice/HCl) Product_Complex->Quenching Extraction Extraction (DCM) Quenching->Extraction Purification Purification Extraction->Purification Final_Product Final Product (Aryl Ketone) Purification->Final_Product

Caption: Experimental workflow for this compound acylation.

G Start Low Yield Observed Check_Reagents Check Reagent Purity and Anhydrous Conditions Start->Check_Reagents Check_Catalyst Verify Catalyst Activity and Stoichiometry Start->Check_Catalyst Check_Temperature Optimize Reaction Temperature Start->Check_Temperature Check_Substrate Assess Substrate Reactivity (No strong EWGs) Start->Check_Substrate Solution_Reagents Purify/Dry Reagents and Solvents Check_Reagents->Solution_Reagents Solution_Catalyst Use Fresh Catalyst in Stoichiometric Amount Check_Catalyst->Solution_Catalyst Solution_Temperature Screen a Range of Temperatures Check_Temperature->Solution_Temperature Solution_Substrate Consider a Different Synthetic Route Check_Substrate->Solution_Substrate

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of N-Heptadecanoyl-glycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Heptadecanoyl-glycine Synthesis.

This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of N-heptadecanoyl-glycine in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-heptadecanoyl-glycine?

A1: The synthesis of N-heptadecanoyl-glycine, a long-chain N-acyl amino acid, is typically achieved through three primary methods:

  • Schotten-Baumann Reaction: This classic method involves the acylation of glycine (B1666218) with heptadecanoyl chloride in a biphasic system with an aqueous base. It is a robust and widely used technique for forming amide bonds.[1][2]

  • Carbodiimide-Mediated Coupling (EDC Coupling): This method utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group of heptadecanoic acid, facilitating its reaction with glycine. This approach is common in peptide synthesis and offers mild reaction conditions.[3][4]

  • Lipase-Catalyzed Synthesis: This enzymatic approach offers a green and highly selective alternative to chemical methods. Immobilized lipases can catalyze the formation of the amide bond between heptadecanoic acid (or its ester) and glycine, often with high yields and minimal byproducts.[5][6]

Q2: What is the expected yield for N-heptadecanoyl-glycine synthesis?

A2: The yield of N-heptadecanoyl-glycine is highly dependent on the chosen synthesis method and the optimization of reaction conditions. Published yields for similar long-chain N-acyl glycines can provide an estimate:

  • Schotten-Baumann Reaction: Yields can be high, but are often affected by the hydrolysis of the acyl chloride.

  • Carbodiimide-Mediated Coupling: Yields typically range from 70-90% under optimized conditions.[4]

  • Lipase-Catalyzed Synthesis: This method has shown high yields, with reports of up to 80% for the synthesis of N-lauroylglycine, which is structurally similar to N-heptadecanoyl-glycine.[5] One study on the synthesis of N-acyl glycine from palm oil reported a yield of 96%.[7] A green synthesis approach for sodium N-lauroylglycinate reported a yield of 69.7%.[8]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction. A suitable mobile phase would be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). Since N-heptadecanoyl-glycine and the starting materials lack a strong chromophore, visualization can be achieved using:

  • Iodine Vapor: The TLC plate is placed in a chamber containing iodine crystals. Organic compounds will appear as yellow-brown spots.[9]

  • Potassium Permanganate Stain: This stain reacts with compounds that can be oxidized, appearing as yellow or white spots on a purple background.

  • PMA (Phosphomolybdic Acid) Stain: This stain is a general-purpose reagent that visualizes most organic compounds as dark blue or green spots upon heating.

Q4: What are the best practices for purifying the final product?

A4: Recrystallization is the most common method for purifying N-heptadecanoyl-glycine. A suitable solvent system is typically a mixture of ethanol (B145695) and water.[10] The crude product is dissolved in a minimal amount of the hot solvent mixture, and then allowed to cool slowly to induce the formation of pure crystals. The crystals can then be collected by filtration.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of N-heptadecanoyl-glycine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Hydrolysis of this compound (Schotten-Baumann): The acyl chloride is highly reactive and can be hydrolyzed by water, especially at high pH.[11]- Ensure vigorous stirring to maximize the reaction rate between the acyl chloride and glycine. - Add the this compound slowly to the reaction mixture. - Maintain the pH in the optimal range of 10-11.
Incomplete Activation of Carboxylic Acid (EDC Coupling): The coupling agent may have degraded, or the reaction conditions are not optimal.- Use fresh EDC. - Ensure anhydrous reaction conditions, as EDC is sensitive to moisture. - Add an activator such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form a more stable active ester.
Enzyme Inactivity (Lipase-Catalyzed Synthesis): The lipase (B570770) may have denatured due to improper storage, temperature, or pH.- Use a fresh batch of immobilized lipase. - Ensure the reaction temperature and pH are within the optimal range for the specific lipase being used. - Consider using a different solvent system, as some organic solvents can denature enzymes.
Formation of a White Precipitate During EDC Coupling Formation of Dicyclohexylurea (DCU) or Diisopropylurea (DIU): If using DCC or DIC as the carbodiimide, the urea (B33335) byproduct is insoluble in many organic solvents.- This is a normal byproduct of the reaction. The urea can be removed by filtration at the end of the reaction. Using the water-soluble EDC avoids this issue as the urea byproduct can be removed during an aqueous workup.[3]
Product is an Oil Instead of a Solid Presence of Impurities: Residual starting materials, byproducts, or solvent can prevent the product from solidifying.- Attempt to purify the oil by column chromatography on silica (B1680970) gel. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Ensure all solvent has been removed under vacuum.
Difficulty in Isolating the Product after Acidification Product is too soluble in the aqueous phase: This can occur if a large volume of water was used.- Extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane (B109758). - Concentrate the aqueous phase under reduced pressure before extraction.
Multiple Spots on TLC after Reaction Incomplete reaction or formation of side products. - Allow the reaction to run for a longer period. - If using EDC coupling, the formation of N-acylurea is a common side reaction. Adding HOBt or NHS can minimize this. - In the Schotten-Baumann reaction, diacylation of glycine can occur. Using a slight excess of glycine can help to minimize this.

Experimental Protocols

Disclaimer: These are general protocols for similar long-chain N-acyl glycines and may require optimization for N-heptadecanoyl-glycine.

Protocol 1: Schotten-Baumann Synthesis of N-Heptadecanoyl-glycine

Materials:

  • Glycine

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve glycine (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in an equal volume of dichloromethane or diethyl ether.

  • Add the this compound solution dropwise to the vigorously stirred glycine solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: EDC-Mediated Coupling for N-Heptadecanoyl-glycine Synthesis

Materials:

  • Heptadecanoic acid

  • Glycine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of heptadecanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add EDC·HCl (1.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C to activate the carboxylic acid.

  • In a separate flask, dissolve glycine methyl ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq).

  • Add the glycine methyl ester solution to the activated heptadecanoic acid solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-heptadecanoyl-glycine methyl ester.

  • For hydrolysis of the ester, dissolve the crude product in a mixture of THF and water, add NaOH (2.0 eq), and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl to precipitate the N-heptadecanoyl-glycine.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from an ethanol/water mixture if necessary.

Protocol 3: Lipase-Catalyzed Synthesis of N-Heptadecanoyl-glycine

Materials:

  • Heptadecanoic acid

  • Glycine

  • Immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei)

  • Glycerol (B35011)

  • Phosphate buffer

Procedure:

  • In a reaction vessel, combine heptadecanoic acid (1.0 eq), glycine (1.5 eq), and glycerol (as a co-solvent).

  • Add immobilized lipase (typically 5-10% by weight of the substrates).

  • Incubate the mixture at a suitable temperature for the chosen lipase (e.g., 50-60 °C) with constant shaking.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by HPLC or TLC.

  • Once the reaction has reached equilibrium or the desired conversion, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed and reused.

  • Acidify the reaction mixture with 1 M HCl to precipitate the N-heptadecanoyl-glycine.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purify by recrystallization from an ethanol/water mixture.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of long-chain N-acyl glycines using different methods. Note that yields can vary significantly based on the specific substrates and reaction conditions.

Synthesis MethodAcyl ChainSubstratesCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Direct CondensationPalm Oil DerivedGlycine sodium salt, Palm oilSodium methoxide-160596[7]
TransesterificationLauric acid methyl esterSodium glycinate (B8599266)Sodium methoxideMethanol1351269.7[8]
Direct CondensationCoco fatty acidGlycine-Dipropylene Glycol130299.5[12]
Lipase-CatalyzedLauric acidGlycineEngineered proRMLGlycerol/Water--80[5]
AmidocarbonylationParaformaldehyde, AcetamideCO/H₂Dicobalt octacarbonylEthyl acetate120278[13]

Visualizations

Below are diagrams illustrating the experimental workflows and a troubleshooting decision tree.

Synthesis_Workflows cluster_0 Schotten-Baumann Workflow cluster_1 EDC Coupling Workflow cluster_2 Lipase-Catalyzed Workflow sb1 Dissolve Glycine in aq. NaOH sb3 Add Acyl Chloride to Glycine Solution at 0-5°C sb1->sb3 sb2 Dissolve Heptadecanoyl Chloride in Organic Solvent sb2->sb3 sb4 Stir at Room Temp. sb3->sb4 sb5 Acidify and Extract sb4->sb5 sb6 Purify by Recrystallization sb5->sb6 edc1 Activate Heptadecanoic Acid with EDC/HOBt edc3 Combine and React at Room Temp. edc1->edc3 edc2 Prepare Glycine Methyl Ester Solution edc2->edc3 edc4 Workup and Isolate Ester edc3->edc4 edc5 Hydrolyze Ester edc4->edc5 edc6 Acidify and Purify edc5->edc6 lp1 Combine Heptadecanoic Acid, Glycine, and Lipase lp2 Incubate with Shaking lp1->lp2 lp3 Filter to Remove Lipase lp2->lp3 lp4 Acidify to Precipitate lp3->lp4 lp5 Collect and Purify lp4->lp5

Figure 1: Experimental workflows for the synthesis of N-heptadecanoyl-glycine.

Troubleshooting_Tree start Low Yield or No Product q1 Which synthesis method was used? start->q1 m1 Schotten-Baumann q1->m1 m2 EDC Coupling q1->m2 m3 Lipase-Catalyzed q1->m3 sb_q1 Was pH maintained between 10-11? m1->sb_q1 edc_q1 Were anhydrous conditions used? m2->edc_q1 lp_q1 Was the correct temperature used? m3->lp_q1 sb_a1_no Adjust pH and re-run reaction sb_q1->sb_a1_no No sb_a1_yes Was vigorous stirring applied? sb_q1->sb_a1_yes Yes sb_a2_no Increase stirring speed sb_a1_yes->sb_a2_no No sb_a2_yes Consider slow addition of acyl chloride sb_a1_yes->sb_a2_yes Yes sb_a2_yes->sb_a2_no sb_a2_yes->sb_a2_yes edc_a1_no Dry solvents and use inert atmosphere edc_q1->edc_a1_no No edc_a1_yes Was an activator (HOBt/NHS) used? edc_q1->edc_a1_yes Yes edc_a2_no Add HOBt or NHS to the reaction edc_a1_yes->edc_a2_no No edc_a2_yes Check freshness of EDC reagent edc_a1_yes->edc_a2_yes Yes edc_a2_yes->edc_a2_no edc_a2_yes->edc_a2_yes lp_a1_no Adjust temperature to enzyme's optimum lp_q1->lp_a1_no No lp_a1_yes Is the lipase active? lp_q1->lp_a1_yes Yes lp_a2_no Use a fresh batch of immobilized lipase lp_a1_yes->lp_a2_no No lp_a2_yes Consider a different solvent system lp_a1_yes->lp_a2_yes Yes lp_a2_yes->lp_a2_no lp_a2_yes->lp_a2_yes

Figure 2: Troubleshooting decision tree for low yield in N-heptadecanoyl-glycine synthesis.

References

Preventing hydrolysis of Heptadecanoyl Chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the hydrolysis of heptadecanoyl chloride during chemical reactions. This compound is a highly reactive acyl chloride, and its susceptibility to hydrolysis by even trace amounts of water can significantly impact reaction yields and product purity. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible outcomes.

Troubleshooting Guide: Preventing Hydrolysis

This guide addresses common issues encountered when working with this compound, focusing on the prevention of unwanted hydrolysis.

Issue Potential Cause Recommended Solution
Low or no product yield in acylation reaction Hydrolysis of this compound before or during the reaction.Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).[1]
Formation of heptadecanoic acid as a major byproduct Reaction with water present in the solvent, reagents, or from atmospheric moisture.Dry all solvents and liquid reagents using appropriate drying agents. Handle this compound exclusively in a fume hood and under an inert atmosphere to minimize exposure to humid air.[1]
Inconsistent reaction results between experiments Variable amounts of water contamination.Standardize procedures for drying glassware, solvents, and handling of reagents. Use a glove box for highly sensitive reactions.
Reagent fuming upon opening or during transfer Reaction with atmospheric moisture.This indicates high humidity. Work quickly and efficiently when handling the reagent. Purge the headspace of the reaction vessel and the reagent bottle with an inert gas before and after use.[1]

Frequently Asked Questions (FAQs)

Q1: Why is preventing the hydrolysis of this compound so critical for my reaction?

Acyl chlorides, including this compound, are highly reactive compounds that readily undergo hydrolysis in the presence of water to form the corresponding carboxylic acid (heptadecanoic acid) and hydrochloric acid (HCl).[1][2] This process consumes your starting material, reduces the yield of your desired product, and introduces impurities that can complicate purification.

Q2: How should I properly store this compound to minimize hydrolysis?

To ensure its stability, this compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[1] The storage area should be cool, dry, and well-ventilated, away from sources of moisture. For long-term storage, refrigeration (2–8 °C) is recommended to maintain stability.[1]

Q3: What is the best way to dry my solvents for a reaction with this compound?

The choice of drying agent depends on the solvent. For common non-protic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), activated 3 Å molecular sieves are highly effective at removing residual moisture to sub-10 ppm levels. Anhydrous sodium sulfate (B86663) or magnesium sulfate can also be used, though they may be less efficient for achieving extremely dry conditions.[3][4] It is crucial to allow sufficient contact time for the drying agent to work effectively.

Q4: What are "inert atmosphere techniques" and when should I use them?

Inert atmosphere techniques are procedures designed to exclude atmospheric oxygen and moisture from a reaction.[5] This is typically achieved by replacing the air in the reaction vessel with a non-reactive gas like nitrogen or argon.[5] These techniques are essential when working with highly moisture-sensitive reagents like this compound. Common methods include using a Schlenk line or a glove box.[5] For less stringent requirements, a balloon filled with an inert gas can be attached to the reaction flask via a needle.

Q5: Can I use this compound in protic solvents like alcohols?

Using this compound in a protic solvent like an alcohol will lead to a rapid reaction with the solvent itself (alcoholysis) to form an ester. This is a desired reaction if you intend to synthesize a heptadecanoate ester. However, if the alcohol is not your intended reactant, it must be avoided.

Experimental Protocols

Protocol 1: General Procedure for Acylation using this compound under Anhydrous Conditions

This protocol outlines a general method for the acylation of a nucleophile (e.g., an amine or alcohol) with this compound, emphasizing the measures to prevent hydrolysis.

Materials:

  • This compound

  • Nucleophile (e.g., amine, alcohol)

  • Anhydrous non-protic solvent (e.g., dichloromethane, THF, toluene)

  • Anhydrous base (e.g., triethylamine, pyridine) - if HCl scavenger is needed

  • Nitrogen or Argon gas supply

  • Flame-dried or oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for several hours or by flame-drying under vacuum. Allow to cool to room temperature under a stream of inert gas.

  • Reaction Setup: Assemble the glassware while purging with nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment.

  • Reagent Preparation: Dissolve the nucleophile and the anhydrous base (if used) in the anhydrous solvent in the reaction flask.

  • Addition of this compound: Transfer the required amount of this compound to the dropping funnel via a syringe under an inert atmosphere. Dilute with a small amount of the anhydrous solvent.

  • Reaction: Add the this compound solution dropwise to the stirred solution of the nucleophile at an appropriate temperature (often starting at 0 °C to control the exothermic reaction).

  • Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding a saturated aqueous solution of a mild base or acid). Proceed with standard extraction and purification procedures.

Protocol 2: Drying of Solvents for Moisture-Sensitive Reactions

This protocol describes the process of drying an organic solvent using molecular sieves.

Materials:

  • Organic solvent (e.g., Dichloromethane, THF)

  • Activated 3 Å molecular sieves

  • Dry, clean solvent bottle with a septum-sealed cap

Procedure:

  • Activation of Molecular Sieves: Place the required amount of 3 Å molecular sieves in a flask and heat under vacuum at >200 °C for several hours. Allow to cool to room temperature under an inert atmosphere.

  • Solvent Drying: Add the activated molecular sieves to the solvent in the storage bottle (approximately 5-10% w/v).

  • Equilibration: Allow the solvent to stand over the molecular sieves for at least 24 hours to ensure thorough drying.

  • Storage and Dispensing: Store the solvent under an inert atmosphere. When needed, withdraw the dry solvent using a dry syringe and needle through the septum.

Visualizations

Hydrolysis_Prevention_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_outcome Outcome Dry_Glassware Dry Glassware (Oven/Flame-Dry) Setup Assemble Apparatus under Inert Gas Dry_Glassware->Setup Dry_Solvents Dry Solvents (e.g., Molecular Sieves) Add_Reagents Add Anhydrous Reagents & Solvent Dry_Solvents->Add_Reagents Inert_Atmosphere Prepare Inert Atmosphere (N2/Ar) Inert_Atmosphere->Setup Setup->Add_Reagents Add_Acyl_Chloride Add Heptadecanoyl Chloride (Anhydrous) Add_Reagents->Add_Acyl_Chloride Run_Reaction Run Reaction Add_Acyl_Chloride->Run_Reaction Success Successful Acylation Run_Reaction->Success Anhydrous Conditions Met Failure Hydrolysis Occurs Run_Reaction->Failure Anhydrous Conditions NOT Met Moisture Moisture Contamination Moisture->Failure

Caption: Workflow for preventing hydrolysis during acylation reactions.

Troubleshooting_Logic Start Low Product Yield or Heptadecanoic Acid Byproduct Check_Glassware Was Glassware Rigorously Dried? Start->Check_Glassware Check_Solvent Was Solvent Certified Anhydrous? Check_Glassware->Check_Solvent Yes Solution1 Action: Flame-dry or oven-dry glassware before use. Check_Glassware->Solution1 No Check_Atmosphere Was an Inert Atmosphere Used? Check_Solvent->Check_Atmosphere Yes Solution2 Action: Use a freshly opened bottle of anhydrous solvent or dry it over activated molecular sieves. Check_Solvent->Solution2 No Solution3 Action: Implement inert atmosphere techniques (N2/Ar, Schlenk line). Check_Atmosphere->Solution3 No Success Problem Resolved Check_Atmosphere->Success Yes Solution1->Success Solution2->Success Solution3->Success

References

Troubleshooting low yield in Heptadecanoyl Chloride peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in peptide coupling reactions involving Heptadecanoyl Chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in this compound peptide coupling?

Low yields in solid-phase peptide synthesis (SPPS) with this compound can arise from several factors:

  • Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc) from the peptide resin prevents the coupling of this compound, leading to truncated sequences.[1][2]

  • Poor Coupling Efficiency: The bulky nature of the 17-carbon chain of this compound can cause steric hindrance, leading to an incomplete reaction with the N-terminal amine of the peptide.[3][4] This is a common issue with long-chain fatty acids.[5]

  • Side Reactions: The reactivity of the acyl chloride can lead to unwanted side reactions, especially if the peptide contains nucleophilic side chains that are not adequately protected.

  • Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, hindering the access of reagents to the reaction sites.[2][6]

  • Suboptimal Reagents or Solvents: The quality and choice of coupling reagents, bases, and solvents are critical for reaction efficiency.[1][4] The solubility of the acylated peptide can also be a challenge.[6]

  • Losses during Workup and Purification: Significant product loss can occur during the cleavage from the resin, precipitation, and subsequent purification steps, often by reverse-phase HPLC.[1][7]

Q2: How can I improve the coupling efficiency of this compound to my peptide?

To enhance coupling efficiency, consider the following strategies:

  • Choice of Coupling Reagent: While this compound is an activated acyl chloride, the addition of a coupling reagent is not standard practice. However, if you are coupling heptadecanoic acid directly, using potent activating agents like HATU, HBTU, or COMU is recommended, especially for sterically hindered couplings.[1][3][8] These reagents can improve reaction rates and reduce side reactions.[9]

  • Optimize Reaction Conditions:

    • Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can help overcome the energy barrier for sterically hindered couplings, but must be done cautiously to avoid epimerization.[3][4]

    • Reaction Time: Extending the coupling time (e.g., 2-4 hours or even overnight) can allow the reaction to proceed to completion.[1][4]

    • Equivalents of Reagents: Using a slight excess of this compound (e.g., 1.5-2 equivalents) and a suitable non-nucleophilic base like N,N-diisopropylethylamine (DIEA) can drive the reaction forward.[4]

  • Solvent Selection: The choice of solvent is crucial. Use high-purity, anhydrous solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[4] For long-chain fatty acid acylations, solvent polarity can significantly impact yield, and screening different solvents or solvent mixtures may be necessary.[5][10]

  • Double Coupling: Performing the coupling step twice before proceeding to the next step in the synthesis can significantly improve the yield for difficult couplings.[1]

Q3: What are the best practices for handling and using this compound?

This compound is a reactive and moisture-sensitive compound. Proper handling is essential for successful coupling:

  • Storage: Store this compound under anhydrous conditions at room temperature, as indicated by suppliers.[11]

  • Handling: Handle the reagent in an inert atmosphere (e.g., under argon or nitrogen) to prevent hydrolysis of the acyl chloride to the less reactive carboxylic acid. Use anhydrous solvents and glassware.

  • Purity: Ensure the this compound is of high purity (>98%). Impurities can lead to side reactions and lower yields.

Q4: How can I monitor the progress of the coupling reaction?

Monitoring the reaction is key to troubleshooting. Several methods can be employed:

  • Kaiser Test: This colorimetric test is used to detect free primary amines on the resin.[2] A positive result (blue color) indicates that the coupling is incomplete.

  • TNBS Test: An alternative colorimetric test for detecting free amines.

  • Cleavage and Analysis: A small amount of the peptide-resin can be cleaved and the product analyzed by HPLC and Mass Spectrometry (MS) to determine the extent of acylation and identify any byproducts.[4]

Q5: My crude product shows multiple peaks on HPLC after cleavage. What could be the issue?

A complex HPLC profile of the crude product suggests several potential problems:

  • Incomplete Coupling: A major peak could correspond to the unacylated peptide.

  • Truncated or Deletion Sequences: These arise from incomplete deprotection or coupling in previous steps of the peptide synthesis.[1][2]

  • Side-Chain Reactions: The reactive this compound may have reacted with unprotected or poorly protected side chains of certain amino acids.

  • Byproducts from Cleavage: The cleavage cocktail can sometimes lead to the formation of byproducts.[2]

Careful analysis of the molecular weights of the impurities by MS can help diagnose the specific problem.

Quantitative Data Summary

The following table summarizes key parameters that can be optimized for this compound peptide coupling, based on general principles for difficult couplings.

ParameterRecommended RangeRationalePotential Issues
This compound (eq) 1.5 - 3.0Drives the reaction to completion, especially for sterically hindered couplings.Excess reagent can be difficult to remove and may increase side reactions.
Base (e.g., DIEA) (eq) 2.0 - 4.0Neutralizes HCl byproduct and facilitates the reaction.Excess strong base can cause racemization.[4]
Reaction Temperature (°C) 25 - 40Increased temperature can overcome steric hindrance.[3]Higher temperatures can increase the risk of epimerization.[3]
Reaction Time (hours) 2 - 24Allows sufficient time for the sterically hindered reaction to proceed.[4]Prolonged reaction times may lead to side product formation.
Peptide Concentration (mM) 0.1 - 1.0 (for solution phase)Lower concentrations can reduce peptide aggregation.[3]Very low concentrations can slow down the reaction rate.

Experimental Protocols

Protocol 1: Standard this compound Coupling on Solid Support
  • Resin Swelling: Swell the peptide-resin in an appropriate solvent (e.g., DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes, repeat once. Wash the resin thoroughly with DMF.

  • Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines.

  • Coupling:

    • Prepare a solution of this compound (2.0 eq) and DIEA (3.0 eq) in anhydrous DMF.

    • Add the solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling (a negative result, i.e., no blue color, is desired). If the test is positive, consider a second coupling.

  • Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF for 10 minutes.[1]

  • Cleavage and Deprotection: Cleave the acylated peptide from the resin using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.[1]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Coupling Check Coupling Completion (Kaiser Test / Test Cleavage) Start->Check_Coupling Coupling_Incomplete Coupling Incomplete (Positive Kaiser Test) Check_Coupling->Coupling_Incomplete Yes Coupling_Complete Coupling Appears Complete (Negative Kaiser Test) Check_Coupling->Coupling_Complete No Optimize_Coupling Optimize Coupling: - Increase Time/Temp - Double Couple - Check Reagent Quality Coupling_Incomplete->Optimize_Coupling Check_Deprotection Verify Fmoc Deprotection (UV Monitoring / Test Cleavage) Coupling_Complete->Check_Deprotection Final_Yield Improved Yield Optimize_Coupling->Final_Yield Deprotection_Issue Incomplete Deprotection Check_Deprotection->Deprotection_Issue Yes Check_Purification Analyze Purification Steps (Crude vs. Pure Yield) Check_Deprotection->Check_Purification No Optimize_Deprotection Optimize Deprotection: - Extend Time - Use Fresh Reagent Deprotection_Issue->Optimize_Deprotection Optimize_Deprotection->Final_Yield Purification_Loss High Loss During Purification Check_Purification->Purification_Loss Yes Check_Purification->Final_Yield No Optimize_Purification Optimize Purification: - Adjust HPLC Gradient - Alternative Purification Method Purification_Loss->Optimize_Purification Optimize_Purification->Final_Yield

Caption: Troubleshooting workflow for low yield in this compound peptide coupling.

References

Managing side reactions in Heptadecanoyl Chloride derivatizations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Heptadecanoyl Chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during derivatization with this compound?

This compound is a highly reactive acyl chloride, making it susceptible to several side reactions, primarily driven by its reaction with nucleophiles. The most common side reactions include:

  • Hydrolysis: Reaction with water to form the corresponding carboxylic acid, heptadecanoic acid. This is a very rapid reaction and a primary cause of reduced yield and product contamination.[1][2][3] Acyl chlorides must be handled under strictly anhydrous conditions to prevent this.[3][4]

  • Reaction with Alcohol Solvents: If an alcohol is used as a solvent (e.g., methanol, ethanol), it will react with the this compound to form an ester.[3][4][5] This is known as alcoholysis.

  • Side Reactions with Amines: When derivatizing a primary or secondary amine, the reaction produces HCl as a byproduct.[6][7] This HCl can protonate the starting amine, forming an ammonium (B1175870) salt that is no longer nucleophilic, which can halt the reaction.[8][9] Additionally, if the target molecule contains other nucleophilic groups (like hydroxyls or thiols), they may also react.[10][11]

  • Formation of Anhydrides: this compound can react with carboxylate salts or even the heptadecanoic acid byproduct (formed from hydrolysis) to generate a carboxylic acid anhydride.[2][3][4]

  • Incomplete Reaction: Insufficient reaction time, improper temperature, or poor mixing can lead to incomplete conversion of the starting material.

Q2: How can I minimize the hydrolysis of this compound during my experiment?

Hydrolysis is the most frequent issue due to the high reactivity of acyl chlorides with water.[3][12] To minimize it:

  • Use Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon).[13]

  • Use Anhydrous Solvents: Use high-purity, anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[14]

  • Proper Reagent Handling: Handle this compound and other reagents carefully, minimizing exposure to air. Use syringes or cannulas for transfers.

Q3: I am reacting this compound with a primary amine and the reaction stops or gives low yield. What is happening?

This is a classic issue in the acylation of amines. The reaction between an amine and an acyl chloride produces one equivalent of hydrogen chloride (HCl).[6] This acidic byproduct reacts with the basic amine starting material to form an ammonium chloride salt.[4] This salt is not nucleophilic and will not react with the acyl chloride, effectively consuming your starting material.

To solve this, you must add a non-nucleophilic base to the reaction to act as an HCl scavenger.[2][8]

  • Use a Tertiary Amine: Add at least one equivalent of a base like triethylamine (B128534) (TEA) or pyridine (B92270). These bases will neutralize the HCl as it is formed, allowing the primary amine to react completely.[3][15]

  • Use Excess Amine: If the amine starting material is inexpensive, you can use two equivalents. The first equivalent acts as the nucleophile, and the second acts as the base to neutralize the HCl.[4][6]

Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?

Common impurities stem from the side reactions mentioned above and the synthesis of the acyl chloride itself.

  • Heptadecanoic Acid: Formed from hydrolysis. Can typically be removed by a mild aqueous base wash (e.g., sodium bicarbonate solution) during workup, which will convert the acid to its water-soluble carboxylate salt.

  • Unreacted Starting Material: (e.g., the alcohol or amine you are derivatizing). Can be removed by chromatography or extraction.

  • Phosphorous Byproducts: If the this compound was prepared using reagents like phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂), residual phosphorous acids may be present.[16][17] These can sometimes be removed by distillation or careful workup procedures.[16]

  • Purification Strategy: Flash column chromatography is a common and effective method for purifying the final derivatized product from these impurities.[14] Recrystallization can also be an option if the product is a solid.[14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield 1. Hydrolysis of Acyl Chloride: Reagent was exposed to water/moisture.Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[13][14]
2. Inactive Amine/Alcohol: The nucleophile was protonated by the HCl byproduct (for amine reactions).Add a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) to the reaction mixture to scavenge HCl.[3][8]
3. Poor Reagent Quality: The this compound may have degraded during storage.Use a fresh bottle or purify the acyl chloride by distillation under high vacuum before use.[14]
Multiple Products Observed (TLC/LC-MS) 1. Hydrolysis: The main byproduct is often heptadecanoic acid.Implement strict anhydrous techniques. An aqueous base wash during workup can remove the acidic byproduct.
2. Reaction with Solvent: The solvent (e.g., an alcohol) is reacting with the acyl chloride.Use a non-reactive, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[9][13]
3. Poly-acylation: The target molecule has multiple reactive sites (e.g., multiple amine or hydroxyl groups).Use controlled stoichiometry (e.g., slow addition of 1 equivalent of acyl chloride) or employ protecting groups for other reactive sites.
Reaction Mixture Turns Dark/Black 1. Decomposition: The starting materials or product may be unstable under the reaction conditions (e.g., high temperature, strong base).Run the reaction at a lower temperature (e.g., 0 °C). If using a base, ensure it is non-nucleophilic and added slowly.
2. Impurities in Starting Material: Impurities in the acyl chloride or substrate could be causing side reactions.Purify starting materials before the reaction. Check the purity of the this compound via GC or NMR.[18]
Product Cannot Be Isolated 1. Product is Water Soluble: The derivatized molecule may have high polarity.Avoid aqueous workups. Instead, filter the reaction mixture and remove the solvent under reduced pressure. Purify using methods suitable for polar compounds.
2. Product is Unstable: The derivative may be sensitive to acid, base, or silica (B1680970) gel.Use a neutral workup and consider purification methods other than silica gel chromatography, such as preparative HPLC with a suitable column.

Experimental Protocols & Data

Representative Derivatization Conditions

The optimal conditions can vary, but the following table provides a general starting point for derivatizations based on common acylation procedures.

ParameterRecommended ConditionRationale & Potential Issues
Solvent Anhydrous Dichloromethane (DCM), THF, or AcetonitrileMust be aprotic and dry to prevent reaction with the acyl chloride and hydrolysis.[9][13]
Temperature 0 °C to Room TemperatureThe reaction is often exothermic.[5][19] Starting at 0 °C allows for better control. Running at elevated temperatures can increase side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from causing hydrolysis of the highly reactive acyl chloride.[14]
Base (for Amine/Alcohol Derivatization) 1.1 - 1.5 equivalents of Pyridine or Triethylamine (TEA)Neutralizes the HCl byproduct which would otherwise deactivate the nucleophile.[2][3] Must be non-nucleophilic.
Stoichiometry 1.0 - 1.2 equivalents of this compoundUsing a large excess of the acyl chloride can complicate purification. A slight excess ensures the full conversion of the substrate.
Reaction Time 1 - 6 hoursMonitor by TLC or LC-MS to determine when the starting material is consumed. Prolonged times can lead to degradation.
General Protocol: N-acylation of a Primary Amine

This protocol describes a general procedure for the derivatization of a primary amine with this compound.

Materials:

  • Primary amine substrate

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Round-bottom flask, magnetic stirrer, syringes, septa

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar under a positive pressure of nitrogen.

  • Reagent Preparation: In the flask, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add this compound (1.1 eq.) to the stirred solution via syringe over 10-15 minutes. A white precipitate (triethylammonium chloride) will likely form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS by taking small aliquots.

  • Workup:

    • Once the reaction is complete, quench by adding a small amount of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure N-heptadecanoyl amide.

Visual Guides

experimental_workflow reagent_prep Reagent Preparation (Anhydrous Solvents, Dry Glassware) reaction_setup Reaction Setup (Inert Atmosphere, 0°C) reagent_prep->reaction_setup addition Slow Addition of This compound reaction_setup->addition reaction Reaction (Stir at RT, Monitor) addition->reaction workup Aqueous Workup (Quench, Wash) reaction->workup purification Purification (Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: Standard experimental workflow for this compound derivatization.

troubleshooting_logic start Problem Encountered low_yield Low Yield or Incomplete Reaction? start->low_yield impurities Unexpected Products? start->impurities check_h2o Used Anhydrous Conditions? low_yield->check_h2o Yes use_dry Action: Implement Strict Anhydrous Technique check_h2o->use_dry No check_base Used a Base (for Amine/Alcohol)? check_h2o->check_base Yes add_base Action: Add 1.2 eq. Pyridine or TEA check_base->add_base No check_solvent Is Solvent Aprotic (e.g., DCM, THF)? impurities->check_solvent Yes change_solvent Action: Use a Non-Reactive Solvent check_solvent->change_solvent No check_purity Action: Check Starting Material Purity check_solvent->check_purity Yes

Caption: Troubleshooting decision tree for common derivatization issues.

reaction_pathway cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_NH2 R-NH₂ (Nucleophile) Intermediate C₁₆H₃₃-C(O⁻)(Cl)-N⁺H₂-R R_NH2->Intermediate Addition Hept_COCl C₁₆H₃₃COCl Hept_COCl->Intermediate Product C₁₆H₃₃-CONH-R (Amide) Intermediate->Product Elimination HCl HCl

Caption: Simplified pathway for nucleophilic acyl substitution (Amidation).

References

Heptadecanoyl Chloride stability in methanol and other protic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of heptadecanoyl chloride, particularly in the presence of methanol (B129727) and other protic solvents.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable when dissolved in methanol or other protic solvents like ethanol (B145695) or water?

A: No, this compound is not stable in methanol or any protic solvent. Acyl chlorides are highly reactive compounds that will readily undergo nucleophilic acyl substitution with protic solvents.[1][2] The reaction with alcohols is typically vigorous, exothermic, and rapid, often described as instantaneous with cold ethanol.[3][4] Due to this high reactivity, acyl chlorides cannot be considered to simply dissolve in these solvents; they react with them.[2]

Q2: What are the products of the reaction between this compound and methanol?

A: The reaction of this compound with methanol yields two primary products: methyl heptadecanoate (an ester) and hydrogen chloride (HCl) .[5] This is an example of an esterification reaction.[5]

Q3: Why are steamy, acidic fumes often observed when this compound is mixed with an alcohol?

A: The steamy, acidic fumes are hydrogen chloride (HCl) gas, which is a byproduct of the reaction between the acyl chloride and the alcohol.[4][6] this compound's reaction with moisture in the air is also responsible for its fuming appearance and acrid smell.[2]

Q4: How can I prevent unwanted side reactions caused by the hydrogen chloride byproduct?

A: The generated HCl is acidic and can catalyze undesirable side reactions, such as converting alcohols to alkyl chlorides.[7] To prevent this, a non-nucleophilic weak base, such as pyridine (B92270) or triethylamine (B128534) (TEA), is commonly added to the reaction mixture.[1][7] The base acts as a scavenger, neutralizing the HCl as it is formed.

Q5: What type of solvent should be used to dissolve this compound for a reaction without causing degradation?

A: To avoid degradation, this compound should be handled under anhydrous (dry) conditions and dissolved in an inert, aprotic solvent.[1][8] Suitable solvents include dichloromethane (B109758) (DCM), diethyl ether, or tetrahydrofuran (B95107) (THF), ensuring they are thoroughly dried before use.

Q6: How can I determine if my this compound sample has been compromised by exposure to protic solvents?

A: Degradation can be assessed by several analytical methods. A common approach is to intentionally react a small sample with anhydrous methanol to convert it completely to methyl heptadecanoate, which can then be quantified using Gas Chromatography (GC).[9] The presence of heptadecanoic acid (from hydrolysis with water) or its corresponding ester would indicate degradation. Infrared (IR) spectroscopy can also be useful, as the appearance of a broad O-H stretch (around 3000 cm⁻¹) would suggest the presence of the carboxylic acid hydrolysis product.

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Low or no yield of the desired product. The this compound reagent was likely degraded by reacting with the protic solvent before or during the reaction.Ensure absolute anhydrous conditions. Use a dry, inert aprotic solvent (e.g., dichloromethane) for the reaction. Verify the purity of the this compound before use.
Unexpected byproducts are observed in the final product mixture. The hydrogen chloride generated during the reaction is likely catalyzing side reactions with your starting materials or products.[7]Add a non-nucleophilic base like pyridine to the reaction mixture to neutralize the HCl as it forms.[1]
The reaction is highly exothermic and difficult to control. The reaction between acyl chlorides and alcohols is naturally vigorous and releases a significant amount of heat.[4][6]Perform the reaction at a reduced temperature by using an ice bath (0°C). Add the this compound to the alcohol solution slowly and dropwise to manage the rate of reaction and heat generation.

Data Presentation

Table 1: Reactivity Summary of this compound with Protic Solvents

Protic SolventPrimary Organic ProductByproductExpected Reaction Vigor
MethanolMethyl Heptadecanoate[10][11]Hydrogen Chloride (HCl)[5]Vigorous, Exothermic[3][4]
EthanolEthyl HeptadecanoateHydrogen Chloride (HCl)Vigorous, Exothermic[4][6]
WaterHeptadecanoic AcidHydrogen Chloride (HCl)Violent, Exothermic[1][2]

Table 2: Comparative Properties of this compound and its Methanolysis Product

PropertyThis compoundMethyl Heptadecanoate
Synonym Margaroyl chloride[12][13]Methyl margarate[11][14]
CAS Number 40480-10-2[12][13]1731-92-6[11][14]
Molecular Formula C₁₇H₃₃ClO[12][13]C₁₈H₃₆O₂[11][14]
Molecular Weight 288.90 g/mol 284.48 g/mol [11][14]
Appearance Colorless to light yellow liquid[12]White or colorless solid/liquid[11]
Melting Point 12 - 14 °C[12]27 - 29 °C[11]

Experimental Protocols

Protocol 1: Controlled Synthesis of Methyl Heptadecanoate

This protocol describes a standard laboratory procedure for the esterification of methanol with this compound, including measures to control the reaction.

  • Preparation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous methanol (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Add Base : Add anhydrous pyridine (1.5 equivalents) to the solution.

  • Cooling : Cool the flask to 0°C using an ice-water bath.

  • Slow Addition : While stirring, add this compound (1.0 equivalent) dropwise to the cooled solution over 15-20 minutes using a syringe or dropping funnel.

  • Reaction : Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or GC.

  • Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification : Remove the solvent under reduced pressure. The resulting crude methyl heptadecanoate can be purified by column chromatography or distillation if necessary.

Protocol 2: QC Analysis of this compound via GC

This protocol outlines a method to assess the purity of a this compound sample by converting it to its methyl ester for analysis.[9][15]

  • Sample Preparation : In a GC vial, add approximately 1 mL of anhydrous methanol.

  • Derivatization : Carefully add a small, accurately weighed amount (e.g., 1-2 mg) of the this compound sample to the methanol in the vial. A tertiary amine like triethylamine can be added to neutralize the HCl.[15] Cap the vial and vortex briefly. The reaction to form the methyl ester is typically very fast.

  • GC Analysis : Inject an aliquot of the resulting solution directly into a Gas Chromatograph (GC) equipped with a suitable column (e.g., DB-wax) and a Flame Ionization Detector (FID).

  • Data Interpretation : The purity of the original this compound can be inferred from the percentage peak area of methyl heptadecanoate relative to other peaks, such as those corresponding to impurities like heptadecanoic acid methyl ester (if the sample was hydrolyzed and then esterified).

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products HCL Heptadecanoyl Chloride TI Tetrahedral Intermediate HCL->TI Nucleophilic Attack MOH Methanol EST Methyl Heptadecanoate TI->EST Elimination of Cl- HCL_p Hydrogen Chloride

Caption: Reaction pathway of this compound with methanol.

Experimental_Workflow start Start: Prepare Anhydrous Alcohol & Solvent add_base Add Pyridine (Base) start->add_base cool Cool to 0°C in Ice Bath add_base->cool add_acyl Slowly Add Heptadecanoyl Chloride cool->add_acyl react Stir & Monitor Reaction add_acyl->react quench Quench with aq. NaHCO₃ react->quench workup Extraction & Drying quench->workup purify Purification workup->purify end Final Product: Ester purify->end

Caption: Workflow for the controlled synthesis of an ester.

Troubleshooting_Logic q1 Low or No Yield? a1_yes Cause: Reagent Degradation Solution: Use anhydrous aprotic solvents. Check purity. q1->a1_yes Yes a1_no Unexpected Byproducts? q1->a1_no No a2_yes Cause: HCl Side Reactions Solution: Add a non-nucleophilic base (e.g., pyridine). a1_no->a2_yes Yes a2_no Reaction appears successful. a1_no->a2_no No

Caption: Troubleshooting logic for common reaction issues.

References

Removing unreacted Heptadecanoyl Chloride from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted heptadecanoyl chloride from a reaction mixture.

Troubleshooting Guides

Problem: Residual this compound in the final product after an acylation reaction.

This guide provides a systematic approach to removing unreacted this compound, a common issue in syntheses involving this long-chain acyl chloride.[1] The appropriate method depends on the stability of your desired product to aqueous and/or basic conditions.

Scenario 1: Product is stable to water and basic conditions.

Solution: An aqueous basic workup is the most straightforward method to remove this compound. The acyl chloride is first hydrolyzed to heptadecanoic acid, which is then converted to its water-soluble carboxylate salt and removed via liquid-liquid extraction.

Experimental Protocol: Aqueous Basic Workup

  • Quenching: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. The addition of a co-solvent like THF might be necessary if the reaction solvent is not miscible with water. Continue the addition until the evolution of CO₂ gas ceases, indicating that all the reactive acyl chloride has been quenched.[2][3]

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). Shake the funnel vigorously, venting frequently to release any pressure buildup.[4] Allow the layers to separate.

  • Washing: Drain the organic layer. Wash the organic layer sequentially with:

    • 1 M sodium hydroxide (B78521) (NaOH) solution to ensure all the heptadecanoic acid is converted to its sodium salt and extracted into the aqueous phase.

    • Water to remove any remaining NaOH.

    • Brine (saturated aqueous NaCl solution) to remove the bulk of the water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Scenario 2: Product is sensitive to water and/or basic conditions.

Solution: For sensitive substrates, non-aqueous methods are recommended. The use of solid-phase scavenger resins is a highly effective approach.

Experimental Protocol: Solid-Phase Scavenger Resin

  • Resin Selection: Choose a scavenger resin with an amine functionality, such as aminomethylated polystyrene or tris(2-aminoethyl)amine (B1216632) (TAEA) functionalized polystyrene beads. These resins react selectively with the excess acyl chloride.[5]

  • Scavenging: To the crude reaction mixture, add the scavenger resin (typically 2-3 molar equivalents relative to the excess this compound).

  • Reaction: Stir the suspension at room temperature. Monitor the disappearance of the this compound by a suitable analytical technique (e.g., TLC, LC-MS). The scavenging process can take from a few minutes to several hours.[5][6]

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin beads.

  • Washing and Concentration: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product. Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Scenario 3: Product is thermally stable and has a significantly different boiling point from this compound and its hydrolysis product.

Solution: Purification by flash column chromatography can be employed. This method is particularly useful for separating compounds with different polarities.

Experimental Protocol: Flash Column Chromatography

  • Sample Preparation: After the reaction, perform a simple aqueous quench (if the product is stable) to convert the unreacted this compound to heptadecanoic acid. Concentrate the crude reaction mixture onto a small amount of silica (B1680970) gel.

  • Column Packing: Pack a flash chromatography column with silica gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).[7][8]

  • Elution: Load the prepared sample onto the top of the column. Elute the column with the chosen solvent system. The less polar product will typically elute before the more polar heptadecanoic acid.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best method for my specific reaction?

A1: The choice of purification method primarily depends on the properties of your desired product.

  • Aqueous Basic Workup: Ideal for products that are stable in the presence of water and dilute bases. It is a cost-effective and scalable method.

  • Solid-Phase Scavenger Resins: The preferred method for products that are sensitive to water or basic conditions. It offers a clean and efficient purification with high yields.

  • Flash Column Chromatography: Suitable for products that are thermally stable and have a different polarity compared to the heptadecanoic acid byproduct. It is effective for both small and large-scale purifications.[7][9][10]

Q2: What are the potential issues with an aqueous basic workup?

A2: The main potential issue is the formation of emulsions during the extraction process, especially when dealing with long-chain fatty acids. To mitigate this, you can try adding brine during the extraction or filtering the emulsified layer through a pad of celite. Also, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the heptadecanoic acid and facilitate its transfer to the aqueous phase.

Q3: How can I monitor the removal of this compound?

A3: You can monitor the progress of the purification using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, co-spot the crude reaction mixture, the starting material (this compound), and the purified product. The disappearance of the this compound spot indicates successful removal.

Q4: What is the efficiency of scavenger resins in removing acyl chlorides?

A4: The efficiency is generally high. Studies have shown that polyamine-based scavenger resins can completely scavenge acyl chlorides from a reaction mixture within 15 minutes when used in a 3-fold excess.[5] The efficiency can be influenced by the specific resin, the solvent, and the reaction temperature.

Data Presentation

Purification MethodPrincipleAdvantagesDisadvantagesTypical Purity
Aqueous Basic Workup Hydrolysis of acyl chloride to carboxylic acid, followed by extraction of its salt into an aqueous basic solution.Cost-effective, scalable, simple procedure.Not suitable for water/base-sensitive products, potential for emulsion formation.>95%
Solid-Phase Scavenger Resin Covalent capture of the acyl chloride by a functionalized solid support.High purity, suitable for sensitive substrates, simple filtration-based workup.Higher cost of resins, may require longer reaction times for complete scavenging.>98%
Flash Column Chromatography Separation based on differential adsorption of the product and impurities on a solid stationary phase.Applicable to a wide range of compounds, can separate complex mixtures.Can be time-consuming, requires solvent usage, potential for product loss on the column.>99%

Experimental Workflows

experimental_workflow start Reaction Mixture (Product + Unreacted this compound) product_stability Is the product stable to water and base? start->product_stability aqueous_workup Perform Aqueous Basic Workup product_stability->aqueous_workup Yes scavenger_resin Use Solid-Phase Scavenger Resin product_stability->scavenger_resin No chromatography Consider Flash Column Chromatography product_stability->chromatography Alternative end_product Purified Product aqueous_workup->end_product scavenger_resin->end_product chromatography->end_product

Caption: Decision workflow for selecting a purification method.

aqueous_workup_flow cluster_quench Quenching cluster_extraction Extraction cluster_washing Washing cluster_final Final Steps quench_start Crude Reaction Mixture add_bicarb Add sat. NaHCO3 (aq) (0-5 °C) quench_start->add_bicarb add_solvent Add Organic Solvent add_bicarb->add_solvent separate_layers Separate Layers add_solvent->separate_layers wash_naoh Wash with 1M NaOH separate_layers->wash_naoh wash_water Wash with Water wash_naoh->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate purified_product Purified Product concentrate->purified_product

Caption: Step-by-step workflow for aqueous basic workup.

References

Technical Support Center: Heptadecanoyl Chloride for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with heptadecanoyl chloride for surface functionalization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for surface functionalization?

This compound (C17H33ClO) is a long-chain acyl chloride. It is primarily used to create hydrophobic, self-assembled monolayers (SAMs) on various substrates. The long 17-carbon alkyl chain provides a dense, non-polar surface, which is useful for applications such as reducing surface energy, preventing non-specific protein adsorption, and creating well-defined interfaces for molecular studies. The chloride group is highly reactive towards nucleophiles like hydroxyl (-OH) and amine (-NH2) groups present on surfaces, forming stable covalent ester or amide bonds, respectively.

Q2: Which substrates are compatible with this compound functionalization?

Substrates with surface hydroxyl (-OH) or amine (-NH2) groups are ideal for direct functionalization. Common examples include:

  • Silicon wafers with a native oxide layer (SiO2)

  • Glass and quartz

  • Metal oxides like titanium dioxide (TiO2) and aluminum oxide (Al2O3)

  • Surfaces pre-functionalized with aminosilanes (e.g., APTES) or hydroxyl-terminated SAMs.

Q3: How can I confirm that my surface has been successfully functionalized?

Several surface analysis techniques can be used:

  • Contact Angle Goniometry: A significant increase in the water contact angle (typically >100°) indicates the formation of a hydrophobic surface.

  • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of the alkyl chain (C 1s signal) and the disappearance or shifting of substrate signals.

  • Atomic Force Microscopy (AFM): Can reveal changes in surface morphology and roughness.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the characteristic C=O stretching vibration of the newly formed ester or amide bond.

Q4: What are the main challenges associated with using this compound?

The primary challenge is its high reactivity, particularly its sensitivity to moisture. Water readily hydrolyzes this compound to heptadecanoic acid, which can adsorb non-covalently to the surface and is less effective at forming a stable monolayer. Therefore, maintaining anhydrous (water-free) conditions throughout the experiment is critical. Other challenges include achieving a complete, well-ordered monolayer and avoiding contamination.

Troubleshooting Guide

Problem 1: Low water contact angle (<90°) after functionalization.

This indicates incomplete or failed functionalization, resulting in a less hydrophobic surface.

  • Potential Cause 1: Hydrolysis of this compound.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during the reaction. Handle this compound in a glovebox if possible.

  • Potential Cause 2: Inactive Substrate Surface.

    • Solution: The density of hydroxyl or amine groups on the substrate may be too low. Pre-treat the substrate to generate these groups. For silicon-based substrates, a piranha solution or UV/ozone treatment can increase the number of surface hydroxyls.

  • Potential Cause 3: Insufficient Reaction Time or Temperature.

    • Solution: The reaction may not have gone to completion. Try increasing the reaction time or gently raising the temperature (e.g., to 40-60 °C), depending on the stability of your substrate.

Problem 2: Poor reproducibility and high variability in contact angle measurements.

This suggests inconsistent surface coverage or contamination.

  • Potential Cause 1: Contamination.

    • Solution: Thoroughly clean the substrate before functionalization using a rigorous cleaning protocol (e.g., sonication in a series of solvents like acetone, isopropanol, and deionized water). Ensure the entire experimental environment is clean.

  • Potential Cause 2: Non-uniform reaction conditions.

    • Solution: Ensure the substrate is fully immersed in the reaction solution and that there is gentle agitation to promote uniform coverage. Avoid temperature gradients within the reaction vessel.

  • Potential Cause 3: Physisorption of byproducts.

    • Solution: After the reaction, sonicate the functionalized substrate in a fresh, anhydrous solvent (e.g., toluene (B28343) or hexane) to remove any non-covalently bound molecules, such as hydrolyzed heptadecanoic acid.

Quantitative Data Summary

The following tables provide typical values that can be expected during surface functionalization experiments with this compound. Actual results may vary based on specific substrate properties and experimental conditions.

Table 1: Expected Water Contact Angles on Different Substrates.

Substrate Pre-treatment Expected Water Contact Angle (Post-functionalization)
Silicon Wafer (SiO2) Piranha Clean 105° - 115°
Glass Slide UV/Ozone 100° - 110°

| Gold (Au) | Thiol SAM with -OH | 108° - 112° |

Table 2: Typical Reaction Parameters.

Parameter Value Notes
This compound Conc. 1 - 10 mM In an anhydrous solvent.
Solvent Toluene, Hexane, or Chloroform Must be of anhydrous grade.
Reaction Time 2 - 24 hours Longer times may improve monolayer ordering.
Temperature 20 - 60 °C Room temperature is often sufficient.

| Inert Atmosphere | Nitrogen or Argon | Critical to prevent hydrolysis. |

Experimental Protocols

Protocol: Functionalization of a Silicon Wafer with this compound

This protocol describes a standard procedure for creating a hydrophobic surface on a silicon wafer.

1. Substrate Cleaning and Activation: a. Cut silicon wafer pieces (e.g., 1x1 cm) of the desired size. b. Place the pieces in a beaker and sonicate for 15 minutes each in acetone, then isopropanol, and finally deionized water. c. Dry the wafers under a stream of nitrogen. d. To activate the surface (create hydroxyl groups), treat the wafers with a UV/ozone cleaner for 20 minutes or immerse them in a freshly prepared piranha solution (3:1 mixture of H2SO4:H2O2) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive). e. Rinse the wafers thoroughly with deionized water and dry again with nitrogen.

2. Surface Functionalization: a. Immediately before the reaction, oven-dry all glassware (e.g., reaction vial, syringe) at 120 °C for at least 2 hours and allow to cool in a desiccator. b. Place the cleaned, activated silicon wafers into the reaction vial. c. In a separate, dry vial, prepare a 5 mM solution of this compound in anhydrous toluene. d. Transfer the this compound solution to the reaction vial containing the wafers, ensuring they are fully submerged. e. Purge the vial with nitrogen or argon for 5 minutes, then seal it. f. Allow the reaction to proceed for 12-18 hours at room temperature with gentle stirring.

3. Post-Reaction Cleaning: a. Remove the wafers from the reaction solution. b. Rinse them with fresh anhydrous toluene. c. Sonicate the wafers in anhydrous toluene for 10 minutes to remove any physisorbed molecules. d. Dry the functionalized wafers under a stream of nitrogen. e. Store in a clean, dry environment (e.g., a desiccator).

4. Characterization: a. Measure the static water contact angle to confirm hydrophobicity. b. (Optional) Perform XPS or FTIR analysis to confirm covalent attachment and monolayer formation.

Visualizations

G s1 Substrate Cleaning (Solvent Sonication) s2 Surface Activation (UV/Ozone or Piranha) s1->s2 Removes organic contaminants s4 Surface Reaction (Inert Atmosphere) s2->s4 Generates -OH groups s3 Preparation of Anhydrous This compound Solution s3->s4 Reaction precursor s5 Post-Reaction Cleaning (Solvent Sonication) s4->s5 Forms covalent bond s6 Surface Characterization (Contact Angle, XPS) s5->s6 Removes physisorbed molecules

Caption: General workflow for surface functionalization.

G start Start: Low Contact Angle q1 Were anhydrous conditions maintained? start->q1 a1_yes Check substrate activation q1->a1_yes Yes a1_no Improve anhydrous technique: - Oven-dry glassware - Use anhydrous solvents - Use inert gas q1->a1_no No q2 Was surface properly activated pre-reaction? a1_yes->q2 a2_yes Increase reaction time/temp or check reagent purity q2->a2_yes Yes a2_no Re-run activation step (e.g., UV/Ozone, Piranha) q2->a2_no No

Caption: Troubleshooting low hydrophobicity.

G sub Substrate-OH (Surface Hydroxyl) prod_good Substrate-O-CO-R (Covalent Ester Bond) sub->prod_good Desired Reaction hc R-COCl (this compound) hc->prod_good prod_bad R-COOH (Heptadecanoic Acid) hc->prod_bad Side Reaction (Hydrolysis) h2o H₂O (Trace Water) h2o->prod_bad plus1 + plus2 +

Caption: Desired reaction vs. hydrolysis side reaction.

Technical Support Center: Minimizing Racemization in Heptadecanoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize or prevent racemization during the reaction of Heptadecanoyl Chloride with chiral amines.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of reacting this compound with a chiral amine?

A1: Racemization is the process where a chiral amine, which is enantiomerically pure or enriched, loses its stereochemical integrity and converts into a mixture of both enantiomers (a racemate). In the reaction with this compound, this leads to the formation of a mixture of diastereomeric amide products, which can be difficult to separate and can compromise the biological activity and purity of the target molecule.

Q2: What are the primary mechanisms of racemization during the acylation of a chiral amine with this compound?

A2: The primary mechanisms of racemization in this context are analogous to those observed in peptide synthesis and typically involve the formation of a planar, achiral intermediate. The two main pathways are:

  • Direct Enolization: A base can abstract the acidic proton alpha to the amine group (if one exists), forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemistry.

  • Ketene (B1206846) Formation: In the presence of a base, the acyl chloride can be deprotonated at the alpha-carbon, leading to the formation of a ketene intermediate. The planar ketene can then be attacked by the chiral amine from either side, resulting in a racemic mixture of the amide product.[1]

RacemizationMechanisms

Q3: How does the choice of base affect racemization?

A3: The base plays a crucial role in racemization. Stronger and more sterically hindered bases can increase the rate of racemization.[2] Weaker, non-nucleophilic bases are generally preferred. For instance, N-methylmorpholine (NMM) or 2,4,6-collidine are often better choices than stronger bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[2][3] The concentration of the base should also be optimized to use the minimum amount necessary for the reaction to proceed.[3]

Q4: What is the influence of temperature on racemization?

A4: Higher reaction temperatures accelerate the rate of racemization.[4][5] Therefore, it is crucial to conduct the reaction at low temperatures, typically between 0°C and -20°C, to minimize the loss of stereochemical integrity.

Q5: How does the choice of solvent impact racemization?

A5: The polarity of the solvent can influence the rate of racemization. Less polar, aprotic solvents are generally recommended to reduce the propensity for racemization.[4] Common choices include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and ethyl acetate. More polar solvents like dimethylformamide (DMF) can sometimes increase the risk of racemization.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the reaction of this compound with chiral amines and provides strategies to mitigate racemization.

Problem Potential Cause Troubleshooting Strategy & Recommendations
High levels of the undesired diastereomer detected in the product mixture. Inappropriate Base Selection: The base used is too strong or sterically hindered, promoting proton abstraction and racemization.Switch to a weaker, less sterically hindered base. Consider using N-methylmorpholine (NMM) or 2,4,6-collidine instead of triethylamine (TEA) or diisopropylethylamine (DIPEA).[2][3] Use the minimum stoichiometric amount of base required.
Elevated Reaction Temperature: The reaction is being run at too high a temperature, accelerating the rate of racemization.Maintain a low reaction temperature, ideally between 0°C and -20°C, throughout the addition of the acyl chloride and the entire reaction period.[4]
Suboptimal Solvent Choice: The solvent polarity may be favoring racemization pathways.Use a less polar, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[4]
Prolonged Reaction Time: Extended reaction times can increase the exposure of the product and intermediates to conditions that favor racemization.Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as it is complete.
Inconsistent results and varying levels of racemization between batches. Moisture in Reagents or Solvents: Water can react with the acyl chloride and influence the reaction environment, potentially affecting the rate of racemization.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Slow Addition of Acyl Chloride: Adding the this compound too quickly can lead to localized temperature increases and high concentrations of the reactive species, promoting side reactions.Add the this compound solution dropwise to the cooled solution of the chiral amine and base over an extended period.

TroubleshootingWorkflow Start High Racemization Observed CheckBase Evaluate Base Start->CheckBase CheckTemp Evaluate Temperature CheckBase->CheckTemp Base is optimal SolutionBase Switch to weaker, less hindered base (e.g., NMM, Collidine) CheckBase->SolutionBase Base is too strong/ hindered CheckSolvent Evaluate Solvent CheckTemp->CheckSolvent Temperature is low SolutionTemp Lower temperature to 0°C to -20°C CheckTemp->SolutionTemp Temperature is high CheckTime Evaluate Reaction Time CheckSolvent->CheckTime Solvent is appropriate SolutionSolvent Use less polar, aprotic solvent (e.g., DCM, THF) CheckSolvent->SolutionSolvent Solvent is too polar SolutionTime Monitor reaction and work up promptly CheckTime->SolutionTime Time is prolonged End Minimized Racemization CheckTime->End Time is optimized SolutionBase->CheckTemp SolutionTemp->CheckSolvent SolutionSolvent->CheckTime SolutionTime->End

Quantitative Data on Factors Influencing Racemization

While specific quantitative data for the reaction of this compound is limited in the literature, the following table summarizes data from analogous peptide coupling reactions, which provide a strong indication of the expected trends.

Factor Condition A % Racemization (D-isomer) Condition B % Racemization (D-isomer) Reference
Base Triethylamine (TEA)High (variable)N-Methylmorpholine (NMM)Lower[2]
Diisopropylethylamine (DIPEA)High (variable)2,4,6-CollidineLow[2][3]
Temperature Room TemperatureSignificantly Higher0°CLower[4]
Solvent Dimethylformamide (DMF)HigherDichloromethane (DCM)Lower[3]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization during Amidation

This protocol provides a general guideline for the reaction of this compound with a chiral amine to minimize racemization.

Materials:

  • Chiral amine

  • This compound

  • Anhydrous dichloromethane (DCM)

  • N-methylmorpholine (NMM)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and cooling bath (ice-water or ice-salt)

Procedure:

  • Reaction Setup:

    • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

    • Dissolve the chiral amine (1.0 equivalent) and N-methylmorpholine (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C using an ice-water bath.

  • Addition of Acyl Chloride:

    • In a separate dry flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

    • Transfer the this compound solution to the dropping funnel.

    • Add the this compound solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding cold, saturated aqueous ammonium (B1175870) chloride solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

    • Analyze the diastereomeric ratio of the product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

ExperimentalWorkflow Start Start Setup 1. Reaction Setup - Dissolve chiral amine and NMM in anhydrous DCM - Cool to 0°C under inert atmosphere Start->Setup Addition 2. Acyl Chloride Addition - Dissolve this compound in anhydrous DCM - Add dropwise to amine solution at 0°C Setup->Addition Monitoring 3. Reaction Monitoring - Stir at 0°C - Monitor by TLC or LC-MS Addition->Monitoring Workup 4. Work-up - Quench with aq. NH4Cl - Extract with DCM, wash, dry, and concentrate Monitoring->Workup Purification 5. Purification & Analysis - Flash column chromatography - Analyze diastereomeric ratio by chiral HPLC or NMR Workup->Purification End End Purification->End

References

Technical Support Center: Enhancing the Solubility of Heptadecanoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with reaction products of heptadecanoyl chloride.

Frequently Asked Questions (FAQs)

Q1: Why are the reaction products of this compound often poorly soluble in common solvents?

A1: this compound possesses a long C17 aliphatic chain. When it reacts with alcohols or amines, this long, non-polar alkyl chain is incorporated into the resulting ester or amide products. The significant hydrophobic character of this chain leads to low solubility in polar solvents, including aqueous solutions. As the carbon chain length of fatty acid derivatives increases, their aqueous solubility generally decreases.

Q2: What are the initial solvent choices for dissolving my heptadecanoyl amide or ester?

A2: For initial attempts at dissolution, consider using non-polar organic solvents such as hexane (B92381), toluene, or chloroform, where long-chain fatty acid derivatives tend to be more soluble. For slightly more polar products, solvents like diethyl ether or ethyl acetate (B1210297) may be effective. Polar solvents like ethanol (B145695) and methanol (B129727) can also be used, sometimes requiring heating. For aqueous applications, initial dissolution in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) followed by dilution into the aqueous buffer is a common strategy.

Q3: My product has "oiled out" of the solution upon cooling. What does this mean and how can I fix it?

A3: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid crystal. This often happens if the boiling point of the solvent is higher than the melting point of your product, if the solution is cooled too rapidly, or if there are significant impurities. To resolve this, you can try reheating the solution and adding more of the primary solvent to decrease the saturation, followed by a slower cooling process. If impurities are suspected, a pre-purification step might be necessary.

Q4: Can I use a solvent mixture to improve the solubility of my heptadecanoyl derivative?

A4: Yes, using a co-solvent system is a highly effective technique. For instance, a mixture of a non-polar solvent like hexane and a more polar one like ethanol can effectively dissolve long-chain fatty acids and their derivatives. The optimal ratio of the solvents often needs to be determined empirically. For aqueous systems, using a water-miscible co-solvent such as ethanol, DMSO, or PEG 300 can significantly enhance the solubility of hydrophobic compounds.

Q5: Are there any methods to enhance the aqueous solubility of my product for biological assays?

A5: Several methods can be employed to improve aqueous solubility for biological applications:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic alkyl chain of your molecule, thereby increasing its water solubility.

  • Use of Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F68 can form micelles that entrap the hydrophobic product, aiding its dispersion in aqueous media.

  • Preparation of Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix at a molecular level, which can enhance its dissolution rate and solubility.

  • pH Adjustment: For products with ionizable groups, adjusting the pH of the solution can increase solubility. For example, if your molecule has a basic nitrogen atom, lowering the pH to form a salt will likely improve water solubility.

Troubleshooting Guides

Issue 1: Precipitation of the Reaction Product During Work-up
Possible Cause Troubleshooting Steps
Solvent Polarity Change: The product is soluble in the reaction solvent but precipitates upon addition of an anti-solvent (e.g., water).1. Minimize the amount of anti-solvent added. 2. Extract the product into a more suitable organic solvent before precipitation. 3. Consider a different purification method that avoids precipitation, such as column chromatography.
Low Temperature: The product's solubility decreases significantly at lower temperatures.1. Perform the work-up at room temperature or with gentle warming. 2. If crystallization is desired, control the cooling rate to obtain a crystalline solid rather than an amorphous precipitate.
High Concentration: The concentration of the product in the solution exceeds its solubility limit.1. Use a larger volume of the work-up solvent. 2. Perform the work-up in multiple smaller batches.
Issue 2: Difficulty in Obtaining a Stock Solution of Sufficient Concentration
Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice: The selected solvent is a poor choice for the specific heptadecanoyl derivative.1. Consult the solubility data tables below for guidance. 2. Experiment with a range of solvents from non-polar to polar. 3. Consider using a co-solvent system (e.g., chloroform/methanol).
Low Dissolution Rate: The product dissolves very slowly, even in a suitable solvent.1. Gently heat the mixture while stirring. 2. Use sonication to aid dissolution. 3. Increase the surface area of the solid by grinding it into a fine powder.
Product is in a Stable Crystalline Form: The crystal lattice energy is high, making it difficult for the solvent to break it down.1. Consider preparing an amorphous form of the product, for example, through rapid precipitation or freeze-drying, which may exhibit higher apparent solubility.

Data Presentation: Solubility of this compound Reaction Products

The following tables provide a summary of solubility data for representative reaction products of this compound. Please note that exact solubility values can vary with temperature, purity, and the specific isomer.

Table 1: Quantitative Solubility of Methyl Heptadecanoate

SolventSolubility (mg/mL)Temperature (°C)
Ethanol~ 25[1][2]Room Temperature
Dimethylformamide (DMF)~ 25Room Temperature
Dimethyl Sulfoxide (DMSO)~ 10-20[1][2]Room Temperature
DMF:PBS (pH 7.2) (1:3)~ 0.25[1]Room Temperature

Table 2: Qualitative Solubility of Heptadecanoyl Amides and Esters

Compound TypeNon-Polar Solvents (e.g., Hexane, Toluene)Moderately Polar Solvents (e.g., Chloroform, Ethyl Acetate)Polar Solvents (e.g., Ethanol, Methanol)Aqueous Solutions
N-Alkyl Heptadecanamides SolubleSolubleSparingly Soluble to SolubleInsoluble
Heptadecanoate Esters SolubleSolubleModerately SolubleInsoluble

Experimental Protocols

Protocol 1: Enhancing Aqueous Solubility using β-Cyclodextrin Complexation

This protocol describes a general method for preparing an inclusion complex of a poorly water-soluble heptadecanoyl derivative with β-cyclodextrin.

Materials:

  • Heptadecanoyl derivative

  • β-Cyclodextrin (β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Freeze-dryer (optional)

Methodology:

  • Prepare a β-Cyclodextrin Solution: Dissolve β-cyclodextrin in deionized water with heating (e.g., 50-60 °C) and stirring to create a saturated or near-saturated solution.

  • Prepare the Heptadecanoyl Derivative Solution: Dissolve the heptadecanoyl derivative in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic solution of your compound dropwise to the heated β-cyclodextrin solution while stirring vigorously.

  • Equilibration: Continue stirring the mixture for several hours (e.g., 4-24 hours) at a constant temperature. A white precipitate of the inclusion complex may form.

  • Isolation of the Complex:

    • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

    • Centrifuge the suspension to pellet the solid complex.

    • Carefully decant the supernatant.

  • Washing and Drying:

    • Wash the pellet with a small amount of cold deionized water to remove any uncomplexed β-cyclodextrin.

    • Dry the complex under vacuum or by freeze-drying to obtain a fine powder.

  • Solubility Assessment: Determine the solubility of the resulting complex in water and compare it to the original compound.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This protocol outlines the preparation of a solid dispersion to enhance the dissolution rate of a heptadecanoyl derivative.

Materials:

  • Heptadecanoyl derivative

  • Hydrophilic polymer (e.g., PVP K30, Soluplus®)

  • Suitable organic solvent (e.g., ethanol, methanol, chloroform)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve both the heptadecanoyl derivative and the hydrophilic polymer in a suitable organic solvent. Ensure complete dissolution of both components. The ratio of drug to polymer should be optimized (e.g., starting with 1:1, 1:3, 1:5 by weight).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will produce a thin film or a solid mass on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature (below the glass transition temperature of the polymer and the melting point of the compound) to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, and if necessary, mill it into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Characterization and Dissolution Testing: Characterize the solid dispersion (e.g., using DSC, XRD to confirm amorphous nature) and perform dissolution studies to compare its dissolution rate with the pure compound.

Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement cluster_prep Preparation cluster_method Enhancement Method cluster_analysis Analysis start Poorly Soluble Heptadecanoyl Product dissolve_solvent Dissolve in Organic Solvent start->dissolve_solvent start->dissolve_solvent mix Mix Drug and Polymer Solutions dissolve_solvent->mix complexation Add to Aqueous Cyclodextrin Solution dissolve_solvent->complexation dissolve_polymer Dissolve Polymer in Solvent dissolve_polymer->mix evaporate Solvent Evaporation (Solid Dispersion) mix->evaporate dry Dry Product evaporate->dry precipitate Precipitate/ Isolate Complex complexation->precipitate precipitate->dry characterize Characterize (DSC, XRD, etc.) dry->characterize solubility_test Perform Solubility/ Dissolution Testing characterize->solubility_test end Enhanced Solubility Product solubility_test->end signaling_pathway Decision Tree for Solubility Enhancement Strategy start Solubility Issue with Heptadecanoyl Product q1 Application? start->q1 organic Organic Synthesis/ Formulation q1->organic Organic aqueous Aqueous/Biological Application q1->aqueous Aqueous q2 Heat Sensitive? organic->q2 q3 Ionizable Group Present? aqueous->q3 cosolvent Use Co-solvents (e.g., Hexane/Ethanol) q2->cosolvent Yes solid_dispersion Solid Dispersion (e.g., with PVP) q2->solid_dispersion No ph_adjust pH Adjustment q3->ph_adjust Yes q4 High Concentration Needed? q3->q4 No cyclodextrin Cyclodextrin Complexation q4->cyclodextrin Yes surfactant Use of Surfactants (e.g., Tween 80) q4->surfactant No

References

Validation & Comparative

Validating Heptadecanoyl Chloride as an Internal Standard for Precise Fatty Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking accurate and reliable quantification of fatty acids, the choice of an appropriate internal standard is a critical methodological consideration. This guide provides a comprehensive validation of heptadecanoyl chloride and its derivatives as an internal standard for fatty acid analysis, comparing its performance with other common alternatives and offering detailed experimental protocols.

This compound, and more broadly heptadecanoic acid (C17:0) and its derivatives, are frequently employed as internal standards in quantitative fatty acid analysis. The primary rationale for their use is their low natural abundance in most biological matrices, which minimizes interference with endogenous fatty acids.[1] An ideal internal standard should mimic the chemical behavior of the analytes of interest throughout the analytical process, including extraction, derivatization, and detection, thereby correcting for variations and improving the accuracy and precision of quantification.[2][3]

Performance Comparison of Internal Standards

The selection of an internal standard significantly influences the quality of quantitative data. While isotopically labeled standards are often considered the gold standard due to their near-identical chemical and physical properties to the analytes, odd-chain fatty acids like heptadecanoic acid offer a robust and cost-effective alternative.[1][3] The performance of an internal standard is evaluated based on several key parameters, including linearity, precision, and accuracy (recovery).

Below is a summary of expected performance characteristics for a C17:0-based internal standard compared to other common choices in fatty acid analysis by gas chromatography-mass spectrometry (GC-MS).

Parameter This compound (as C17:0 FAME) Isotopically Labeled Fatty Acids (e.g., C16:0-d4) Other Odd-Chain Fatty Acids (e.g., C19:0)
Linearity (R²) ≥ 0.98[4]Excellent, typically > 0.99Good, typically > 0.99
Precision (RSD%) 0.21–15%[4]Excellent, typically < 15%Good, typically < 15%
Accuracy (Recovery %) 82–122%[4]Excellent, typically 85-115%Good, typically 80-120%
Natural Abundance Very low to absent in most biological samples[1]AbsentVery low to absent, but C19:0 can be present in some feedstocks[5]
Cost Low to moderateHighLow to moderate

Experimental Protocols

Accurate quantification of fatty acids requires meticulous sample preparation and analysis. The following protocols provide a detailed methodology for lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis using a heptadecanoyl-based internal standard.

Lipid Extraction (Folch Method)

This protocol is a widely used method for extracting lipids from biological samples.

  • Homogenization: Homogenize the tissue or cell sample in a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.

  • Internal Standard Spiking: Add a known amount of this compound (or a C17:0 derivative) solution in chloroform to the homogenate.

  • Phase Separation: Add 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the organic and aqueous phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Derivatization is essential to increase the volatility of fatty acids for GC analysis.

  • Saponification: To the dried lipid extract, add 0.5 M NaOH in methanol and heat at 100°C for 10 minutes to hydrolyze the ester linkages.

  • Methylation: Cool the sample and add 14% boron trifluoride (BF₃) in methanol. Heat again at 100°C for 5 minutes to methylate the free fatty acids.

  • Extraction of FAMEs: Cool the sample and add hexane (B92381) and a saturated NaCl solution. Vortex and centrifuge.

  • Collection: Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

GC-MS Analysis

The following are typical parameters for the GC-MS analysis of FAMEs.

  • GC Column: DB-FastFAME capillary column (20 m × 0.18 mm × 0.20 μm) or similar.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector Temperature: 250°C.[4]

  • Oven Temperature Program:

    • Initial temperature of 70°C, hold for 2 minutes.

    • Ramp to 180°C at 15°C/min, hold for 6 minutes.

    • Ramp to 230°C at 10°C/min, hold for 1 minute.[4]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) or Positive Ion Chemical Ionization (PICI).[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

    • Transfer Line Temperature: 250°C.[4]

    • Ion Source Temperature: 300°C.[4]

Visualizing Experimental Workflows

To clarify the relationships between the key steps in the analytical process, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization in Chloroform:Methanol Sample->Homogenization Spiking Spike with This compound Homogenization->Spiking Extraction Lipid Extraction Spiking->Extraction Drying Solvent Evaporation Extraction->Drying Saponification Saponification (NaOH in Methanol) Drying->Saponification Methylation Methylation (BF3 in Methanol) Saponification->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Quantification Data Processing & Quantification GCMS->Quantification

Caption: Experimental workflow for fatty acid analysis.

Validation_Parameters Method_Validation Method Validation Accuracy Accuracy (Recovery) Method_Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Method_Validation->Precision Linearity Linearity & Range Method_Validation->Linearity Selectivity Selectivity & Specificity Method_Validation->Selectivity LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ

References

A Comparative Analysis of Heptadecanoyl Chloride and Stearoyl Chloride Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired outcomes. Acyl chlorides, known for their high reactivity, are crucial intermediates in the formation of esters and amides. This guide provides a detailed comparison of two long-chain acyl chlorides: heptadecanoyl chloride and stearoyl chloride, focusing on their reactivity and physical properties to aid researchers in making informed decisions for their synthetic strategies.

Introduction to this compound and Stearoyl Chloride

This compound (C17H33ClO) and stearoyl chloride (C18H35ClO) are the acyl chloride derivatives of the saturated fatty acids heptadecanoic acid and stearic acid, respectively.[1] Their long alkyl chains confer significant lipophilicity, making them valuable in the synthesis of complex lipids and other biomolecules. The primary locus of reactivity for both molecules is the highly electrophilic carbonyl carbon of the acyl chloride group.[1]

Comparative Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and stearoyl chloride is presented in the table below. These properties are essential for designing reaction conditions and purification strategies.

PropertyThis compoundStearoyl Chloride
Molecular Formula C₁₇H₃₃ClOC₁₈H₃₅ClO
Molecular Weight 288.90 g/mol 302.92 g/mol
Appearance LiquidColorless to pale yellow liquid/waxy solid[2]
Density 0.883 g/mL at 25 °C0.897 g/mL at 25 °C
Boiling Point 176 °C at 4 mmHg174-178 °C at 2 mmHg
Melting Point 12-14 °C[3]21-22 °C
Solubility Soluble in organic solvents; reacts with water.Soluble in non-polar organic solvents like hexane, chloroform, and benzene; hydrolyzes in water.[2]

Reactivity Comparison

The reactivity of acyl chlorides is primarily governed by the electrophilicity of the carbonyl carbon.[1] Both this compound and stearoyl chloride are highly reactive towards nucleophiles. The fundamental reaction mechanism is nucleophilic acyl substitution, which proceeds through a tetrahedral intermediate.

Theoretically, the difference in reactivity between this compound and stearoyl chloride is expected to be minimal. The electronic effect of the alkyl chain on the electrophilicity of the carbonyl carbon is largely inductive. The additional methylene (B1212753) group in stearoyl chloride compared to this compound results in a negligible difference in the electron-donating inductive effect. Therefore, their intrinsic reactivity towards a given nucleophile under identical conditions should be very similar. Any observed differences in reaction rates are more likely to be influenced by steric factors or differences in physical properties affecting mass transfer.

Experimental Protocol for Comparative Reactivity Analysis: Hydrolysis Rate Measurement

To empirically determine and compare the reactivity of this compound and stearoyl chloride, a common method is to measure their rates of hydrolysis.[4] The hydrolysis reaction produces hydrochloric acid (HCl), and the progress of the reaction can be monitored by measuring the change in conductivity of the solution over time.[4]

Objective: To compare the rate of hydrolysis of this compound and stearoyl chloride in an aqueous acetone (B3395972) solution at a constant temperature.

Materials:

  • This compound

  • Stearoyl chloride

  • Acetone (anhydrous)

  • Deionized water

  • Conductivity meter and probe

  • Thermostatic water bath

  • Magnetic stirrer and stir bars

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Solvent Preparation: Prepare a stock solution of 80:20 (v/v) acetone:water.

  • Temperature Equilibration: Place a known volume of the acetone:water solvent mixture into a reaction vessel equipped with a magnetic stir bar and a conductivity probe. Immerse the vessel in a thermostatic water bath set to 25 °C and allow the temperature to equilibrate.

  • Reaction Initiation: Once the temperature is stable, add a precise, small amount of either this compound or stearoyl chloride to the stirring solvent mixture to initiate the hydrolysis reaction.

  • Data Collection: Record the conductivity of the solution at regular time intervals until the conductivity reaches a constant value, indicating the completion of the reaction.

  • Repeat: Repeat the experiment under identical conditions with the other acyl chloride.

  • Data Analysis: The rate constant (k) for the hydrolysis reaction can be determined by plotting the natural logarithm of the difference between the final conductivity (G∞) and the conductivity at time t (Gt) versus time. The slope of this plot will be equal to -k. A comparison of the calculated rate constants will provide a quantitative measure of the relative reactivity of the two acyl chlorides.

Expected Results

The hydrolysis of both this compound and stearoyl chloride will lead to an increase in the conductivity of the solution due to the formation of HCl. It is anticipated that the rate constants for both reactions will be of a similar order of magnitude, reflecting their comparable chemical structures. The table below illustrates the expected format for presenting the experimental results.

Acyl ChlorideInitial Concentration (mol/L)Temperature (°C)Rate Constant, k (s⁻¹)
This compounde.g., 0.0125Experimentally Determined Value
Stearoyl Chloridee.g., 0.0125Experimentally Determined Value

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the general mechanism of nucleophilic acyl substitution and the experimental workflow for the comparative reactivity study.

Caption: General mechanism of nucleophilic acyl substitution for acyl chlorides.

Experimental_Workflow A Prepare 80:20 Acetone:Water Solvent B Equilibrate Solvent to 25°C in Reaction Vessel A->B C Add Acyl Chloride (Heptadecanoyl or Stearoyl) B->C D Record Conductivity vs. Time C->D E Repeat for the Other Acyl Chloride D->E F Plot ln(G∞ - Gt) vs. Time D->F G Determine Rate Constant (k) from the Slope F->G H Compare Rate Constants G->H

Caption: Experimental workflow for comparing the hydrolysis rates of acyl chlorides.

References

A Comparative Guide to Acyl Chloride Derivatization Efficiency for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, derivatization is a critical step to enhance the analytical performance of compounds that are otherwise difficult to analyze using chromatographic techniques. Acylation, the process of introducing an acyl group into a molecule, is a widely used derivatization strategy. Acyl chlorides are highly reactive reagents that readily derivatize compounds containing active hydrogens, such as alcohols, amines, and thiols. This guide provides a comparative overview of Heptadecanoyl Chloride and other common acyl chlorides for derivatization, with a focus on their efficiency and application in gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).

Principle of Acyl Chloride Derivatization

Acyl chlorides react with nucleophilic functional groups (-OH, -NH2, -SH) to form stable, less polar, and more volatile esters, amides, and thioesters, respectively. This transformation is beneficial for several reasons:

  • Increased Volatility: Essential for GC analysis, as it allows the analyte to be vaporized without decomposition.

  • Improved Chromatographic Behavior: Derivatization can lead to better peak shape, reduced tailing, and improved separation from other components in the sample matrix.

  • Enhanced Detector Response: The introduction of a specific acyl group can improve the ionization efficiency in mass spectrometry or the response of other detectors.

  • Improved Thermal Stability: Protects thermally labile functional groups from degradation at high temperatures in the GC inlet.

The choice of acyl chloride depends on the specific requirements of the analysis, including the nature of the analyte, the analytical technique, and the desired properties of the resulting derivative.

Comparison of Acyl Chloride Derivatization Reagents

Acyl ChlorideMolecular FormulaKey Properties of DerivativeTypical Reaction ConditionsPotential Applications & Performance Insights
This compound C17H33ClO- Very high hydrophobicity- Significant increase in molecular weight- Reduced volatility compared to shorter-chain derivativesNot available in searched literature for analytical derivatization. General organic synthesis suggests standard acylation conditions.- Primarily used in organic synthesis for producing fatty acid derivatives[1][2].- The long alkyl chain can be advantageous for LC-MS by significantly increasing retention on reversed-phase columns.- May be suitable for creating derivatives for use as internal standards in fatty acid analysis.- Reduced volatility may limit its utility for GC-MS analysis of smaller analytes.
Acetyl Chloride C2H3ClO- Minimal increase in molecular weight- Good volatilityAnalyte dependent. E.g., for pinacolyl alcohol: ambient temperature for 2 hours in the presence of a base (triethylamine)[3][4][5].- Commonly used to increase the volatility of small polar molecules for GC-MS analysis[3][4][5].- The small size of the acetyl group results in a derivative with good volatility.
Propionyl Chloride C3H5ClO- Moderate increase in molecular weight- Good volatilityNot available in searched literature for direct comparison. Expected to be similar to other short-chain acyl chlorides.- Properties are intermediate between acetyl and butyryl chloride.- Suitable for applications where a slight increase in hydrophobicity and retention time is desired compared to acetylation.
Butyryl Chloride C4H7ClO- Moderate increase in molecular weight- Good volatilityNot available in searched literature for direct comparison. Expected to be similar to other short-chain acyl chlorides.- Offers a balance between increased hydrophobicity for better chromatographic retention and sufficient volatility for GC-MS.
Benzoyl Chloride C7H5ClO- Aromatic group provides UV activity- Increases hydrophobicity and retention on reversed-phase columns- Good for LC-MS applicationsAnalyte dependent. E.g., for neurotransmitters: reaction with 2% benzoyl chloride in acetonitrile (B52724) in the presence of sodium carbonate[6]. For pinacolyl alcohol: ambient temperature for 2 hours with triethylamine[3][5].- Widely used for derivatizing amines and phenols for LC-MS analysis[6][7][8][9][10][11][12].- Fast reaction times under mild conditions[7][8].- Benzoyl derivatives are stable and can significantly enhance ionization efficiency in MS[11].- Limits of detection for many benzoylated compounds are in the low nanomolar range[6][9].

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient derivatization. Below are representative protocols for derivatization using Acetyl Chloride and Benzoyl Chloride, as described in the literature.

Protocol 1: Derivatization of Pinacolyl Alcohol with Acetyl Chloride for GC-MS Analysis

This protocol is adapted from a study on the analysis of a chemical warfare agent marker[3][5].

Materials:

  • Sample containing pinacolyl alcohol (e.g., 50 µL)

  • Triethylamine (B128534)

  • Acetyl Chloride

  • Solvent (e.g., Dichloromethane, if needed for dilution)

  • Autosampler vial with a micro stir bar

Procedure:

  • Place 50 µL of the sample into an autosampler vial equipped with a micro stir bar.

  • Add 378 µL of triethylamine to the vial.

  • Add 192 µL of acetyl chloride to the mixture via pipette.

  • Stir the solution at ambient temperature for 2 hours.

  • After the reaction is complete, the sample can be directly analyzed by GC-MS.

Protocol 2: Derivatization of Neurotransmitters with Benzoyl Chloride for LC-MS/MS Analysis

This protocol is based on a method for the targeted metabolomics of neurochemicals in biological samples[6].

Materials:

  • Supernatant from a biological sample (e.g., 20 µL of tissue homogenate supernatant)

  • 100 mM Sodium Carbonate

  • Benzoyl Chloride solution (2% v/v in acetonitrile)

  • Internal standard mixture (if used)

  • Water

Procedure:

  • To 20 µL of the sample supernatant in a suitable reaction vessel, add 10 µL of 100 mM sodium carbonate.

  • Add 10 µL of the 2% benzoyl chloride solution in acetonitrile.

  • If using an internal standard, add 10 µL of the internal standard mixture at this stage.

  • Vortex the mixture after each addition.

  • Allow the reaction to proceed at room temperature for a specified time (typically short, e.g., 5 minutes).

  • Add 50 µL of water to quench the reaction and reduce the organic content of the sample.

  • The sample is now ready for analysis by LC-MS/MS.

Experimental Workflow and Signaling Pathways

The general workflow for analyzing analytes after derivatization with an acyl chloride is a multi-step process that is critical for achieving accurate and sensitive results.

derivatization_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological or Environmental Sample Extraction Extraction of Analytes Sample->Extraction Derivatization Acylation with Acyl Chloride Extraction->Derivatization Quenching Reaction Quenching Derivatization->Quenching Analysis GC-MS or LC-MS Analysis Quenching->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing

General workflow for acyl chloride derivatization.

Conclusion

The choice of an acyl chloride for derivatization is a critical decision that impacts the overall success of a chromatographic analysis. While this compound is a valuable reagent in organic synthesis, its utility for analytical derivatization, particularly for GC-MS, may be limited by the reduced volatility of its derivatives. For GC-MS applications where increased volatility is paramount, shorter-chain acyl chlorides like Acetyl Chloride are often preferred. For LC-MS analyses, where increased hydrophobicity and retention are beneficial, Benzoyl Chloride is a well-established and highly effective derivatizing agent that can significantly improve the sensitivity and selectivity for a wide range of analytes. Propionyl and Butyryl Chlorides offer intermediate properties that may be advantageous in specific applications.

Researchers should select the most appropriate acyl chloride based on the physicochemical properties of their analyte, the chosen analytical platform, and the specific goals of their study. The protocols and comparative data presented in this guide provide a foundation for making an informed decision and for the development of robust and efficient analytical methods.

References

A Comparative Guide to the Analysis of Heptadecanoyl Chloride Derivatives: LC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptadecanoyl chloride, a derivative of the odd-chain saturated fatty acid heptadecanoic acid (C17:0), and its subsequent derivatives are of increasing interest in various fields of research, including metabolism, signaling, and drug development. Accurate and robust analytical methods are crucial for the quantification and identification of these molecules in complex biological matrices. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound derivatives against other commonly used analytical techniques, supported by experimental data and detailed protocols.

Method Comparison: At a Glance

The choice of analytical technique for this compound derivatives is primarily dictated by the analyte's physicochemical properties, the complexity of the sample matrix, and the desired analytical performance in terms of sensitivity, specificity, and throughput. Due to the high reactivity of the acyl chloride functional group, direct analysis can be challenging. Derivatization is often a necessary step, particularly for Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureLC-MSGC-MSOther Methods (e.g., HPLC-UV)
Principle Separation based on polarity, followed by mass-to-charge ratio detection.Separation based on volatility, followed by mass-to-charge ratio detection.Separation based on polarity, with detection via UV absorbance.
Derivatization Not always required, but can enhance sensitivity and chromatographic performance.Mandatory to increase volatility and thermal stability.Often required to introduce a chromophore for UV detection.
Sensitivity High (typically ng/mL to pg/mL).[1][2]Very high (typically pg/mL to fg/mL).Moderate (typically µg/mL to ng/mL).
Specificity High, especially with tandem MS (MS/MS).High, with characteristic fragmentation patterns.Lower, susceptible to interference from co-eluting compounds.
Throughput High, with typical run times of 5-15 minutes.Moderate, with longer run times due to temperature programming.Moderate to High.
Analyte Suitability Wide range of polar and non-polar compounds. Well-suited for thermally labile molecules.[3]Volatile and thermally stable compounds (after derivatization).Compounds with a UV-absorbing chromophore (native or derivatized).
Matrix Effects Can be significant (ion suppression/enhancement).Generally less pronounced than in LC-MS.Can be affected by matrix components absorbing at the same wavelength.

Quantitative Performance Data

The following tables summarize typical performance characteristics for the analysis of long-chain fatty acid derivatives using LC-MS/MS and GC-MS. It is important to note that specific performance will vary depending on the exact derivative, matrix, instrumentation, and method parameters.

Table 1: LC-MS/MS Performance for Long-Chain Acyl-CoA Derivatives (as a proxy for this compound Derivatives)

ParameterTypical PerformanceReference
Limit of Detection (LOD) 0.1 - 10 ng/mL[1]
Limit of Quantitation (LOQ) 0.5 - 20 ng/mL[1]
Linearity (r²) > 0.99[1]
Precision (%RSD) < 15%[1]
Accuracy (%Recovery) 85 - 115%[1]

Table 2: GC-MS Performance for Fatty Acid Methyl Esters (FAMEs) (as a proxy for derivatized this compound)

ParameterTypical PerformanceReference
Limit of Detection (LOD) 0.01 - 1 pg/injection
Limit of Quantitation (LOQ) 0.05 - 5 pg/injection
Linearity (r²) > 0.99
Precision (%RSD) < 10%
Accuracy (%Recovery) 90 - 110%

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound derivatives by LC-MS/MS and GC-MS.

Protocol 1: LC-MS/MS Analysis of Heptadecanoyl-CoA

This protocol is adapted for a common derivative of this compound, heptadecanoyl-Coenzyme A.

1. Sample Preparation (Protein Precipitation & Extraction):

  • To 100 µL of biological sample (e.g., cell lysate, plasma), add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., C19:0-CoA).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile:water.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for heptadecanoyl-CoA and the internal standard.

Protocol 2: GC-MS Analysis of this compound as its Methyl Ester Derivative

This protocol involves the derivatization of this compound to its more stable and volatile methyl ester.

1. Derivatization (Esterification):

  • To a dried sample containing this compound, add 500 µL of 0.5 M sodium methoxide (B1231860) in methanol.[4]

  • Vortex vigorously for 1 minute and let the reaction proceed at room temperature for 10 minutes.

  • Neutralize the reaction by adding 50 µL of glacial acetic acid.

  • Add 1 mL of hexane (B92381) and 1 mL of water, vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a GC vial.

2. GC-MS Conditions:

  • GC System: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

Signaling Pathways and Experimental Workflows

To visualize the biological context and analytical processes, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathways Involving Heptadecanoic Acid

Heptadecanoic acid (C17:0), the parent fatty acid of this compound, has been shown to influence key cellular signaling pathways.

Heptadecanoic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Heptadecanoic_Acid->PI3K Inhibits Heptadecanoic_Acid->JAK Inhibits Apoptosis Apoptosis Heptadecanoic_Acid->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes STAT STAT JAK->STAT STAT->Cell_Growth Promotes

Caption: Heptadecanoic acid's influence on PI3K/Akt and JAK/STAT pathways.

Experimental Workflow: LC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound derivatives using LC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction & Protein Precipitation Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (MS/MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Quantification Quantification Detection->Quantification Identification Identification Detection->Identification

Caption: A generalized workflow for LC-MS analysis of this compound derivatives.

Conclusion

Both LC-MS and GC-MS are powerful techniques for the analysis of this compound derivatives. LC-MS offers the significant advantage of analyzing these reactive and often non-volatile compounds with minimal or no derivatization, leading to simpler sample preparation and higher throughput.[3] Its applicability to a wide range of derivatives makes it a versatile tool in lipidomics and metabolomics.

Conversely, GC-MS, while requiring a derivatization step, can offer exceptional sensitivity and chromatographic resolution for volatile derivatives. The choice between these methods will ultimately depend on the specific research question, available instrumentation, and the required analytical performance. For complex biological matrices and the need for high throughput, LC-MS/MS is often the preferred method. However, for targeted, high-sensitivity analysis where derivatization is feasible, GC-MS remains a valuable alternative.

References

A Head-to-Head Comparison: GC-MS vs. GC-FID for Lipid Analysis Featuring Heptadecanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantitative analysis of lipids is paramount. The choice of analytical technique can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison of two common gas chromatography (GC) detector systems—Mass Spectrometry (GC-MS) and Flame Ionization Detection (GC-FID)—for the analysis of lipids derivatized with Heptadecanoyl Chloride.

This compound is a valuable tool in lipid analysis, often used to derivatize lipids to form heptadecanoic acid esters. This process enhances the volatility of the lipid molecules, making them amenable to gas chromatography. Furthermore, as heptadecanoic acid (C17:0) is a fatty acid with an odd number of carbons, it is present in very low concentrations in most biological samples, making its derivatives ideal for use as internal standards to ensure accurate quantification.

This guide will delve into the performance characteristics of GC-MS and GC-FID in this application, supported by experimental data and detailed protocols to aid in selecting the optimal method for your research needs.

At a Glance: GC-MS vs. GC-FID for Heptadecanoyl Derivative Analysis

FeatureGC-MSGC-FID
Principle of Detection Measures mass-to-charge ratio of ionized molecules.Measures the ions produced during the combustion of organic compounds in a hydrogen flame.
Selectivity High - Can distinguish between co-eluting compounds based on their mass spectra.Low - Responds to any compound that combusts in the flame.
Sensitivity Very High (pg to fg range)High (pg to ng range)
Identification Capability Excellent - Provides structural information for compound identification.Poor - Relies solely on retention time for identification.
Linearity Good (typically 3-4 orders of magnitude)Excellent (typically 5-7 orders of magnitude)
Cost Higher initial investment and maintenance costs.Lower initial investment and maintenance costs.
Robustness More complex and can be more susceptible to matrix effects.Highly robust and less prone to contamination.

Quantitative Performance Comparison

The following table summarizes typical quantitative performance data for the analysis of fatty acid derivatives, such as those formed using this compound, on both GC-MS and GC-FID systems. These values are representative and can vary based on the specific instrument, method, and sample matrix.

ParameterGC-MSGC-FID
Limit of Detection (LOD) 0.1 - 10 pg1 - 100 pg
Limit of Quantification (LOQ) 0.5 - 50 pg5 - 500 pg
Linearity (r²) > 0.99> 0.99
Precision (%RSD) < 5%< 5%

Experimental Workflow and Protocols

A typical workflow for the analysis of lipids using this compound derivatization followed by GC-MS or GC-FID analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection cluster_data Data Analysis lipid_extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) derivatization Derivatization with This compound lipid_extraction->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation gc_ms GC-MS gc_separation->gc_ms gc_fid GC-FID gc_separation->gc_fid ms_data Mass Spectra Analysis & Quantification gc_ms->ms_data fid_data Peak Area Quantification gc_fid->fid_data

Experimental workflow for lipid analysis.
Detailed Experimental Protocols

1. Lipid Extraction (Folch Method)

  • Homogenize the biological sample (e.g., tissue, cells) in a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

  • Centrifuge the mixture to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization with this compound

  • To the dried lipid extract, add a known amount of an internal standard (if this compound is not being used for this purpose).

  • Add 1 mL of a 5% solution of this compound in a suitable solvent (e.g., toluene).

  • Add 200 µL of pyridine (B92270) as a catalyst.

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling, add 2 mL of hexane (B92381) and 2 mL of water.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the heptadecanoyl esters for GC analysis.

3. GC-MS and GC-FID Analysis

The following are typical instrument parameters. Optimization may be required for specific applications.

ParameterGC-MSGC-FID
GC System Agilent 8890 GC coupled to a 5977B MSD or equivalentAgilent 8890 GC with FID or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similarDB-23 (60 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250°C250°C
Oven Program 100°C (1 min), ramp to 250°C at 10°C/min, hold for 5 min100°C (1 min), ramp to 230°C at 4°C/min, hold for 10 min
Carrier Gas Helium, constant flow at 1.0 mL/minHelium, constant flow at 1.2 mL/min
Detector Temperature N/A (MS Transfer Line at 280°C)280°C
MS Parameters Ion Source: 230°C, Quadrupole: 150°C, Scan Range: m/z 50-550N/A
FID Parameters N/AHydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (N₂): 25 mL/min
Injection Volume 1 µL (Split or Splitless)1 µL (Split)

Discussion and Recommendations

The choice between GC-MS and GC-FID for the analysis of lipids derivatized with this compound depends on the specific goals of the research.

GC-MS is the superior choice when:

  • High sensitivity is required: GC-MS can detect and quantify analytes at very low concentrations.[1]

  • Compound identification is critical: The mass spectrum provides a unique fingerprint of the molecule, allowing for confident identification.[2] This is particularly useful for identifying unknown lipids in a complex sample.

  • Complex matrices are being analyzed: The selectivity of the mass spectrometer can help to resolve the target analytes from interfering compounds in the sample matrix.

GC-FID is a suitable and often preferred choice when:

  • Robust and routine quantification is the primary goal: GC-FID is a highly reliable and reproducible technique, making it ideal for high-throughput quantitative analysis.[3]

  • Cost is a major consideration: GC-FID systems are significantly less expensive to purchase and maintain than GC-MS systems.[2]

  • A wide linear dynamic range is needed: GC-FID can accurately quantify compounds over a broader range of concentrations compared to GC-MS.

References

Navigating the Nuances of Lipid Quantification: A Comparative Guide to Using Heptadecanoyl-Based Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and precision of lipid quantification are paramount for generating reliable and reproducible data. This guide provides an objective comparison of the use of heptadecanoyl-based internal standards in lipid analysis with other common quantification strategies, supported by experimental principles and detailed methodologies.

The quantification of lipids is a critical aspect of numerous research fields, from understanding metabolic diseases to developing new therapeutics. A key challenge in analytical chemistry is accounting for sample loss and variations during experimental procedures. The use of an internal standard (IS) is a widely accepted strategy to mitigate these issues and ensure the accuracy and precision of quantitative results. Heptadecanoic acid (C17:0) and its derivatives, often synthesized using heptadecanoyl chloride, are frequently employed as internal standards because they are naturally absent or present in very low concentrations in most biological samples.[1]

The Role of Internal Standards in Lipid Analysis

An internal standard is a compound of known concentration that is added to a sample at the beginning of the analytical workflow.[1] The IS should ideally mimic the chemical and physical properties of the analytes of interest, allowing it to experience similar effects during sample preparation, extraction, and analysis. By comparing the analytical signal of the endogenous lipids to that of the co-analyzed internal standard, variations can be normalized, leading to more accurate quantification.

An ideal internal standard should possess the following characteristics:

  • Chemical and Physical Similarity: It should behave similarly to the analyte during extraction and chromatographic separation.

  • Distinguishable Signal: It must be clearly distinguishable from the analytes of interest by the analytical instrument (e.g., different mass-to-charge ratio or retention time).

  • Not Naturally Present: It should not be present in the original sample.

  • Stability: It must remain stable throughout the entire analytical procedure.

Heptadecanoyl-Based Compounds as Internal Standards

This compound is a reactive compound primarily used in the synthesis of various heptadecanoyl-containing lipids, which then serve as internal standards.[2] For instance, it can be used to synthesize triheptadecanoin (B54981) (a triglyceride), cholesteryl heptadecanoate (a cholesterol ester), or heptadecanoic acid itself. These C17:0-containing lipids are effective internal standards for their respective lipid classes.

The primary advantage of using odd-chain fatty acid-based standards like those derived from this compound is their low natural abundance in most biological systems, which minimizes interference with the endogenous lipids being measured.

Comparison of Internal Standard Strategies

The choice of internal standard significantly impacts the accuracy and precision of lipid quantification. Below is a comparison of common internal standard strategies.

Internal Standard TypePrincipleAdvantagesDisadvantagesTypical Application
Odd-Chain Fatty Acid-Based Standards (e.g., Heptadecanoic Acid) A non-endogenous fatty acid is added to the sample. Quantification is based on the response factor relative to this standard.- Low natural abundance in most samples.- Cost-effective compared to stable isotope standards.- Commercially available.- May not perfectly mimic the behavior of all endogenous fatty acids (e.g., different chain lengths and saturation).- Assumes equal ionization efficiency for all analytes relative to the standard.- Total fatty acid profiling.- Quantification of specific lipid classes when class-specific standards are used (e.g., triheptadecanoin for triglycerides).
Stable Isotope-Labeled (SIL) Standards An isotopically labeled version of the analyte of interest (e.g., deuterated or ¹³C-labeled) is used as the internal standard.- Considered the "gold standard" for accuracy.[1]- Chemically and physically identical to the analyte, ensuring similar extraction and ionization behavior.- Provides the highest precision and accuracy.- Can be expensive.- A specific SIL standard is needed for each analyte to be quantified.- Targeted lipidomics where absolute quantification of specific lipids is required.
External Standardization A calibration curve is generated from a series of known concentrations of standards, and the sample concentration is determined from this curve.- Simple to implement.- Does not account for sample-specific matrix effects or variations in extraction efficiency.- Generally less accurate and precise than internal standardization.- Situations where a suitable internal standard is not available or when high accuracy is not the primary goal.

Experimental Protocols

Accurate lipid quantification relies on robust and well-defined experimental protocols. Below are detailed methodologies for lipid extraction, derivatization (a common step for gas chromatography analysis), and a typical analytical workflow.

Experimental Workflow for Lipid Quantification

G Figure 1: General workflow for lipid quantification using an internal standard. A Sample Collection B Addition of Internal Standard (e.g., Heptadecanoic Acid) A->B C Lipid Extraction (e.g., Folch or Bligh-Dyer method) B->C D Derivatization (e.g., to FAMEs using BF3-Methanol) C->D E Analytical Measurement (e.g., GC-MS or LC-MS) D->E F Data Analysis (Quantification relative to IS) E->F

Caption: General workflow for lipid quantification using an internal standard.

Protocol 1: Lipid Extraction (Folch Method)
  • Homogenization: Homogenize the tissue sample in a chloroform/methanol mixture (2:1, v/v).

  • Addition of Internal Standard: Add a known amount of the heptadecanoyl-based internal standard (e.g., heptadecanoic acid in a suitable solvent) to the homogenate.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to achieve clear phase separation.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for derivatization or direct analysis.

Protocol 2: Fatty Acid Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF3)-Methanol

This procedure converts fatty acids into their more volatile methyl esters, which are suitable for gas chromatography (GC) analysis.

  • Sample Preparation: Place the dried lipid extract in a screw-capped glass tube.

  • Reagent Addition: Add 2 mL of 14% boron trifluoride in methanol.[3]

  • Heating: Heat the tube at 100°C for 30 minutes.[4]

  • Cooling: Cool the reaction mixture to room temperature.

  • Extraction: Add 1 mL of water and 2 mL of hexane (B92381), then vortex to extract the FAMEs into the hexane layer.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

Comparison of Derivatization Methods for Fatty Acid Analysis

While this compound is not commonly used as a direct derivatization agent, various other reagents are employed to enhance the volatility and chromatographic properties of fatty acids for GC analysis.

Derivatization ReagentReaction ConditionsAdvantagesDisadvantages
Boron Trifluoride (BF3)-Methanol Heating at 60-100°C for 5-30 minutes.- Effective for a wide range of fatty acids.- Commercially available.- The reagent is corrosive and moisture-sensitive.
Methanolic HCl Refluxing for ~2 hours or heating at 50°C overnight.[5][6]- All fatty acids are esterified at approximately the same rate.[5]- Longer reaction times compared to other methods.[5]
Acetyl Chloride/Methanol Can be used to generate HCl in situ for esterification.[3][7]- Convenient, safe, and inexpensive.[3]- The reaction can be vigorous.
Benzoyl Chloride Used for derivatization for LC-MS analysis, often at ambient conditions.[8]- Improves sensitivity and chromatographic behavior for LC-MS.[8]- Can derivatize multiple lipid classes.[8]- Primarily for LC-MS, not GC-MS of FAMEs.

Logical Relationship of Derivatization and Analysis

G Figure 2: Decision logic for fatty acid derivatization and analysis. A Analytical Goal: Quantify Fatty Acids B Analytical Platform? A->B C_GC GC-MS B->C_GC Gas Chromatography C_LC LC-MS B->C_LC Liquid Chromatography D_GC Derivatization to Volatile Esters (FAMEs) Required C_GC->D_GC D_LC Derivatization Optional (e.g., Benzoyl Chloride for improved sensitivity) C_LC->D_LC E Analysis of Derivatives D_GC->E D_LC->E

Caption: Decision logic for fatty acid derivatization and analysis.

Conclusion

The accurate and precise quantification of lipids is fundamental to high-quality research in numerous scientific disciplines. While this compound itself is not a common derivatizing agent for routine fatty acid analysis, it is a key precursor for synthesizing heptadecanoyl-based lipids that serve as excellent internal standards. The use of an odd-chain fatty acid internal standard, such as heptadecanoic acid, provides a cost-effective and reliable method for correcting analytical variability, particularly in total fatty acid profiling. For the highest level of accuracy and precision in targeted lipidomics, stable isotope-labeled internal standards remain the gold standard. The choice of the appropriate internal standard and derivatization method should be carefully considered based on the specific analytical goals, the lipid classes of interest, and the available instrumentation.

References

A Comparative Guide to Catalysts for Derivatization with Heptadecanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptadecanoyl chloride is a long-chain acyl chloride used in organic synthesis to introduce the 17-carbon heptadecanoyl group onto various substrates. This process, known as acylation or derivatization, is crucial for modifying the properties of molecules, such as in the synthesis of complex lipids, derivatization for analytical purposes, or the creation of novel drug candidates. The efficiency of this derivatization is highly dependent on the choice of catalyst.

While specific comparative studies on the derivatization efficiency of this compound with a range of catalysts are not extensively documented in publicly available literature, a wealth of knowledge exists for the acylation of various functional groups (amines, alcohols, phenols, and aromatic rings) using other acyl chlorides. The principles and catalysts used in these reactions are directly applicable to derivatizations with this compound. This guide provides a comparative overview of common catalysts, their performance, and supporting experimental protocols to aid researchers in selecting the optimal conditions for their specific application.

Comparison of Catalyst Performance for Acylation Reactions

The choice of catalyst for acylation with an acyl chloride like this compound depends on the substrate being derivatized (e.g., alcohol, amine, aromatic compound) and the desired reaction conditions. Catalysts for these reactions can be broadly categorized into Lewis acids, organocatalysts (bases), and solid-supported catalysts.

Catalyst TypeExamplesSubstratesAdvantagesDisadvantagesTypical Yields
Lewis Acids AlCl₃, FeCl₃, ZnCl₂, Sc(OTf)₃, Bi(OTf)₃Aromatic Compounds (Friedel-Crafts), Alcohols, PhenolsHigh reactivity, effective for unactivated substrates.[1]Often required in stoichiometric amounts, moisture-sensitive, can lead to side reactions, difficult to remove.[2][3]Good to Excellent (70-95%)[4]
Organocatalysts (Bases) 4-(Dimethylamino)pyridine (DMAP), Triethylamine (Et₃N), PyridineAlcohols, Amines, PhenolsMild reaction conditions, high selectivity, often used in catalytic amounts.[2]Can be toxic, may be difficult to remove from the reaction mixture.[5]Excellent (>90%)[6]
Solid-Supported Catalysts ZSM-5-SO₃H, ZnO, ClaysAlcohols, Amines, Phenols, Aromatic CompoundsEasily separable and recyclable, environmentally benign.[2][7]Can have lower activity than homogeneous catalysts, may require higher temperatures.Good to Excellent (70-95%)[2]
Catalyst-Free Heat, MicrowaveAlcohols, Amines, Thiols"Green" methodology, no catalyst removal needed.[8]May require higher temperatures and longer reaction times, not suitable for all substrates.[8]Good to Excellent[8]

Experimental Protocols

The following are generalized experimental protocols for acylation reactions that can be adapted for use with this compound.

Protocol 1: Lewis Acid-Catalyzed Acylation of an Aromatic Compound (Friedel-Crafts Acylation)

This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic substrates.[9][10]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the anhydrous Lewis acid (e.g., AlCl₃, 1.2 equivalents) in a dry, inert solvent such as dichloromethane (B109758) or 1,2-dichloroethane (B1671644) under a nitrogen atmosphere.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Dissolve the aromatic substrate (1.0 equivalent) in the dry solvent and add it dropwise to the Lewis acid suspension. Subsequently, add a solution of this compound (1.05 equivalents) in the same solvent dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.

Protocol 2: Organocatalyst-Mediated Acylation of an Alcohol

This protocol describes a general method for the esterification of alcohols using an acyl chloride and a basic catalyst.[11]

  • Reaction Setup: In a round-bottom flask, dissolve the alcohol (1.0 equivalent) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05-0.2 equivalents) in a dry, non-protic solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Acyl Chloride: Add this compound (1.1 equivalents) dropwise to the solution at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, wash the organic mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography.

Protocol 3: Solid-Supported Acid Catalyst for Acylation of an Amine

This protocol is based on the use of a reusable solid acid catalyst for the acylation of amines.[2]

  • Reaction Setup: To a mixture of the amine (1.0 equivalent) and this compound (1.2 equivalents) under solvent-free conditions, add the solid acid catalyst (e.g., ZSM-5-SO₃H, 0.01 g per mmol of amine).

  • Reaction: Stir the mixture at room temperature for 5-30 minutes. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, add a suitable organic solvent (e.g., ethyl acetate) and filter to recover the catalyst. The filtrate can be washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the amide product.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the catalytic acylation of a substrate with this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_flask 1. Prepare Reaction Vessel (Flame-dried, N2 atmosphere) prep_reagents 2. Add Substrate and Solvent prep_flask->prep_reagents prep_catalyst 3. Add Catalyst prep_reagents->prep_catalyst add_acyl 4. Add this compound (Dropwise, controlled temperature) prep_catalyst->add_acyl stir 5. Stir Reaction Mixture (Monitor by TLC) add_acyl->stir quench 6. Quench Reaction stir->quench Reaction Complete extract 7. Extraction and Washing quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify Product (Chromatography/Recrystallization) dry->purify analyze 10. Characterize Product (NMR, MS, IR) purify->analyze

Caption: General workflow for the catalytic acylation of a substrate.

References

Evaluating Matrix Effects of Heptadecanoyl Chloride in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipid species in biological matrices is a critical aspect of biomedical research and drug development. Heptadecanoyl chloride, a reactive derivative of heptadecanoic acid (C17:0), presents unique analytical challenges due to its inherent reactivity and the complexity of the biological milieu. A primary obstacle to its precise measurement is the phenomenon known as "matrix effects," where co-eluting endogenous substances interfere with the ionization and detection of the analyte, leading to either suppression or enhancement of the analytical signal.[1] This guide provides a comparative overview of analytical strategies to evaluate and mitigate matrix effects when analyzing heptadecanoic acid, the stable hydrolysis product of this compound, in biological samples.

Due to the reactive nature of acyl chlorides, direct analysis is often impractical. Therefore, analytical methods typically involve hydrolysis of the acyl chloride to its corresponding carboxylic acid (heptadecanoic acid) followed by derivatization to a more stable and analytically amenable form, such as a fatty acid methyl ester (FAME) or other derivatives. This guide focuses on the analytical methodologies for the resulting heptadecanoic acid.

Comparative Analysis of Analytical Platforms

The two most common platforms for the quantitative analysis of fatty acids in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique has its advantages and is susceptible to matrix effects in different ways.

Analytical PlatformPrincipleCommon DerivatizationSusceptibility to Matrix EffectsMitigation Strategies
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis.Methylation (to form FAMEs), Silylation (to form TMS esters).[2][3]Matrix-induced signal enhancement: Co-extracted matrix components can coat active sites in the injector and column, reducing analyte degradation and improving peak shape, leading to overestimation.[1][4]- Thorough sample cleanup- Use of stable isotope-labeled internal standards- Matrix-matched calibration standards
LC-MS/MS Separation of compounds in the liquid phase followed by mass analysis.Often analyzed without derivatization, but derivatization can improve ionization.Ion suppression or enhancement: Co-eluting matrix components (e.g., phospholipids, salts) interfere with the ionization process in the MS source, leading to under- or overestimation.[1][5] ESI is more susceptible than APCI.[1]- Efficient sample preparation (e.g., LLE, SPE)- Use of stable isotope-labeled internal standards- Chromatographic separation optimization- Dilution of the sample extract

Experimental Protocols

Sample Preparation: Extraction and Derivatization

A robust sample preparation protocol is the first line of defense against significant matrix effects. The choice of method depends on the biological matrix (e.g., plasma, serum, tissue) and the analytical platform.

1. Lipid Extraction (Folch Method)

This classic method offers high recovery of a broad range of lipids.

  • Objective: To extract total lipids from a biological sample.

  • Procedure:

    • Homogenize the biological sample (e.g., 100 µL of plasma) with a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

    • Vortex thoroughly to ensure complete mixing and precipitation of proteins.

    • Add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers. The lower chloroform layer contains the lipids.

    • Collect the lower layer and evaporate the solvent under a stream of nitrogen.

2. Hydrolysis of Lipids to Free Fatty Acids

  • Objective: To release heptadecanoic acid from its esterified forms.

  • Procedure:

    • To the dried lipid extract, add a solution of 1N KOH in methanol.

    • Incubate at 60°C for 1 hour to facilitate saponification.

    • Acidify the mixture with 1N HCl to a pH below 5.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

  • Objective: To convert heptadecanoic acid into its more volatile methyl ester.

  • Procedure:

    • To the acidified sample, add 2 mL of 12% (w/w) BCl₃-methanol.

    • Heat at 60°C for 10 minutes.

    • After cooling, add 1 mL of water and 1 mL of hexane (B92381).

    • Vortex vigorously to extract the FAMEs into the hexane layer.

    • The upper hexane layer is collected for GC-MS analysis.[6]

4. Derivatization for LC-MS/MS Analysis (Optional but can improve sensitivity)

While often not necessary, derivatization can enhance ionization efficiency for fatty acids.

  • Objective: To improve the detection of heptadecanoic acid.

  • Procedure:

    • To the dried free fatty acid sample, add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile (B52724) and 25 µL of 1% diisopropylethylamine in acetonitrile.

    • Incubate at room temperature for 20 minutes.

    • Dry the sample and reconstitute in a suitable solvent for LC-MS/MS injection.[7]

Evaluation of Matrix Effects

A quantitative assessment of matrix effects is crucial for method validation. The post-extraction spike method is a widely accepted approach.

Experimental Workflow for Matrix Effect Evaluation

MatrixEffect_Workflow cluster_analysis Analysis cluster_calc Calculation A Set A: Analyte in Solvent Analysis LC-MS/MS or GC-MS Analysis A->Analysis B Set B: Blank Matrix Extract + Analyte B->Analysis C Set C: Matrix Spiked with Analyte -> Extract C->Analysis ME Matrix Effect (%) = (Peak Area B / Peak Area A) * 100 Analysis->ME RE Recovery (%) = (Peak Area C / Peak Area B) * 100 Analysis->RE Signaling_Pathway cluster_metabolism Metabolic Fates cluster_signaling Potential Signaling Roles HC This compound HA Heptadecanoic Acid (C17:0) HC->HA Hydrolysis in Biological Matrix HCoA Heptadecanoyl-CoA HA->HCoA Acyl-CoA Synthetase GPCR GPCR Activation HA->GPCR PKC Protein Kinase C Modulation HA->PKC PL Incorporation into Phospholipids HCoA->PL TAG Storage as Triacylglycerols HCoA->TAG BetaOx Beta-Oxidation HCoA->BetaOx

References

Safety Operating Guide

Safe Disposal of Heptadecanoyl Chloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of heptadecanoyl chloride are critical for ensuring laboratory safety and environmental compliance. As a corrosive and water-reactive acyl chloride, it demands a methodical approach to neutralization and waste management. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage this compound waste from initial handling to final disposal.

Immediate Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It reacts with moisture, including humidity in the air, to produce hydrogen chloride (HCl) gas, which is also corrosive and can cause respiratory irritation.[2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. The required PPE includes:

  • Eye Protection: Chemical safety goggles and a full faceshield.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a respirator with an appropriate filter, such as a type ABEK (EN 14387) respirator filter.[1]

This compound: Key Data

The following table summarizes essential quantitative and safety data for this compound.

PropertyDataReference
CAS Number 40480-10-2[1]
Molecular Formula C₁₇H₃₃ClO[3]
Molecular Weight 288.90 g/mol [1]
Form Liquid[1]
Density 0.883 g/mL at 25 °C[1]
Boiling Point 176 °C at 4 mmHg[1]
Flash Point 110 °C (230 °F) - closed cup[1]
Hazard Classifications Skin Corrosion 1B, Eye Damage 1[1]
GHS Hazard Statements H314: Causes severe skin burns and eye damage[1]
Storage Class 8A: Combustible, corrosive hazardous materials[1]

Disposal Principle: Neutralize Before Disposal

Direct disposal of unreacted this compound is unsafe and violates hazardous waste regulations.[4][5] Acyl chlorides are highly reactive and must be neutralized (or "quenched") to a less hazardous form before being collected as chemical waste. The standard procedure involves a controlled reaction with a nucleophile, such as an alcohol or a basic aqueous solution, to convert the this compound into a more stable derivative.

Experimental Protocol: Neutralization of this compound

This protocol details the methodology for safely neutralizing small quantities of this compound typically found in a research setting.

Objective: To convert reactive this compound into less hazardous heptadecanoic acid (via hydrolysis) or an ethyl heptadecanoate ester (via alcoholysis) for safe disposal.

Materials:

  • This compound waste

  • Appropriate three-necked flask or beaker (large enough to contain 5-10 times the volume of the quenching solution)

  • Stir plate and magnetic stir bar

  • Dropping funnel or pipette

  • Ice bath

  • Quenching Solution (choose one):

    • Option A (Basic Hydrolysis): 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH).

    • Option B (Alcoholysis): Ethanol or isopropanol.

  • pH paper

  • Appropriate hazardous waste container

Procedure:

  • Prepare the Setup:

    • Perform all operations within a chemical fume hood.

    • Place the flask/beaker containing the quenching solution in an ice bath on a stir plate. Ensure the quenching solution's volume is at least 10 times the volume of the this compound to be neutralized.

    • Begin gentle stirring of the quenching solution.

  • Controlled Addition:

    • Slowly and carefully add the this compound dropwise to the cold, stirring quenching solution using a pipette or dropping funnel.

    • CRITICAL: The reaction is exothermic. Control the rate of addition to keep the temperature from rising significantly and to prevent violent splashing or fuming.

  • Reaction and Verification:

    • After the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes, then remove the ice bath and let the mixture slowly warm to room temperature while continuing to stir for another 1-2 hours to ensure the reaction is complete.

    • If using the basic hydrolysis method (Option A), check the pH of the aqueous layer with pH paper. The solution should be neutral or slightly basic (pH 7-10). If it is still acidic, slowly add more base until the desired pH is reached.

  • Waste Collection:

    • The resulting mixture now contains either the sodium salt of heptadecanoic acid or ethyl heptadecanoate, along with water and salt or excess alcohol.

    • Transfer the neutralized mixture to a designated hazardous waste container.

    • Do not mix this waste with other waste streams, especially incompatible ones.[6][7]

Spill Management

In the event of a spill, immediate and safe response is crucial.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area. Ensure the fume hood is operating or increase ventilation.

  • Contain the Spill: Use an inert, liquid-absorbent, non-combustible material such as vermiculite, sand, or a commercial sorbent like Chemizorb®. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material into a compatible, sealable waste container.

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste for professional disposal.

Disposal Workflow and Logistics

The following diagram illustrates the logical steps and decision points for the proper management and disposal of this compound.

G This compound Disposal Workflow start Start: Handling This compound ppe_check Wear Full PPE? (Fume Hood, Goggles, Faceshield, Gloves) start->ppe_check work_done Work Complete ppe_check->work_done Yes stop STOP Do Not Proceed Without Proper PPE ppe_check->stop No has_waste Residual Heptadecanoyl Chloride Waste? work_done->has_waste neutralize Step 1: Neutralize Waste (Slowly add to alcohol or basic solution in ice bath) has_waste->neutralize Yes empty_container Triple-Rinse Container with Neutralizing Agent has_waste->empty_container No (Container Only) verify Step 2: Verify Neutralization (Stir, check pH if applicable) neutralize->verify collect Step 3: Collect Neutralized Waste in Compatible Container verify->collect label_waste Step 4: Label Waste Container (Contents, Hazards, Date) collect->label_waste store Store in Satellite Accumulation Area label_waste->store ehrs_pickup Arrange for EHRS/ Licensed Disposal Pickup store->ehrs_pickup end End of Process ehrs_pickup->end empty_container->collect Collect rinsate as hazardous waste

Caption: Workflow for the safe neutralization and disposal of this compound.

Final Waste Storage and Disposal

  • Container Requirements: All waste, including neutralized solutions and spill cleanup debris, must be stored in a chemically compatible container with a secure, leak-proof lid.[8] The original container may be used if it is in good condition.[6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents (e.g., "Neutralized this compound Waste: Water, Ethanol, Ethyl Heptadecanoate"), the date of accumulation, and associated hazards (e.g., "Corrosive - Neutralized").

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[4][6] This area should be at or near the point of generation and away from incompatible materials.[4][8]

  • Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHRS) office or equivalent department to arrange for the pickup and final disposal of the hazardous waste.[4] Never pour neutralized or unreacted this compound down the drain.[4][5]

References

Personal protective equipment for handling Heptadecanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Heptadecanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of this compound (Margaroyl chloride). Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact. This compound is a corrosive and water-reactive compound, demanding meticulous handling and a thorough understanding of its hazardous properties.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its primary hazards.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage.[1][2]
Corrosive to MetalsGHS05WarningMay be corrosive to metals.[3]
Water-ReactivityDecomposes in contact with water to liberate toxic gases (Hydrogen Chloride).[3]

Synonyms: Margaroyl Chloride[1][3] CAS Number: 40480-10-2[1][3] Molecular Formula: C₁₇H₃₃ClO[3][4] Molecular Weight: 288.90 g/mol [1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles must be tight-sealing. A face shield should be worn over the goggles to protect the entire face.[5][6]
Skin/Body Chemical-Resistant Lab Coat and ApronA lab coat made of a non-porous material is required. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[3]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Double gloving is advised for extended operations.
Respiratory Respirator with Appropriate CartridgeA NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge is required, especially when working outside of a fume hood or with heated material.[1] Cartridge color codes: Black for organic vapors and White for acid gases. A yellow cartridge protects against both.[7][8]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe procedure for handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood.[5]
  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][6]
  • Keep the container of this compound tightly closed when not in use and store it under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture.[5][9]
  • Remove all sources of ignition from the work area.[5]

2. Dispensing and Use:

  • Before opening, allow the container to reach room temperature to prevent condensation of moisture from the air into the chemical.
  • Carefully uncap the container, being mindful of any potential pressure buildup.[3]
  • Use clean, dry glassware and equipment.
  • Dispense the required amount of the liquid using a glass syringe or a cannula for transfers.
  • Immediately recap the container after dispensing.
  • Perform all reactions in a well-ventilated fume hood.

3. Post-Handling:

  • Thoroughly decontaminate all equipment that has come into contact with this compound.
  • Wipe down the work area in the fume hood with a suitable decontaminating solution.
  • Remove PPE in the correct order to avoid cross-contamination.
  • Wash hands and forearms thoroughly with soap and water after removing gloves.[3]

Emergency and Spill Response Plan

Immediate and appropriate action is crucial in the event of a spill or exposure.

Exposure First Aid
Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5][10]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][10]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Cleanup Protocol

For Small Spills (less than 100 mL) inside a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Use a non-combustible absorbent material like vermiculite, dry sand, or a commercial chemical absorbent to contain the spill. Do not use paper towels or other combustible materials.

  • Neutralization (with caution): Slowly and carefully add a neutralizing agent such as sodium bicarbonate or a commercial acid neutralizer. Be prepared for a reaction.

  • Collection: Once the reaction has ceased, carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a soap and water solution.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

For Large Spills (greater than 100 mL) or any spill outside of a fume hood:

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent entry.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

1. Waste Collection:

  • Collect all waste containing this compound (including reaction residues, contaminated absorbents, and disposable PPE) in a designated, properly labeled, and sealed hazardous waste container.
  • The container must be compatible with corrosive materials.
  • Do not mix this compound waste with other waste streams, especially aqueous or protic solvent waste.

2. Quenching of Reactive Waste (for experienced personnel only):

  • Reaction mixtures containing unreacted this compound must be quenched before disposal.
  • Slowly and carefully add the reactive mixture to a stirred, cooled (ice bath) solution of a weak base, such as sodium bicarbonate, or a non-nucleophilic alcohol like isopropanol. This should be done in a fume hood.
  • Monitor the reaction for heat generation and gas evolution.
  • Once the reaction is complete, the quenched mixture can be collected as hazardous waste.

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department.
  • Ensure the waste container is properly labeled with the contents and associated hazards.
  • Never dispose of this compound down the drain or in the regular trash.[3]

Workflow and Logic Diagrams

The following diagrams illustrate the key processes for handling this compound safely.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Don Full PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Ensure Emergency Equipment is Accessible prep2->prep3 handle1 Acclimate Container to Room Temperature prep3->handle1 handle2 Dispense in Fume Hood handle1->handle2 handle3 Tightly Seal Container After Use handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 clean2 Clean Work Area clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 disp1 Collect Waste in Labeled Container clean4->disp1 disp2 Quench Reactive Waste (if applicable) disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3

Caption: Standard Operating Procedure Workflow for this compound.

cluster_small_spill Small Spill (<100mL in Fume Hood) cluster_large_spill Large Spill (>100mL or outside Hood) spill Spill Occurs small1 Alert Personnel spill->small1 Small large1 Evacuate Laboratory spill->large1 Large small2 Contain with Absorbent small1->small2 small3 Neutralize Cautiously small2->small3 small4 Collect Waste small3->small4 small5 Decontaminate Area small4->small5 large2 Isolate the Area large1->large2 large3 Contact EHS/Emergency Services large2->large3

Caption: Decision Tree for Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptadecanoyl Chloride
Reactant of Route 2
Reactant of Route 2
Heptadecanoyl Chloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。